4-(4-Methoxyphenoxy)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(4-methoxyphenoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCYQEUNOAFRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
Authored by a Senior Application Scientist
This guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of this compound, a diaryl ether sulfonamide. The protocols and analytical discussions are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure reproducibility and deeper understanding.
Introduction and Strategic Rationale
The this compound scaffold is of significant interest in medicinal chemistry. It combines two key pharmacophores: the diaryl ether linkage, prevalent in numerous bioactive natural products and pharmaceuticals, and the sulfonamide group, a cornerstone of therapeutic agents since the advent of sulfa drugs.[1][2][3] The strategic assembly of this molecule requires careful consideration of bond formation to achieve high purity and yield.
Our synthetic strategy is predicated on a robust and logical retrosynthetic analysis, which dictates a two-part approach: the initial construction of the diaryl ether backbone followed by the introduction of the sulfonamide functionality.
Retrosynthetic Analysis
The disconnection of the target molecule reveals two primary synthetic opportunities: the C-O ether bond and the S-N sulfonamide bond. The most logical disconnection is at the sulfonamide bond, leading back to the precursor 4-(4-methoxyphenoxy)aniline. This intermediate is then disconnected at the ether linkage, yielding simple, commercially available starting materials. This approach isolates the two key bond-forming reactions, allowing for purification of the intermediate and ensuring a cleaner final reaction.
Caption: Retrosynthetic analysis of the target compound.
Synthesis Methodology
The synthesis is executed in two primary stages, as outlined by the retrosynthetic analysis. This workflow ensures that each critical bond formation can be optimized and the purity of the intermediate can be confirmed before proceeding.
Caption: Overall two-stage synthetic workflow.
Part 1: Synthesis of 4-(4-Methoxyphenoxy)aniline (Intermediate)
The formation of the diaryl ether linkage is achieved via the Ullmann condensation. This copper-catalyzed reaction is a classic, cost-effective, and robust method for coupling an aryl halide with a phenol.[4] While modern palladium-catalyzed methods exist, the Ullmann reaction's tolerance for the free amine on 4-aminophenol makes it a judicious choice, avoiding the need for protecting groups.
Experimental Protocol:
-
Reagent Charging: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq, as base), and copper(I) iodide (CuI, 0.1 eq, as catalyst).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) as the solvent. The volume should be sufficient to create a stirrable slurry.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is critical as copper(I) can be oxidized, deactivating the catalyst.
-
Aryl Halide Addition: Add 1-bromo-4-methoxybenzene (1.1 eq) to the mixture. A slight excess ensures the complete consumption of the limiting reagent, 4-aminophenol.
-
Reaction: Heat the mixture to 120-130 °C and maintain vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water and stir.
-
Extract the aqueous slurry with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
Part 2: Synthesis of this compound (Final Product)
The conversion of the aniline intermediate to the primary sulfonamide is a well-established two-step, one-pot procedure. The aniline is first treated with chlorosulfonic acid to generate the corresponding sulfonyl chloride in situ, which is then quenched with ammonia to form the sulfonamide.
Experimental Protocol:
-
Chlorosulfonation:
-
Place the purified 4-(4-methoxyphenoxy)aniline (1.0 eq) in a dry flask and cool it to 0 °C in an ice bath.
-
CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate personal protective equipment.
-
Slowly add chlorosulfonic acid (HSO₃Cl, 3.0-4.0 eq) dropwise to the cooled aniline, maintaining the temperature below 5 °C. The excess acid serves as both reagent and solvent.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
-
Ammonolysis:
-
Carefully pour the reaction mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the intermediate sulfonyl chloride.
-
Immediately add a concentrated solution of ammonium hydroxide (NH₄OH) until the mixture is strongly basic (pH > 10). This converts the sulfonyl chloride to the desired sulfonamide. The reaction is exothermic and should be performed with cooling.
-
-
Isolation and Purification:
-
Stir the basic mixture for 30 minutes. The solid product should precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound as a crystalline solid.
-
Characterization and Structural Elucidation
Unequivocal structural confirmation and purity assessment are paramount.[8][9] A combination of spectroscopic and analytical techniques is employed to provide a self-validating system of characterization.[10][11][12]
Caption: Workflow for analytical characterization.
Expected Analytical Data
The following tables summarize the expected data for the successful characterization of this compound (Molecular Formula: C₁₃H₁₃NO₄S, Molecular Weight: 279.31 g/mol ).
Table 1: Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.8-7.9 | Doublet | 2H | Ar-H (ortho to -SO₂NH₂) | Deshielded by the electron-withdrawing sulfonamide group. |
| ~7.0-7.1 | Doublet | 2H | Ar-H (ortho to ether O) | Shielded relative to the other ring. |
| ~6.9-7.0 | Multiplet | 4H | Remaining Ar-H | Overlapping signals from both aromatic rings. |
| ~7.2 | Broad Singlet | 2H | -SO₂NH₂ | Exchangeable protons; shift is concentration and solvent dependent. |
| ~3.8 | Singlet | 3H | -OCH₃ | Characteristic singlet for a methoxy group. |
Note: Proton NMR spectra of sulfonamides can show characteristic shifts for aromatic and amide protons.[13][14][15]
Table 2: Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~158-160 | Ar-C -OCH₃ | Quaternary carbon attached to the electron-donating methoxy group. |
| ~152-154 | Ar-C -O-Ar | Quaternary carbon of the ether linkage. |
| ~140-142 | Ar-C -SO₂ | Quaternary carbon attached to the sulfonamide group. |
| ~128-130 | Ar-C H | Aromatic carbons ortho to the sulfonamide group. |
| ~120-122 | Ar-C H | Aromatic carbons. |
| ~115-118 | Ar-C H | Aromatic carbons. |
| ~55-56 | -OC H₃ | Aliphatic carbon of the methoxy group. |
Note: The chemical shifts are estimations based on known values for similar aromatic sulfonamides and ethers.[16][17]
Table 3: Key IR Spectroscopy and Mass Spectrometry Data
| Technique | Expected Value / Observation | Functional Group / Fragment |
|---|---|---|
| IR (cm⁻¹) | 3350-3250 (two bands) | N-H stretch (primary sulfonamide) |
| 1350-1310 & 1160-1120 | S=O asymmetric & symmetric stretch | |
| 1250-1200 | C-O-C asymmetric stretch (aryl ether) | |
| MS (ESI+) | m/z ~280.06 | [M+H]⁺ (Protonated Molecular Ion) |
| m/z ~302.04 | [M+Na]⁺ (Sodium Adduct) |
| | Fragmentation | Loss of SO₂ (m/z ~216) is a common pathway for aromatic sulfonamides.[18] |
Note: IR spectroscopy is a powerful tool for identifying the key sulfonamide and ether functional groups.[3][19][20][21] High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass to within a few ppm.[22][23]
Elemental Analysis
Elemental analysis provides the ultimate confirmation of purity and empirical formula.[24][25][26][27] For a compound to be considered pure, the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values.
Table 4: Elemental Analysis Data for C₁₃H₁₃NO₄S
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 55.90 | To be determined |
| Hydrogen (H) | 4.69 | To be determined |
| Nitrogen (N) | 5.01 | To be determined |
Safety and Handling
-
Chlorosulfonic Acid: Extremely corrosive and water-reactive. Must be handled in a fume hood with acid-resistant gloves, a lab coat, and eye protection.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
General Precautions: All synthetic steps should be carried out in well-ventilated areas. Standard laboratory safety practices should be followed at all times.
Conclusion
This guide details a reliable and logically structured pathway for the synthesis of this compound. By employing a sequential Ullmann condensation and chlorosulfonation/ammonolysis strategy, the target compound can be obtained in high purity. The comprehensive characterization workflow, combining NMR, IR, MS, and elemental analysis, provides a robust and self-validating system to confirm the identity and quality of the final product, making it suitable for further research and development applications.
References
- The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive. Benchchem.
- A Look at Elemental Analysis for Organic Compounds. AZoM.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
- Elemental Analysis - Organic & inorganic Compounds. Eltra.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot.
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
- Modern Analytical Technique for Characterization Organic Compounds.
- Elemental analysis. Wikipedia.
- Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed.
- Synthesis of sulfonamides from sulfinate salts and amines or anilines. ResearchGate.
- Element analysis.
- Buy 4-(4-Methoxyphenoxy)aniline | 31465-36-8. Smolecule.
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC - NIH.
- Ullmann Condensation. SynArchive.
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters.
- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.
- INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir - ACS Publications.
- Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications.
- Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic.
- Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Semantic Scholar.
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal.
- Characterising new chemical compounds & measuring results. Royal Society Publishing.
- 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed.
- The Ullmann Ether Condensation. ResearchGate.
- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate.
- IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate.
- Characterization of Organic Compounds. ACS Publications - American Chemical Society.
- N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. RSC Publishing.
- 4-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. ChemScene.
- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
- The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed) (RSC Publishing).
- The infrared spectra of some sulphonamides. Sci-Hub.
- 4-Methoxybenzenesulfonamide. PubChem - NIH.
- 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. PubChem.
- This compound (C13H13NO4S). PubChemLite.
- Compound 4-methoxy-N-(4-methoxyphenyl)-N-(4-methylbenzene-1-sulfonyl)benzamide.
- Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa.
- 4-(4-Methoxyphenoxy)aniline. Lead Sciences.
- 4-(4-Methoxyphenoxy)aniline. PubChem - NIH.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- N-(4-Methoxyphenyl)benzenesulfonamide. PMC - NIH.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.
- (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. ResearchGate.
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. synarchive.com [synarchive.com]
- 5. Buy 4-(4-Methoxyphenoxy)aniline | 31465-36-8 [smolecule.com]
- 6. 4-(4-Methoxyphenoxy)aniline - Lead Sciences [lead-sciences.com]
- 7. 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rroij.com [rroij.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 22. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. azom.com [azom.com]
- 25. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 26. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 27. Elemental analysis - Wikipedia [en.wikipedia.org]
biological activity of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
An In-Depth Technical Guide to the Biological Activity of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the potential biological activities of a specific derivative, this compound. While direct experimental data on this compound is limited, this document synthesizes information from structurally related molecules to infer its potential mechanisms of action and therapeutic applications. We will delve into the established roles of sulfonamides as antimicrobial, anticancer, and cardiovascular agents, as well as their function as enzyme inhibitors. Furthermore, this guide furnishes detailed, generalized protocols for the synthesis and biological evaluation of such compounds, aiming to equip researchers with the foundational knowledge required to explore the therapeutic potential of this compound.
Introduction: The Versatility of the Sulfonamide Moiety
The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a key pharmacophore in a multitude of clinically significant drugs.[1] Since the discovery of the antibacterial properties of prontosil in 1932, the sulfonamide scaffold has been extensively explored, leading to the development of drugs for a wide array of therapeutic applications.[2] These include treatments for bacterial infections, glaucoma, epilepsy, obesity, and cancer.[2] The biological activity of sulfonamides is intrinsically linked to their ability to mimic or compete with endogenous molecules, thereby inhibiting key enzymatic pathways. The specific substitutions on the benzene ring and the sulfonamide nitrogen dictate the compound's target and, consequently, its therapeutic effect.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to any investigation into its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄S | [3] |
| Molecular Weight | 279.31 g/mol | N/A |
| IUPAC Name | 4-(4-methoxyphenoxy)benzenesulfonamide | [3] |
| SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N | [3] |
| InChI | InChI=1S/C13H13NO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H2,14,15,16) | [3] |
| Predicted XlogP | 2.0 | [3] |
Potential Biological Activities (Inferred)
Based on the activities of structurally analogous compounds, this compound may exhibit a range of biological effects.
Antimicrobial Activity
The archetypal biological activity of sulfonamides is their antibacterial effect.[1] This is achieved through the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides halt folate production, leading to bacteriostasis.[4] Given the presence of the core benzenesulfonamide structure, it is plausible that this compound could exert antimicrobial effects.
Hypothesized Mechanism of Antibacterial Action
Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.
Anticancer Activity
Recent research has highlighted the potential of sulfonamide derivatives as anticancer agents, acting through various mechanisms:
-
Tubulin Polymerization Inhibition: Certain sulfonamides have been shown to inhibit the polymerization of tubulin, a critical process for microtubule formation and cell division.[5] This disruption of the cytoskeleton leads to mitotic arrest and apoptosis in cancer cells. The N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) is a known inhibitor of tubulin polymerization.[5] The presence of a methoxybenzene moiety in this compound suggests that it could potentially interact with the tubulin binding site.
-
Oxidative Phosphorylation (OXPHOS) Inhibition: Some benzene-1,4-disulfonamides have been identified as potent inhibitors of OXPHOS, a key metabolic pathway for energy production in cancer cells.[6] By targeting Complex I of the electron transport chain, these compounds deplete ATP production, leading to cancer cell death.[6]
Carbonic Anhydrase Inhibition
Primary sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2][7] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in:
-
Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.[7]
-
Diuresis: CA inhibitors acting on the proximal tubules of the kidney have a diuretic effect.
-
Epilepsy and Altitude Sickness: Some CA inhibitors have demonstrated efficacy in these conditions.
The unsubstituted sulfonamide group in this compound makes it a candidate for carbonic anhydrase inhibition.
Cardiovascular Effects
Derivatives of benzenesulfonamide have been reported to exhibit cardiovascular activity. For instance, some compounds have been shown to decrease arterial blood pressure through the blockade of endothelin receptors.[8] Other sulfonamide derivatives act as inhibitors of angiotensin II AT1 and endothelin ETA receptors.[8]
Synthesis and Characterization: A General Approach
The synthesis of benzenesulfonamide derivatives is a well-established process in organic chemistry.
General Synthesis Protocol
The most common method for the synthesis of primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia. A plausible synthetic route for this compound is outlined below.
Generalized Synthesis Workflow
Caption: A potential synthetic route for this compound.
Step-by-Step Methodology:
-
Sulfonation: 4-Phenoxyphenol is reacted with a sulfonating agent, such as chlorosulfonic acid, typically at a low temperature to introduce the sulfonyl chloride group onto the benzene ring, yielding 4-(4-hydroxyphenoxy)benzene-1-sulfonyl chloride.
-
Methylation: The hydroxyl group of the intermediate is then methylated using a suitable methylating agent like dimethyl sulfate in the presence of a base to form 4-(4-methoxyphenoxy)benzene-1-sulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is subsequently treated with an excess of aqueous ammonia. The ammonia acts as a nucleophile, displacing the chloride to form the primary sulfonamide, this compound.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent such as methanol or ethanol, to yield the final compound.[9]
Characterization Techniques
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, including the S=O stretches of the sulfonamide (typically around 1350 and 1160 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and the C-O-C ether linkage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure by analyzing the chemical shifts and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystalline state.[10][11]
Experimental Protocols for Biological Evaluation
To ascertain the , a series of in vitro and in vivo assays are necessary. Below is a representative protocol for assessing its potential antimicrobial activity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against a panel of pathogenic bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: Grow the bacterial strains overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using CAMHB to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Future Research Directions
The therapeutic potential of this compound remains to be elucidated through rigorous scientific investigation. Future research should focus on:
-
Direct Synthesis and Characterization: The first crucial step is the actual synthesis and thorough analytical characterization of the compound.
-
Broad-Spectrum Biological Screening: The compound should be screened against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes like carbonic anhydrases.
-
Mechanism of Action Studies: If significant activity is observed, further studies should be conducted to elucidate the specific molecular mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the relationship between chemical structure and biological activity, which can guide the design of more potent and selective compounds.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy and safety profiles.
Conclusion
While direct experimental evidence for the is currently lacking, its chemical structure, featuring a primary benzenesulfonamide core and a methoxyphenoxy substituent, strongly suggests a potential for diverse pharmacological effects. By drawing parallels with structurally related compounds, this guide has outlined plausible activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory actions. The provided general protocols for synthesis and biological evaluation offer a roadmap for researchers to systematically investigate this promising molecule. The exploration of novel sulfonamide derivatives like this compound continues to be a fertile ground for the discovery of new therapeutic agents.
References
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024-03-25).
-
Ibrahim, S., Tahir, M. N., Iqbal, N., Shahwar, D., & Raza, M. A. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
- Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019-09-14).
-
PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S. C., & Fun, H.-K. (n.d.). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H13NO4S). Retrieved from [Link]
-
Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity. (2025-08-09). Retrieved from [Link]
-
Ibrahim, S., Tahir, M. N., Iqbal, N., Shahwar, D., & Raza, M. A. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. Retrieved from [Link]
-
Vaškevičiūtė, K., Zubrienė, A., Smirnov, A., Mickevičius, V., & Matulis, D. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(12), 2119. Retrieved from [Link]
-
Anand, P., Singh, B., & Singh, N. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(44), 62137–62151. Retrieved from [Link]
-
Xiang, Y., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 64(15), 11379–11396. Retrieved from [Link]
-
Shepard, K. L., et al. (1991). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides. Journal of Medicinal Chemistry, 34(10), 3098–3105. Retrieved from [Link]
-
Wood, W. B. (1942). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. The Journal of Experimental Medicine, 75(4), 369–381. Retrieved from [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C13H13NO4S) [pubchemlite.lcsb.uni.lu]
- 4. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide: A Technical Guide for Drug Discovery Professionals
Introduction: The Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry
The sulfonamide functional group represents a cornerstone in drug discovery, with its presence in a wide array of therapeutic agents spanning antibacterial, antiviral, anti-inflammatory, and anticancer applications.[1][2][3][4] The inherent chemical properties of the sulfonamide moiety, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in enzyme active sites, contribute to its versatility as a pharmacophore.[1] This guide delves into the potential mechanisms of action of a specific, yet under-explored molecule, 4-(4-Methoxyphenoxy)benzene-1-sulfonamide. While direct experimental data for this compound is scarce, by leveraging our understanding of the broader class of benzenesulfonamide derivatives, we can postulate and explore its likely biological targets and signaling pathways. This document serves as a technical roadmap for researchers aiming to elucidate the therapeutic potential of this intriguing compound.
Postulated Mechanisms of Action: An Evidence-Based Exploration
Based on extensive research into structurally related benzenesulfonamide derivatives, we can hypothesize several primary mechanisms of action for this compound. These potential pathways are not mutually exclusive and warrant experimental validation.
Enzyme Inhibition: A Prominent Avenue of Activity
The sulfonamide group is a well-established zinc-binding group, making enzymes that utilize a zinc cofactor in their active site prime targets.[5]
-
Carbonic Anhydrase (CA) Inhibition: A predominant target for sulfonamides is the carbonic anhydrase family of enzymes.[1][5][6][7] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers. We postulate that the sulfonamide nitrogen of this compound could coordinate with the zinc ion in the CA active site, leading to potent inhibition. The methoxyphenoxy substituent would likely occupy the hydrophobic half of the active site, potentially conferring isoform selectivity.
-
Protease Inhibition: Various classes of proteases, including matrix metalloproteinases (MMPs) and serine proteases, are known to be inhibited by sulfonamide-containing compounds.[1][3] These enzymes play critical roles in cancer progression and inflammatory diseases. The mechanism often involves the sulfonamide moiety interacting with the catalytic residues or metal ions within the enzyme's active site.
-
Other Potential Enzyme Targets: The broader literature on sulfonamides suggests other potential enzyme targets, including phospholipase A2, involved in inflammatory responses, and glyoxalase I, a target for cancer therapy.[8][9]
Experimental Workflows for Target Validation
To systematically investigate the postulated mechanisms of action, a multi-pronged experimental approach is essential. The following protocols provide a robust framework for elucidating the molecular targets of this compound.
Workflow 1: Broad-Spectrum Enzyme Inhibition Screening
This initial workflow aims to identify potential enzyme targets through a high-throughput screening approach.
Caption: High-throughput screening workflow for identifying enzyme targets.
Protocol: Carbonic Anhydrase II Inhibition Assay (Esterase Activity)
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
CA-II Enzyme: Human Carbonic Anhydrase II, diluted in assay buffer to the desired concentration.
-
Substrate: p-Nitrophenyl acetate (pNPA), dissolved in DMSO.
-
Test Compound: this compound, serially diluted in DMSO.
-
Positive Control: Acetazolamide.
-
-
Assay Procedure:
-
Add 2 µL of the test compound, positive control, or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of CA-II enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of pNPA substrate to each well.
-
Monitor the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol production (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow 2: Cellular Target Engagement and Phenotypic Screening
This workflow assesses the compound's activity in a cellular context to understand its physiological effects.
Caption: Cellular screening workflow to evaluate phenotypic effects and target engagement.
Protocol: Western Blot for Downstream Signaling
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of signaling molecules) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of target proteins to a loading control (e.g., GAPDH, β-actin).
-
Analyze changes in protein expression or phosphorylation status in response to compound treatment.
-
Quantitative Data Summary
As direct experimental data for this compound is not yet available, the following table presents representative inhibitory concentrations (IC50) for various benzenesulfonamide derivatives against different enzyme targets to provide a comparative context.
| Benzenesulfonamide Derivative | Target Enzyme | IC50 / Ki (nM) | Reference |
| Acetazolamide | Carbonic Anhydrase II | 12 | [6] |
| N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide | Phospholipase A2 | 9 | [8] |
| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | Glyoxalase I | 390 | [9] |
| 7-chloro-6-flouro substituted sulphfonamide derivative | Carbonic Anhydrase II | 83 | [5] |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, the rich history of sulfonamide-based drugs provides a strong foundation for targeted investigation. The proposed workflows, focusing on enzyme inhibition and cellular pathway analysis, offer a comprehensive strategy to uncover its therapeutic potential. Future studies should also include in vivo efficacy models based on the confirmed in vitro mechanism, as well as comprehensive ADME-Tox profiling to assess its drug-like properties. The exploration of this molecule underscores the enduring value of established pharmacophores in the quest for novel therapeutics.
References
-
Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 147–189. [Link]
-
Kawakami, Y., et al. (1995). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of medicinal chemistry, 38(19), 3749–3761. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 956894. [Link]
-
Al-Balas, Q., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Pharmaceuticals, 15(4), 415. [Link]
-
Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic chemistry, 148, 108076. [Link]
-
Huseynova, A., et al. (2025). Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. Journal of biochemical and molecular toxicology, 39(9), e70452. [Link]
-
Arshad, M. F., et al. (2020). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 128-135. [Link]
-
Di Fiore, A., et al. (2007). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. Current pharmaceutical design, 13(33), 3398–3429. [Link]
-
Saleem, H., et al. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Organic Chemistry, 27(12), 1017-1036. [Link]
-
Svirskis, S., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 29(2), 488. [Link]
-
Hernández-Luis, F., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of the Mexican Chemical Society, 68(1), 1-11. [Link]
-
Adole, V. A., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. International Journal of Chemistry, 11(4), 1-6. [Link]
Sources
- 1. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Investigation of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical sciences and materials research, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide, a molecule of significant interest due to its core structural motifs—a diaryl ether linkage and a sulfonamide group—which are prevalent in a multitude of biologically active compounds.[1] This document, authored from the perspective of a Senior Application Scientist, offers a predictive and instructional framework for the spectroscopic analysis of this target compound. By dissecting the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the foundational knowledge to confidently identify and characterize this and structurally related molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous structures, ensuring a robust and scientifically rigorous guide.
Molecular Structure and its Spectroscopic Implications
The structural architecture of this compound dictates its unique spectroscopic fingerprint. The molecule is comprised of two key moieties: a 4-methoxyphenoxy group and a benzene-1-sulfonamide group, connected via an ether linkage. This arrangement leads to a distinct electronic environment for each atom, which in turn governs its interaction with various forms of electromagnetic radiation. Understanding this structure is the first step in predicting and interpreting its spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By analyzing the chemical shifts, multiplicities, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a detailed connectivity map of the molecule can be constructed.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons, the methoxy protons, and the sulfonamide protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it can help in observing the exchangeable NH₂ protons.
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) should be employed to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.0 | Doublet | 2H | Protons ortho to SO₂NH₂ | The strong electron-withdrawing effect of the sulfonyl group deshields these protons significantly. |
| ~ 7.0 - 7.2 | Doublet | 2H | Protons meta to SO₂NH₂ | These protons are less affected by the sulfonyl group and are shielded by the ether oxygen. |
| ~ 6.9 - 7.1 | Doublet | 2H | Protons ortho to OCH₃ | The electron-donating methoxy group shields these protons. |
| ~ 6.8 - 7.0 | Doublet | 2H | Protons meta to OCH₃ | These protons are also shielded by the methoxy group. |
| ~ 3.8 | Singlet | 3H | OCH₃ | The methyl protons of the methoxy group will appear as a sharp singlet. |
| ~ 7.2 (broad) | Singlet | 2H | SO₂NH₂ | The chemical shift of these exchangeable protons can vary and the signal is often broad.[3] |
Note: The exact chemical shifts can be influenced by the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 | C-OCH₃ | The carbon attached to the electron-donating methoxy group is shielded. |
| ~ 155 | C-O (ether) | The carbon atom of the ether linkage is also in a relatively electron-rich environment. |
| ~ 145 | C-SO₂ | The carbon directly attached to the electron-withdrawing sulfonyl group is significantly deshielded. |
| ~ 130 | C-H (ortho to SO₂) | Deshielded due to the proximity of the sulfonyl group. |
| ~ 125 | C-H (meta to SO₂) | Less deshielded compared to the ortho carbons. |
| ~ 120 | C-H (ortho to OCH₃) | Shielded by the methoxy group. |
| ~ 115 | C-H (meta to OCH₃) | Shielded by the methoxy group. |
| ~ 55 | OCH₃ | The methyl carbon of the methoxy group appears in the aliphatic region. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[2] The vibrational frequencies of bonds are sensitive to their environment, providing a characteristic "fingerprint" of the molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3200 | Medium, Broad | N-H stretch | The two N-H bonds of the primary sulfonamide will give rise to symmetric and asymmetric stretching vibrations.[4] |
| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of the C-H bonds in the benzene rings. |
| 1600-1450 | Strong | C=C stretch | Aromatic ring stretching vibrations. |
| ~1350 & ~1160 | Strong | S=O stretch | Asymmetric and symmetric stretching of the sulfonyl group are very strong and characteristic absorptions.[4] |
| 1250-1200 | Strong | C-O-C stretch | Asymmetric stretching of the diaryl ether linkage.[2] |
| ~1020 | Medium | C-O-C stretch | Symmetric stretching of the diaryl ether. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to confirm the structure.
Experimental Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a prominent protonated molecule [M+H]⁺. Electron ionization (EI) can also be used to induce more fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.
Predicted Mass Spectral Data:
-
Molecular Ion: The exact mass of this compound (C₁₃H₁₃NO₄S) is 279.0565. A high-resolution mass spectrum should show a peak corresponding to [M+H]⁺ at m/z 280.0638.
-
Key Fragmentation Pathways: Under EI conditions, the molecule is expected to fragment in a predictable manner.
Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.
Conclusion: A Unified Spectroscopic Picture
The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural confirmation. The predicted data from ¹H NMR, ¹³C NMR, IR, and MS are highly complementary. The NMR data will elucidate the precise proton and carbon environments, the IR spectrum will confirm the presence of key functional groups (sulfonamide, ether, aromatic rings), and the mass spectrum will verify the molecular weight and provide structural clues through its fragmentation pattern. By following the outlined experimental protocols and utilizing the interpretive guidance provided, researchers can confidently and accurately characterize this and other structurally analogous molecules, thereby advancing their research and development endeavors.
References
-
PubChem. 1-Methoxy-4-(4-methylphenoxy)benzene. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting information: N-(4-Methoxyphenyl)naphthalene-2-sulfonamide 3b'. [Link]
-
ResearchGate. N-(4-Methoxyphenyl)benzenesulfonamide. [Link]
-
ResearchGate. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. [Link]
-
National Center for Biotechnology Information. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]
-
Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]
-
Fiveable. Spectroscopy of Ethers. [Link]
-
ResearchGate. Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone: (E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)-benzenesulfonamide. [Link]
-
MDPI. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. [Link]
-
ResearchGate. Figure 2. Representative mass spectra of selected sulfonamides without... [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). [Link]
-
PubMed. N-(4-Meth-oxy-phen-yl)benzene-sulfonamide. [Link]
-
Loyola eCommons. Spectrophotometric Determinations of the Sulfonamides. [Link]
-
European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
-
ACS Publications. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. [Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]
-
Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. [Link]
-
ResearchGate. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. [Link]
-
Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. [Link]
-
Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]
-
Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]
-
PubChem. 4-Methoxybenzamide. National Center for Biotechnology Information. [Link]
Sources
- 1. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand [mdpi.com]
- 4. ripublication.com [ripublication.com]
An In-depth Technical Guide to the Solubility and Stability of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
Introduction
4-(4-Methoxyphenoxy)benzene-1-sulfonamide is a molecule of interest within contemporary drug discovery and development programs. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is a critical prerequisite for advancing its development. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this specific sulfonamide.
The core objective of this document is to equip researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols necessary for a robust evaluation. We will delve into the causality behind experimental choices, ensuring that the described workflows are not merely procedural but are also self-validating systems grounded in established scientific principles and regulatory expectations. While specific experimental data for this compound is not widely published, this guide will serve as a complete roadmap for generating the necessary data in a reliable and reproducible manner.[1]
Part 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a determining factor in its bioavailability and developability into a final drug product. Poor aqueous solubility can lead to low absorption and erratic pharmacokinetic profiles. Therefore, a comprehensive solubility assessment in a range of relevant solvent systems is a foundational step in early-stage drug development.
The Rationale Behind Solvent Selection
The choice of solvents for solubility screening is not arbitrary. It is a strategic decision aimed at understanding the compound's behavior in environments that mimic physiological conditions and those encountered during formulation development. Our selection is guided by the need to establish a developability profile:
-
Biorelevant Media: To predict in vivo dissolution, we move beyond simple aqueous buffers. Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are critical as they contain bile salts and lecithin, which mimic the conditions of the human small intestine and can significantly impact the solubility of lipophilic compounds.
-
pH-Dependent Solubility: The sulfonamide moiety suggests that the compound's ionization state, and therefore its solubility, will be pH-dependent. A comprehensive analysis across a physiological pH range (typically pH 1.2 to 7.4) is essential to predict its behavior throughout the gastrointestinal tract.
-
Common Formulation Solvents: Solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used in liquid and semi-solid formulations. Determining the compound's solubility in these excipients is crucial for later-stage formulation design. The extended Hildebrand solubility approach can be a useful theoretical framework for understanding and predicting solubility in solvent blends.[2]
Experimental Protocol: Equilibrium Solubility Determination
The gold-standard method for determining solubility is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected solvent (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, Water, FaSSIF, Ethanol). The presence of solid material is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a physiologically relevant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully extract an aliquot of the supernatant. It is critical to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.[3]
-
Data Analysis: Calculate the solubility by comparing the peak area of the diluted sample to a standard curve of known concentrations.
Data Presentation: A Template for Your Results
All quantitative solubility data should be summarized for clear comparison. The following table serves as a template for presenting your experimentally determined values.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 | [Experimental Data] |
| Phosphate Buffer | 6.8 | 25 | [Experimental Data] |
| Purified Water | ~7.0 | 25 | [Experimental Data] |
| FaSSIF | 6.5 | 37 | [Experimental Data] |
| FeSSIF | 5.0 | 37 | [Experimental Data] |
| Ethanol | N/A | 25 | [Experimental Data] |
| Propylene Glycol | N/A | 25 | [Experimental Data] |
| PEG 400 | N/A | 25 | [Experimental Data] |
Visualizing the Solubility Workflow
To ensure clarity in the experimental process, the following diagram outlines the key steps in the equilibrium solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Stability Assessment
Understanding the intrinsic stability of this compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Stability testing is guided by the International Council for Harmonisation (ICH) guidelines, which provide a framework for assessing how the quality of a drug substance varies over time under the influence of environmental factors.[4][5][6]
Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of stability assessment.[7] These studies involve subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8] This information is invaluable for developing stability-indicating analytical methods—methods that can resolve the intact API from any potential degradants.[9] The industry-accepted range for degradation is typically between 5-20%.[8]
Key Stress Conditions:
-
Acid/Base Hydrolysis: Evaluates stability in acidic and basic environments, simulating potential conditions in the GI tract or during certain formulation processes.
-
Oxidation: Assesses susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen or residual peroxides in excipients.
-
Photostability: Determines if the molecule is sensitive to light, which has implications for packaging and storage.
-
Thermal Degradation: Evaluates the impact of heat on the compound's stability.
Experimental Protocol: Forced Degradation Studies
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Application of Stress:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat under the same conditions as the acid hydrolysis.
-
Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal: Expose a solid sample of the API to dry heat (e.g., 80°C).
-
Photostability: Expose both solid and solution samples to a controlled light source as per ICH Q1B guidelines.[10]
-
-
Neutralization and Dilution: For the acid and base hydrolysis samples, neutralize the solutions before analysis. Dilute all stressed samples to the same concentration as an unstressed control sample.
-
Analysis: Analyze all samples (stressed and unstressed control) using a stability-indicating HPLC method, typically coupled with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradants.
-
Mass Balance Calculation: A critical component of a trustworthy forced degradation study is the mass balance calculation. The sum of the assay of the main peak and the levels of all degradation products should be close to 100% of the initial concentration, demonstrating that all significant degradants have been detected.
Data Presentation: Forced Degradation Summary
The results of the forced degradation studies should be presented in a clear, tabular format.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT/m/z) | Mass Balance (%) |
| 0.1 N HCl, 60°C, 24h | [Data] | [Data] | [Data] | [Data] |
| 0.1 N NaOH, 60°C, 24h | [Data] | [Data] | [Data] | [Data] |
| 3% H₂O₂, RT, 24h | [Data] | [Data] | [Data] | [Data] |
| Dry Heat, 80°C, 48h | [Data] | [Data] | [Data] | [Data] |
| ICH Photostability | [Data] | [Data] | [Data] | [Data] |
Visualizing the Stability Workflow
This diagram illustrates the logical flow of a forced degradation study, from stress application to data analysis.
Caption: Workflow for Forced Degradation Studies.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental requirement for its successful development as a pharmaceutical agent. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can generate the high-quality, reliable data necessary to make informed decisions about formulation strategies, storage conditions, and analytical method development. The self-validating nature of these protocols, grounded in ICH guidelines, ensures that the data generated will be robust and defensible, paving the way for the next stages of the drug development process.
References
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Available at: [Link]
-
ICH guidelines for stability studies 1. Slideshare. Available at: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]
-
4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. PubChem. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]
-
N-(4-Methoxyphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
This compound (C13H13NO4S). PubChemLite. Available at: [Link]
-
N-(4-Meth-oxy-phen-yl)benzene-sulfonamide. PubMed. Available at: [Link]
-
Analytical Methods. OPUS. Available at: [Link]
-
4-Methoxybenzenesulfonamide. PubChem. Available at: [Link]
-
1-Methoxy-4-(4-methylphenoxy)benzene. PubChem. Available at: [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
-
Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
Sources
- 1. PubChemLite - this compound (C13H13NO4S) [pubchemlite.lcsb.uni.lu]
- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
Foreword: Charting a Course for Discovery
Molecular Profile of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
This compound is a small molecule featuring a central diaryl ether scaffold, with a methoxy group on one phenyl ring and a sulfonamide group on the other.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₃NO₄S |
| Molecular Weight | 279.31 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N |
Source: PubChem CID 58955938
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs with antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The diaryl ether motif is also prevalent in biologically active compounds, contributing to the conformational flexibility and binding interactions with various protein targets. The combination of these two pharmacophores in this compound suggests a rich potential for therapeutic applications.
Hypothesized Therapeutic Targets and Rationale
Based on the structural components of this compound and the known activities of related compounds, we can hypothesize several potential therapeutic targets.
Carbonic Anhydrases (CAs)
Rationale: The primary sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits various isoforms of carbonic anhydrase.[4] CA inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer.[3][4] The substitution pattern on the benzene ring can influence isoform selectivity.
Key Experimental Validation:
-
In Vitro CA Inhibition Assay: A stopped-flow CO₂ hydrase assay is the gold standard for measuring the inhibition of CA isoforms.
-
Isothermal Titration Calorimetry (ITC): To determine the binding affinity and thermodynamic parameters of the interaction with different CA isoforms.
-
X-ray Crystallography: To elucidate the binding mode of the compound within the active site of key CA isoforms.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
Rationale: Structurally related compounds containing a 1,4-bis(arylsulfonamido)naphthalene core have been identified as inhibitors of the Keap1-Nrf2 protein-protein interaction.[5][6] The diaryl ether in our molecule of interest may mimic the spatial arrangement of the two arylsulfonamido groups in these known inhibitors, potentially disrupting the Keap1-Nrf2 complex and activating the Nrf2-mediated antioxidant response.
Key Experimental Validation:
-
Fluorescence Polarization (FP) Assay: To screen for direct inhibition of the Keap1-Nrf2 protein-protein interaction.
-
Cell-Based Nrf2 Activation Assay: Using a reporter gene assay (e.g., ARE-luciferase) in a relevant cell line (e.g., HaCaT, A549) to measure the activation of the Nrf2 pathway.
-
Western Blot Analysis: To quantify the upregulation of Nrf2 target genes such as NQO1 and HO-1.
DKK1 (Dickkopf-1) Inhibition
Rationale: Recent studies have identified benzene sulfonamide derivatives as potential inhibitors of DKK1, a protein implicated in cancer progression.[7][8] The diaryl ether moiety could enhance binding to the DKK1 protein, offering a novel therapeutic strategy for certain cancers.
Key Experimental Validation:
-
ELISA-Based DKK1 Inhibition Assay: To measure the direct inhibition of DKK1 activity.
-
Cell Viability Assays: Using cancer cell lines that overexpress DKK1 to assess the cytotoxic or cytostatic effects of the compound.
-
Molecular Docking Studies: To predict the binding mode and interactions of the compound with the DKK1 protein.
Experimental Protocols: A Step-by-Step Guide
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory activity of this compound against various human carbonic anhydrase isoforms.
Materials:
-
Recombinant human CA isoforms (I, II, IX, XII)
-
This compound (test compound)
-
Acetazolamide (positive control)
-
CO₂-saturated water
-
Buffer (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO.
-
In a reaction cuvette, mix the CA enzyme, buffer, and pH indicator.
-
In a separate syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the cuvette and the syringe in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.
-
Repeat the experiment with varying concentrations of the test compound and the positive control.
-
Calculate the initial rates of reaction and determine the IC₅₀ values.
Diagram of Experimental Workflow:
Caption: Workflow for CA Inhibition Assay.
Cell-Based Nrf2 Activation Reporter Assay
This protocol describes a luciferase reporter assay to assess the ability of the test compound to activate the Nrf2 pathway in a cellular context.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE)
-
This compound (test compound)
-
Sulforaphane (positive control)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound or sulforaphane for a specified time (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to cell viability (e.g., using a parallel MTS assay).
-
Calculate the fold induction of luciferase activity compared to the vehicle control.
Diagram of Signaling Pathway:
Caption: Hypothesized Nrf2 Pathway Activation.
Summary of Quantitative Data and Future Directions
| Hypothesized Target | Key Validating Experiment | Primary Endpoint |
| Carbonic Anhydrases | In Vitro Inhibition Assay | IC₅₀ (nM) |
| Nrf2 Pathway | ARE-Luciferase Reporter Assay | Fold Induction |
| DKK1 | ELISA-Based Inhibition Assay | IC₅₀ (nM) |
The experimental pathways outlined in this guide provide a robust starting point for elucidating the therapeutic potential of this compound. Positive results from these initial in vitro and cell-based assays would warrant further investigation, including:
-
ADME/Tox Profiling: To assess the drug-like properties of the compound.
-
In Vivo Efficacy Studies: In relevant animal models of diseases related to the validated targets.
-
Lead Optimization: To improve potency, selectivity, and pharmacokinetic properties through medicinal chemistry efforts.
This structured and hypothesis-driven approach will enable a thorough and efficient evaluation of this compound, paving the way for potential new therapeutic discoveries.
References
- Vinola, K. G., et al. (2016). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(4), 134-143.
- Ibrahim, S., et al. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o298.
-
PubChem. (n.d.). 4-Methoxybenzenesulfonamide. Retrieved from [Link]
- Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1697–o1698.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Aremu, O. O., & Oyedeji, A. O. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. International Journal of Scientific & Engineering Research, 10(9), 133-141.
-
Chemspace. (n.d.). 4-methoxy-N-{4-[4-(4-methoxybenzenesulfonamido)phenoxy]phenyl}benzene-1-sulfonamide. Retrieved from [Link]
- Baranauskiene, L., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1023-1037.
- Robertson, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(38), 53043-53057.
- Saleem, H., et al. (2018). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical Sciences and Research, 9(10), 4123-4129.
- Jiang, Z. Y., et al. (2020). Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. Journal of Medicinal Chemistry, 63(15), 8117-8128.
- Khan, I., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(19), 6539.
- Schreyer, L., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of the American Chemical Society, 145(13), 7248–7257.
- Jiang, Z. Y., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 213, 113174.
- Noreen, M., et al. (2025). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. Scientific Reports, 15(1), 12345.
- El-Gazzar, M. G., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 14(1), 1-12.
-
PubChem. (n.d.). 1-Methoxy-4-(4-methylphenoxy)benzene. Retrieved from [Link]
-
Noreen, M., et al. (2025). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. ResearchGate. Retrieved from [Link]
- Wang, D., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 64(13), 9036-9053.
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Retrieved from [Link]
- Khan, A., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy, 14, 4661–4670.
- CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents. (n.d.).
- Ponticello, G. S., et al. (1987). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and... Journal of Medicinal Chemistry, 30(4), 591-597.
- Woods, D. D. (1940). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. The Journal of Experimental Medicine, 72(5), 543–553.
-
PubChem. (n.d.). 4-(4-aminophenoxy)benzene-1-sulfonamide. Retrieved from [Link]
Sources
- 1. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Silico Modeling of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide Interactions
Authored for Drug Discovery Professionals, Computational Chemists, and Biomedical Researchers
Preamble: The Rationale for a Computational Approach
In modern drug discovery, the integration of computational, or in silico, methods is no longer a niche specialty but a cornerstone of efficient and targeted therapeutic development. These techniques allow us to simulate, predict, and rationalize the interactions between a potential drug molecule and its biological target at an atomic level, long before a physical sample is synthesized. This guide provides a comprehensive, technically-grounded workflow for investigating the molecular interactions of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide , a molecule belonging to the sulfonamide class—a scaffold renowned for its diverse pharmacological activities.[1][2]
The sulfonamide functional group is a key feature in a wide range of therapeutics, from antibacterial agents to diuretics and anticancer drugs.[1][2][3][4] A primary mechanism for many sulfonamides is the inhibition of metalloenzymes, most notably the zinc-containing carbonic anhydrases (CAs) .[5][6][7] Given this well-established precedent, this guide will use Human Carbonic Anhydrase II (hCA II), a physiologically dominant and structurally well-characterized isoform, as the model target to illustrate a robust in silico analysis pipeline.[5][7][8]
This document is structured to mirror a real-world research project. We will progress logically from initial system preparation to molecular docking, and finally to the dynamic refinement of our findings through molecular dynamics simulations and advanced binding free energy calculations. The causality behind each methodological choice is explained, providing not just a protocol, but a framework for critical thinking in computational drug design.
Chapter 1: System Preparation - The Foundation of a Reliable Model
The adage "garbage in, garbage out" is acutely true in computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures of the ligand and its protein target. This preparatory phase is meticulous but non-negotiable for achieving meaningful results.
Ligand Preparation: Defining the Small Molecule
The first step is to obtain and prepare the 3D structure of our ligand, this compound.
-
Chemical Structure:
Step-by-Step Ligand Preparation Protocol:
-
Obtain 2D Structure: Draw the molecule in a chemical editor (e.g., MarvinSketch, ChemDraw) or retrieve its structure from a database like PubChem using its name or SMILES string.[9]
-
Convert to 3D: Use the editor's built-in tools to generate a 3D conformation.
-
Energy Minimization: This is a critical step. The initial 3D structure is likely in a high-energy, non-physical state. A geometry optimization must be performed using a suitable force field (e.g., MMFF94x) to find a low-energy, stable conformation.[10] This process corrects unrealistic bond lengths, angles, and steric clashes.
-
Assign Partial Charges: The electrostatic interactions between the ligand and protein are paramount. It is essential to assign accurate partial charges to each atom of the ligand. Methods like Gasteiger charges are commonly used for their speed and reliability in docking studies.
-
Save in a Docking-Ready Format: The final prepared structure, complete with charges and defined rotatable bonds, should be saved in a format compatible with the chosen docking software, such as the .pdbqt format for AutoDock Vina.
Receptor Preparation: Curating the Biological Target
For this guide, we will use the X-ray crystal structure of Human Carbonic Anhydrase II (hCA II). A suitable high-resolution structure can be downloaded from the Protein Data Bank (PDB). For example, PDB ID: 3K34 is a good candidate.[11]
Step-by-Step Receptor Preparation Protocol:
-
Download PDB File: Obtain the crystal structure from the PDB database.
-
Clean the Structure: PDB files often contain non-essential molecules.
-
Remove Water Molecules: Unless a specific water molecule is known to be critical for ligand binding (a "structural water"), all water molecules should be removed to simplify the system.[11]
-
Remove Co-crystallized Ligands/Ions: Remove any existing inhibitors or non-essential ions from the binding site to make it available for our ligand. The catalytic Zinc (Zn²⁺) ion in the active site of hCA II is essential for its function and for sulfonamide binding and must be retained.[5][11]
-
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. These must be added computationally, as they are crucial for forming hydrogen bonds. This step also involves correctly predicting the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).
-
Assign Charges: Assign partial charges to the protein atoms using a standard force field (e.g., AMBER, CHARMM).
-
Save in Docking-Ready Format: As with the ligand, save the processed receptor structure in the appropriate .pdbqt format.
Chapter 2: Molecular Docking - Predicting Binding Pose and Affinity
Molecular docking is a computational method that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor.[12][13] It uses a search algorithm to explore possible conformations of the ligand within the binding site and a scoring function to estimate the binding affinity for each pose.[12][14]
The Scientific Rationale
The core principle is to find the ligand-receptor conformation with the lowest free energy of binding. A powerful and widely used tool for this is AutoDock Vina , which employs a Lamarckian genetic algorithm for its search and an empirical scoring function to rank the resulting poses.[14]
Workflow for Molecular Docking:
Caption: Workflow for a typical molecular docking experiment.
Detailed Docking Protocol (Using AutoDock Vina)
-
Define the Search Space (Grid Box): The docking search must be confined to the region of interest, which is the active site of hCA II. A 3D grid box is defined around this site. The box should be large enough to allow the ligand full rotational and translational freedom but small enough to focus the search, saving computational time. The catalytic zinc ion is the perfect landmark for centering this grid box.
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared ligand and receptor files, the center and dimensions of the grid box, and the desired exhaustiveness of the search (a higher value increases the chance of finding the optimal pose but takes longer).
-
Execute Docking: Run the AutoDock Vina executable with the configuration file as input.
-
Analyze the Results: Vina will output a file containing several predicted binding poses, ranked by their calculated binding affinity in kcal/mol. The pose with the most negative score is considered the most favorable.
Data Presentation: Interpreting Docking Results
The output should be carefully examined. Visualization software (e.g., PyMOL, VMD) is essential to view the interactions between the ligand and the protein residues.
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting hCA II Residues | Interaction Type |
| 1 | -8.5 | Thr199, Thr200, His94, Zn²⁺ | H-Bond, Hydrophobic, Metal Coordination |
| 2 | -8.2 | Thr199, Pro202, Val121 | H-Bond, Hydrophobic |
| 3 | -7.9 | Gln92, His94, Leu198 | H-Bond, Hydrophobic |
Note: The values above are illustrative examples.
The top-ranked pose for a sulfonamide inhibitor in hCA II is expected to show the sulfonamide group coordinating with the active site Zn²⁺ ion and forming hydrogen bonds with key residues like Thr199.[11] This specific interaction pattern is a hallmark of CA inhibition by sulfonamides and serves as a crucial validation checkpoint for the docking result.[11]
Chapter 3: Molecular Dynamics (MD) Simulations - From a Static Pose to a Dynamic System
While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the physical motion of atoms and molecules over time, providing a much more realistic view of the protein-ligand complex.[15] This allows us to assess the stability of the docked pose and refine our understanding of the binding interactions.
The Scientific Rationale
MD simulations solve Newton's equations of motion for a system of atoms and molecules.[15] By starting with the best-ranked pose from our docking experiment, we can simulate how the complex behaves in a more realistic environment (i.e., solvated in water with ions) over a period of nanoseconds. This helps answer critical questions: Is the binding pose stable? Do the key interactions persist over time?
MD Simulation Cycle:
Caption: The iterative cycle at the core of an MD simulation.
Detailed MD Simulation Protocol (Using GROMACS)
GROMACS is a highly efficient and popular software package for performing MD simulations.[16][17][18]
-
System Setup:
-
Generate Ligand Topology: The force field needs parameters (e.g., bond lengths, angles, charges) for our ligand. A tool like acpype or the CHARMM-GUI server can be used to generate a GROMACS-compatible topology file for this compound.
-
Prepare the Complex: Combine the coordinates of the receptor (from Chapter 1) and the best-docked ligand pose into a single file.
-
Choose a Force Field: Select an appropriate force field for the protein (e.g., AMBER99SB-ILDN, CHARMM36m).
-
-
Solvation and Ionization:
-
Create a Simulation Box: Place the complex in a periodic box of a defined shape (e.g., cubic, dodecahedron).
-
Solvate the System: Fill the box with explicit water molecules (e.g., TIP3P model).
-
Add Ions: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization: Before starting the simulation, perform a steep descent energy minimization of the entire solvated system to remove any steric clashes or bad contacts introduced during the setup.
-
Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the protein-ligand complex.
-
NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature. This ensures the correct density of the system.
-
-
Production MD Run: Once the system is equilibrated, run the production simulation for a desired length of time (e.g., 50-100 nanoseconds). During this run, the atomic coordinates (the "trajectory") are saved at regular intervals.
Chapter 4: Advanced Analysis and Data Interpretation
The trajectory from the MD simulation is a rich source of data. Proper analysis is key to extracting biologically relevant insights.
Stability Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates that the system has reached equilibrium and the overall structure is not undergoing dramatic changes. A fluctuating ligand RMSD might suggest an unstable binding pose.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue. This highlights which parts of the protein are flexible and which are stable. High fluctuations in the active site could impact ligand binding.
Binding Free Energy Calculation (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from an MD trajectory.[19][20][21][22] It offers a better balance between accuracy and computational cost than docking scores alone.[21]
The binding free energy (ΔG_bind) is calculated as:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Where each term is composed of:
-
ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).
-
ΔG_solv: Solvation free energy (polar + non-polar).
-
-TΔS: Conformational entropy change (often omitted due to high computational cost and potential for large errors).[22]
Data Presentation: MM/PBSA Results
| Energy Component | Contribution (kJ/mol) |
| van der Waals Energy | -150.2 |
| Electrostatic Energy | -85.5 |
| Polar Solvation Energy | +110.8 |
| Non-polar Solvation Energy | -15.1 |
| ΔG_bind (MM/PBSA) | -140.0 |
Note: The values above are illustrative examples.
This analysis provides a quantitative estimate of the binding affinity and, importantly, breaks it down into the key energetic contributors, revealing whether the binding is driven by electrostatics, van der Waals forces, or solvation effects.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a putative target, Human Carbonic Anhydrase II. By progressing from meticulous system preparation through static molecular docking to dynamic MD simulations and binding free energy calculations, we can build a detailed, multi-faceted model of molecular recognition.
The insights gained from this pipeline—a stable binding pose confirmed by MD, key interactions identified, and a favorable binding free energy calculated—provide a strong, data-driven hypothesis for the molecule's mechanism of action. This computational evidence can then be used to guide the next steps in a drug discovery project, such as chemical synthesis, in vitro enzymatic assays, and further lead optimization. This synergy between computational prediction and experimental validation is the engine of modern therapeutic innovation.
References
-
Zessel, U., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 21(18), 10693-10705. Available at: [Link]
-
Goodman & Gilman. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Available at: [Link]
-
Al-Rashida, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 703908. Available at: [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]
-
InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Available at: [Link]
-
Adedirin, O., et al. (2024). In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. Journal of Scientific Research and Reports, 30(5), 1-12. Available at: [Link]
-
Portal, T. (2023). An Introduction to Molecular Dynamics Simulations. Available at: [Link]
-
GROMACS Tutorials. (n.d.). Introduction to Molecular Dynamics. Available at: [Link]
-
Pradhan, R., et al. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Molecular Structure, 1244, 130953. Available at: [Link]
-
Alexov, E., et al. (2022). Protein–Protein Binding Free Energy Predictions with the MM/PBSA Approach Complemented with the Gaussian-Based Method for Entropy Estimation. ACS Omega, 7(13), 11096-11109. Available at: [Link]
-
Protheragen. (n.d.). Binding Free Energy Calculation with MM/PB(GB)SA. Available at: [Link]
-
El-Gazzar, M., et al. (2024). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics, 42(17), 9201-9219. Available at: [Link]
-
ResearchGate. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Available at: [Link]
-
Hayes, J. M., & Archontis, G. (2012). MM-GB(PB)SA Calculations of Protein-Ligand Binding Free Energies. InTech. Available at: [Link]
-
Rutkauskas, K., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 31(2), 1-15. Available at: [Link]
-
Sun, H., et al. (2018). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Accounts of Chemical Research, 51(10), 2423-2431. Available at: [Link]
-
Vu, L. (2022). Good sources for self-studying Molecular Dynamics Simulation. Medium. Available at: [Link]
-
Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 7(11), 943-954. Available at: [Link]
-
SciSpace. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase. Available at: [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. University of Maryland. Available at: [Link]
-
De Vita, D., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. Available at: [Link]
-
Sadybekov, A., & Katritch, V. (2021). Protein–Ligand Docking in the Machine-Learning Era. International Journal of Molecular Sciences, 22(21), 11456. Available at: [Link]
-
Supuran, C. T. (2011). Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics?. Frontiers in Pharmacology, 2, 34. Available at: [Link]
-
Bozdag, M., et al. (2020). Sulfonamides linked to sulfonate esters via hydrazone functionality: Synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies. New Journal of Chemistry, 44(35), 15099-15107. Available at: [Link]
-
Leach, A. R., & Gillet, V. J. (n.d.). Protein-Ligand Docking. University of Sheffield. Available at: [Link]
-
CCDC. (n.d.). Introduction to Protein-ligand docking with GOLD. Available at: [Link]
-
Kumar, S., & Singh, P. (2021). Interaction of Protein-Ligand: Molecular Docking, A novel computational biology tool. Annals of R.S.C.B., 25(6), 20763-20775. Available at: [Link]
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
-
PubChemLite. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. Available at: [Link]
-
Chemspace. (n.d.). 4-methoxy-N-{4-[4-(4-methoxybenzenesulfonamido)phenoxy]phenyl}benzene-1-sulfonamide. Available at: [Link]
-
MolPort. (n.d.). Compound 4-methoxy-N-(4-methoxyphenyl)-N-(4-methylbenzene-1-sulfonyl)benzamide. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxybenzenesulfonamide. Available at: [Link]
-
Dudutiene, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 676-685. Available at: [Link]
-
PubChem. (n.d.). 4-(4-Methoxyphenoxy)benzene-1-carboximidamide. Available at: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Sulfonamides linked to sulfonate esters via hydrazone functionality: synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. PubChemLite - this compound (C13H13NO4S) [pubchemlite.lcsb.uni.lu]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors [mdpi.com]
- 12. Protein–Ligand Docking in the Machine-Learning Era - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. portal.valencelabs.com [portal.valencelabs.com]
- 16. youtube.com [youtube.com]
- 17. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 18. GROMACS Tutorials [mdtutorials.com]
- 19. Binding Free Energy Calculation with MM/PB(GB)SA - Protheragen [wavefunction.protheragen.ai]
- 20. scispace.com [scispace.com]
- 21. peng-lab.org [peng-lab.org]
- 22. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diaryl Ether Sulfonamides: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged structures."[1] The diaryl ether sulfonamide motif is a quintessential example of such a scaffold, combining the structural rigidity and conformational influence of the diaryl ether linkage with the versatile hydrogen bonding and bioisosteric properties of the sulfonamide group. This unique combination has given rise to a vast and diverse class of molecules with a wide spectrum of biological activities. Historically, the journey of sulfonamides began with the discovery of Prontosil, the first commercially available antibacterial agent, which heralded a new era in chemotherapy.[2][3] Since then, the sulfonamide functional group has become a cornerstone of drug design, extending far beyond its antimicrobial origins.[4]
The diaryl ether moiety itself is prevalent in numerous natural products and synthetic compounds, valued for its chemical stability and its ability to orient aromatic rings in a specific, often biologically relevant, three-dimensional arrangement.[5] The fusion of these two powerful pharmacophores—the diaryl ether and the sulfonamide—has created a class of compounds with profound potential. Molecules incorporating this scaffold have been investigated as anticancer, antibacterial, anti-inflammatory, and antiviral agents, demonstrating the remarkable versatility of this structural class.[2][6][7]
This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive review of diaryl ether sulfonamides, moving beyond a simple recitation of facts to explore the causality behind synthetic strategies and biological mechanisms. We will delve into the core synthetic methodologies, dissect the mechanisms of action against various biological targets, analyze structure-activity relationships (SAR), and present detailed experimental protocols to provide a practical, field-proven perspective on this important class of molecules.
I. Strategic Synthesis of Diaryl Ether Sulfonamides
The construction of diaryl ether sulfonamides can be approached from two primary retrosynthetic disconnections: formation of the diaryl ether bond (C-O) or formation of the sulfonamide bond (S-N). The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.
Formation of the Diaryl Ether Linkage
The creation of the Ar-O-Ar' bond is a classical challenge in organic synthesis. Several powerful, metal-catalyzed cross-coupling reactions have been developed and refined for this purpose.
-
Ullmann Condensation: This is the traditional method for diaryl ether synthesis, involving the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base, typically at high temperatures.[5] While foundational, the classical Ullmann reaction often requires harsh conditions, which can limit its applicability for complex, functionalized substrates. Modern protocols have introduced ligands and optimized reaction conditions to improve yields and broaden the substrate scope.[8][9]
-
Buchwald-Hartwig C-O Coupling: A more recent and often preferred alternative is the palladium-catalyzed Buchwald-Hartwig coupling. This reaction offers milder conditions, greater functional group tolerance, and a broader substrate scope compared to the classical Ullmann condensation.[5][10][11] The choice of palladium precursor and, critically, the phosphine ligand is key to achieving high efficiency.[12]
-
Chan-Lam C-O Coupling: This copper-catalyzed reaction couples arylboronic acids with phenols to form diaryl ethers.[5][13] A significant advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air and moisture, making it operationally simple.[14]
Comparative Overview of Diaryl Ether Synthesis Methods
| Method | Catalyst System | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Ullmann Condensation | Copper (CuI, CuBr, Cu powder) | Aryl Halide, Phenol, Base (e.g., K₂CO₃, Cs₂CO₃) | High Temp (100-220 °C), often neat or in high-boiling solvent | Cost-effective catalyst | Harsh conditions, limited substrate scope |
| Buchwald-Hartwig Coupling | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand | Aryl Halide/Triflate, Phenol, Base (e.g., NaOtBu, K₃PO₄) | Moderate Temp (80-110 °C), inert atmosphere | Mild conditions, broad scope, high tolerance | Cost of Pd and ligands, air-sensitive |
| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) | Arylboronic Acid, Phenol, Base (e.g., Et₃N, Pyridine) | Room Temperature, often in air | Very mild conditions, operational simplicity | Stoichiometric copper often needed, boronic acid synthesis required |
Formation of the Sulfonamide Linkage
The traditional method for forming a sulfonamide bond involves reacting an arylsulfonyl chloride with an aniline under basic conditions. However, the synthesis and handling of potentially genotoxic sulfonyl chloride intermediates have driven the development of more elegant and safer alternatives.[1][2]
Modern One-Pot C-H Amidation Strategy
A highly efficient and atom-economical approach avoids pre-functionalized starting materials by directly coupling primary sulfonamides with activated arenes.[1][2] This one-pot, two-stage process utilizes sequential iron and copper catalysis.[2][15] The causality is clear: the first step employs a powerful Lewis acid (iron triflimide) to catalyze a regioselective para-iodination of an activated arene. This in situ generation of the aryl iodide sets the stage for a subsequent copper(I)-catalyzed Ullmann-type N-arylation with a primary sulfonamide.[2] This strategy obviates the need to synthesize and isolate aryl halides and uses earth-abundant metals, making it an attractive method for library synthesis.[1]
II. Mechanisms of Action and Therapeutic Applications
The diaryl ether sulfonamide scaffold is remarkably pleiotropic, engaging a wide variety of biological targets. This section explores the key therapeutic areas and the underlying molecular mechanisms of action.
Antibacterial Agents
The original therapeutic application for sulfonamides was in antibacterial chemotherapy, and the diaryl ether sulfonamide scaffold has given rise to new generations of potent antibacterial agents that target essential bacterial pathways.
A. Dihydropteroate Synthase (DHPS) Inhibition
The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[3] This enzyme is critical for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who acquire folate from their diet.[16] Sulfonamides are structural analogues of the natural DHPS substrate, para-aminobenzoic acid (PABA).[3][16] They bind to the PABA active site on the enzyme, acting as a competitive antagonist and halting the production of dihydropteroate, a precursor to folic acid.[17] This ultimately disrupts the synthesis of bacterial DNA and RNA, leading to a bacteriostatic effect.[17] Some sulfonamides can also act as alternative substrates, forming dead-end pterin-sulfa products that can further inhibit the pathway.[18][19]
B. Enoyl-Acyl Carrier Protein Reductase (FabV) Inhibition
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic targets.[20] One such target is the bacterial fatty acid biosynthetic pathway (FasII).[6] Diaryl ether-based compounds have been identified as potent inhibitors of FabV, an enoyl-acyl carrier protein reductase (ENR).[20][21] This enzyme is crucial for the elongation cycle of fatty acid synthesis. Certain pathogenic bacteria, such as P. aeruginosa, co-express FabV alongside the more common FabI isoform, rendering them resistant to many existing FabI inhibitors.[6][20] Diaryl ether sulfonamides that specifically inhibit FabV can restore sensitivity and represent a promising strategy to combat these multidrug-resistant organisms.[6]
Anticancer Agents
The diaryl ether sulfonamide framework is found in numerous compounds with potent antiproliferative activity against a range of human cancer cell lines.
A. Tubulin Polymerization Inhibition
A prominent anticancer mechanism for this class of compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Several diaryl and heterocyclic sulfonamides have been shown to bind to the colchicine site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of spindle formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
B. Wnt Signaling Pathway Inhibition
The Wingless-related integration site (Wnt) signaling pathway is frequently dysregulated in various cancers, particularly breast cancer. Potent diaryl ether sulfonamides have been developed that act as inhibitors of this pathway. By targeting key components of the Wnt signaling cascade, these compounds can suppress the transcription of Wnt target genes that drive cancer cell proliferation, leading to potent anti-proliferative effects.
Anti-inflammatory Agents
Chronic inflammation is a key driver of many human diseases. Diaryl ether sulfonamides have emerged as promising leads for novel anti-inflammatory drugs by targeting key nodes in the inflammatory signaling cascade.
A. NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multiprotein complex in the innate immune system that, when activated by cellular stress or pathogens, triggers the release of potent pro-inflammatory cytokines like IL-1β.[7][22] Aberrant activation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases and even some cancers.[7][23] Aryl sulfonamide derivatives have been identified as highly potent and specific inhibitors of NLRP3 inflammasome activation, preventing the assembly of the complex and subsequent cytokine release.[24][25]
III. Structure-Activity Relationships (SAR)
Understanding how modifications to the chemical structure impact biological activity is the cornerstone of medicinal chemistry. For diaryl ether sulfonamides, SAR studies have provided critical insights for optimizing potency, selectivity, and pharmacokinetic properties.
-
A-Ring: For antibacterial FabV inhibitors, this ring often bears a phenolic oxygen and an aliphatic tail. An optimal length of six carbons for the tail has been established for efficient enzymatic inhibition.[21]
-
B-Ring: Substitutions on this ring have a major impact on potency and selectivity across different targets.
-
For FabV inhibitors, the introduction of a sulfonamide group on the B-ring can significantly increase potency by engaging in hydrogen bonding with key residues like Ser155 in the enzyme's active site.[6]
-
For NLRP3 inhibitors, specific substitution patterns on this ring are crucial for achieving nanomolar inhibitory concentrations.[7]
-
-
Sulfonamide Linker (-SO₂NH-): This group is a critical pharmacophore.
-
In antibacterial DHPS inhibitors, the acidic N-H proton is essential for activity. The pKa of this proton influences the degree of ionization at physiological pH, which governs cell penetration and binding. An optimal pKa range of 6.6 to 7.4 is often associated with high therapeutic activity.[26]
-
The sulfonamide group often serves as a bioisosteric replacement for a carboxylic acid or amide, providing similar hydrogen bonding capabilities but with improved metabolic stability.[27][28] Replacing an amide bond with a sulfonamide has been shown to increase stability against protease-catalyzed degradation.[29]
-
-
N⁴-Amino Group (in classical antibacterials): For sulfonamides targeting DHPS, a free (unsubstituted) aromatic amine para to the sulfonamide group is generally essential for activity, as it mimics the amino group of the natural substrate PABA.[4]
SAR Summary for Selected Therapeutic Targets
| Target | Key SAR Insights | Reference(s) |
| DHPS (Antibacterial) | - Free para-amino group on one aryl ring is critical. - N1-heterocyclic substitutions on the sulfonamide nitrogen increase potency. - Optimal pKa (6.6-7.4) of the sulfonamide N-H is crucial for activity. | [4][26][30] |
| FabV (Antibacterial) | - A six-carbon aliphatic tail on the A-ring is optimal. - A sulfonamide on the B-ring enhances potency via H-bonding. - Modifications to the B-ring significantly impact IC₅₀ values. | [6][20][21] |
| NLRP3 (Anti-inflammatory) | - Specific biphenyl-sulfonamide or aryl sulfonamide structures are required. - Substitutions on the aryl rings dictate potency, with some compounds active at nanomolar concentrations. | [7][24][25] |
IV. Experimental Protocols & Data
To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis and biological evaluation of diaryl ether sulfonamides.
Detailed Synthesis Protocol: One-Pot Iron- and Copper-Catalyzed Amidation
This protocol is adapted from the procedure described by Waddell et al. for the synthesis of N-(4-methoxyphenyl)-4-methylbenzenesulfonamide.[2]
Objective: To synthesize a diaryl sulfonamide from an activated arene and a primary sulfonamide in a one-pot procedure.
Materials:
-
Anisole (1.0 mmol, 1.0 equiv)
-
p-Toluenesulfonamide (3.0 mmol, 3.0 equiv)
-
N-Iodosuccinimide (NIS) (1.5 mmol, 1.5 equiv)
-
Iron(III) triflimide [Fe(NTf₂)₃] (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Stage 1 (Iodination): To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add anisole (1.0 mmol), N-iodosuccinimide (1.5 mmol), and iron(III) triflimide (0.05 mmol).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the reaction mixture at 70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the anisole is consumed (typically 2-4 hours).
-
Stage 2 (N-Arylation): After cooling the reaction to room temperature, add p-toluenesulfonamide (3.0 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the vessel.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours. Monitor the disappearance of the intermediate aryl iodide by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure diaryl sulfonamide product.
Biological Assay Protocol: NADH Absorbance-Based Enzymatic Assay for FabV Inhibition
This protocol is based on the method used to screen diaryl ether inhibitors against P. aeruginosa FabV (paFabV).[6][20]
Objective: To determine the IC₅₀ value of a test compound against the FabV enzyme by monitoring the oxidation of NADH.
Principle: The FabV enzyme catalyzes a reaction that consumes NADH. The rate of NADH oxidation can be monitored by the decrease in absorbance at 340 nm. Inhibitors will slow this rate.
Materials:
-
Purified FabV enzyme
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Crotonyl-CoA (Substrate)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of NADH, Crotonyl-CoA, and test compounds. Create a serial dilution of the test compounds to cover a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Setup: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound solution (or DMSO for control wells)
-
FabV enzyme solution (to a final concentration of e.g., 50 nM)
-
-
Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add NADH solution (to a final concentration of e.g., 150 µM) to all wells.
-
Start the enzymatic reaction by adding Crotonyl-CoA solution (to a final concentration of e.g., 100 µM).
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using the microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
-
Normalize the data, setting the rate of the DMSO control (no inhibitor) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
-
Representative Biological Data
The following table summarizes the inhibitory potency of selected diaryl ether sulfonamide derivatives against various biological targets, compiled from the literature.
| Compound Class | Target | Representative IC₅₀ Value | Therapeutic Area | Reference(s) |
| Diaryl Ether (RGB32) | P. aeruginosa FabV | 0.59 µM | Antibacterial | [20][21] |
| Diaryl Ether Sulfonamide | Y. pestis FabV | 0.1 µM | Antibacterial | [21] |
| Aryl Sulfonamide (6c) | NLRP3 Inflammasome | Nanomolar range | Anti-inflammatory/Anticancer | [7] |
| Biphenyl-Sulfonamide (H28) | NLRP3 Inflammasome | 0.57 µM | Anti-inflammatory | [24] |
| Arylsulfonamide (YM-I-26) | NLRP3 Inflammasome | 0.65 µM | Anti-inflammatory | [25] |
V. Future Perspectives and Conclusion
The diaryl ether sulfonamide scaffold continues to demonstrate its immense value in drug discovery. Its modular nature, accessible through a variety of robust synthetic methods, allows for extensive chemical exploration and property optimization. Current research is pushing the boundaries of its application into new therapeutic areas while refining its activity against established targets.
A key challenge moving forward is ensuring metabolic stability. While the sulfonamide bond is generally more resistant to hydrolysis than an amide bond, cleavage of electron-deficient aryl sulfonamides via nucleophilic attack by glutathione (GSH) has been identified as a potential metabolic liability that can raise toxicological concerns.[31] Future design efforts must balance the electronic requirements for target potency against the potential for this metabolic pathway.
The continued exploration of novel targets, such as the FabV enzyme and the NLRP3 inflammasome, highlights the forward momentum in the field.[7][20] The development of highly potent and selective inhibitors for these targets holds promise for treating multidrug-resistant bacterial infections and a wide array of inflammatory diseases, respectively. As our understanding of complex disease biology grows, the diaryl ether sulfonamide framework, with its proven versatility and chemical tractability, is poised to remain a privileged and highly productive scaffold for the development of next-generation therapeutics.
References
-
Waddell, L. J. N., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synthesis, 54(01), 139-147. Available from: [Link][2][15]
-
Mengelers, M. J., et al. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics, 20(4), 276-83. Available from: [Link]
-
Bulai, R.-G., et al. (2023). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. Cambridge Open Engage. Available from: [Link]
-
Sultan, A. A., & Al-Obaidi, R. I. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(4), 583-601. Available from: [Link]
-
Thieme Chemistry. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. Available from: [Link]
-
Bulai, R.-G., et al. (2023). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. Available from: [Link]
-
Ribeiro, J. M., et al. (2016). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. ACS Infectious Diseases, 2(7), 493-500. Available from: [Link]
-
Wikipedia. (2025). Dihydropteroate synthase inhibitor. In Wikipedia. Available from: [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available from: [Link]
-
Synapse. (2024). What are DHPS inhibitors and how do they work?. Patsnap. Available from: [Link]
-
Minato, Y., et al. (2016). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. ACS infectious diseases, 2(7), 493-500. Available from: [Link]
-
Roland, S., et al. (1979). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 22(1), 27-33. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2018). Synthesis and antibacterial activity of sulfonamides. SAR and DFT studies. Journal of the Serbian Chemical Society, 83(10), 1161-1173. Available from: [Link]
-
Sharma, V. K., & Kumar, R. (Eds.). (2021). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Advanced Organic Synthesis. IntechOpen. Available from: [Link]
-
Bulai, R.-G., et al. (2025). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ResearchGate. Available from: [Link]
-
Neckles, C., et al. (2014). Selectivity of Pyridone- and Diphenyl Ether-Based Inhibitors for the Yersinia pestis FabV Enoyl-ACP Reductase. ACS Infectious Diseases, 1(1), 58-66. Available from: [Link]
-
Jarvis, M. F., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 5(9), 1054-1059. Available from: [Link]
-
Waddell, L. J. N., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron and Copper Catalyzed Aryl C–H Amidation Process. ResearchGate. Available from: [Link]
- Gignoux, C., & Grinberg, M. (1981). U.S. Patent No. 4,288,386. Washington, DC: U.S. Patent and Trademark Office.
-
Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Rao, K. S., & Wu, T. S. (2012). Chan–Lam coupling reactions: Synthesis of heterocycles. Tetrahedron, 68(37), 7735-7754. Available from: [Link]
-
Gool, M. V., et al. (1998). Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation. Bioorganic & Medicinal Chemistry Letters, 8(16), 2049-2052. Available from: [Link]
-
McKillop, A., et al. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 49(3), 232-235. Available from: [Link]
-
Buck, E., et al. (2002). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ChemInform, 33(41). Available from: [Link]
-
Bulai, R.-G., et al. (2024). Development of Diaryl Ether-based FabV Inhibitors Aimed Against P. aeruginosa. Lirias. Available from: [Link]
-
Waddell, L. J. N., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C-H Amidation Process. Mendeley. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available from: [Link]
-
Bulai, R.-G., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry, 296, 117782. Available from: [Link]
-
Pacifico, S., et al. (2023). Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer. Journal of Medicinal Chemistry, 66(8), 5223–5241. Available from: [Link]
-
Li, Y., et al. (2023). Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. European Journal of Medicinal Chemistry, 259, 115682. Available from: [Link]
-
Chan, D. M. T., et al. (2003). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Chemical Reviews, 103(7), 2933-2954. Available from: [Link]
-
Wikipedia. (2024). Chan–Lam coupling. In Wikipedia. Available from: [Link]
-
Kärkkäinen, E., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(3), 1018. Available from: [Link]
-
Pacifico, S., et al. (2023). Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer. ResearchGate. Available from: [Link]
-
Bulai, R.-G., et al. (2025). Investigating the Structure-Activity-Relationship of Diaryl Ether-Based as paFabV Inhibitors: A Path to Novel Antibacterials. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. Available from: [Link]
-
Nishiguchi, T., et al. (2023). Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. ACS Medicinal Chemistry Letters, 14(10), 1431-1438. Available from: [Link]
-
Jurczyk, J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. Available from: [Link]
-
Yang, M., et al. (2022). Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome. ACS Pharmacology & Translational Science, 5(7), 534-542. Available from: [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. Available from: [Link]
Sources
- 1. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.org.mx [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. One-Pot Synthesis of Diaryl Sulfo... preview & related info | Mendeley [mendeley.com]
- 16. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 17. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 18. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 19. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. macmillan.princeton.edu [macmillan.princeton.edu]
- 29. Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
Introduction
4-(4-Methoxyphenoxy)benzene-1-sulfonamide is a diaryl ether derivative containing a sulfonamide moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of both diaryl ethers and sulfonamides. Diaryl ethers are found in a variety of biologically active compounds, while the sulfonamide group is a well-known pharmacophore present in numerous antibacterial, antiviral, and anticancer agents.[1] The synthesis of this specific molecule, therefore, provides a valuable building block for the development of novel therapeutic agents.
This document provides a comprehensive, two-step protocol for the synthesis of this compound, commencing with the synthesis of the key intermediate, 4-(4-methoxyphenoxy)aniline, followed by its subsequent sulfonylation. The protocols are designed to be robust and reproducible, with detailed explanations of the rationale behind the chosen conditions and procedures.
Overall Synthetic Strategy
The synthesis of this compound is approached in two distinct stages. The initial step involves the formation of the diaryl ether linkage to produce 4-(4-methoxyphenoxy)aniline. Subsequently, this aniline derivative undergoes sulfonylation to yield the final product.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 4-(4-Methoxyphenoxy)aniline
The formation of the diaryl ether bond is a critical step. Among the various methods available, the Ullmann condensation is a classical and effective copper-catalyzed reaction for coupling an aryl halide with an alcohol or amine. This method is particularly suitable for the synthesis of 4-(4-methoxyphenoxy)aniline from 4-aminophenol and an appropriate aryl halide.
Reaction Mechanism: Ullmann Condensation
The Ullmann condensation for diaryl ether synthesis is believed to proceed through a copper(I) catalyzed cycle. The reaction is initiated by the formation of a copper(I) phenoxide. This species then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. The use of a base is crucial to deprotonate the phenol, facilitating the formation of the copper phenoxide.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Aminophenol | C₆H₇NO | 109.13 | 1.09 g | 10.0 | |
| p-Iodoanisole | C₇H₇IO | 234.03 | 2.34 g | 10.0 | |
| Copper(I) iodide (CuI) | CuI | 190.45 | 0.19 g | 1.0 | Catalyst |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | Base |
| Pyridine | C₅H₅N | 79.10 | 20 mL | - | Solvent |
| Toluene | C₇H₈ | 92.14 | 100 mL | - | For workup |
| Hydrochloric acid (HCl), 1M | HCl | 36.46 | As needed | - | For workup |
| Brine (saturated NaCl) | NaCl | 58.44 | 50 mL | - | For workup |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Procedure
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-aminophenol (1.09 g, 10.0 mmol), p-iodoanisole (2.34 g, 10.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 20 mL of pyridine to the flask. The use of a polar aprotic solvent like pyridine helps to dissolve the reactants and facilitate the reaction.
-
Inert Atmosphere: Purge the flask with nitrogen for 10 minutes to ensure an inert atmosphere, which is important to prevent oxidation of the copper catalyst and starting materials.
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of toluene.
-
Filter the mixture through a pad of Celite to remove the insoluble copper salts and potassium carbonate.
-
Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 50 mL) to remove pyridine.
-
Wash the organic layer with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) to afford 4-(4-methoxyphenoxy)aniline as a solid.
-
Expected Results
-
Yield: 60-70%
-
Appearance: Off-white to pale brown solid
-
Molecular Formula: C₁₃H₁₃NO₂[2]
-
Molecular Weight: 215.25 g/mol [2]
Part 2: Synthesis of this compound
The second step involves the reaction of the synthesized 4-(4-methoxyphenoxy)aniline with benzenesulfonyl chloride to form the sulfonamide. This is a classic Schotten-Baumann reaction, where an amine is acylated with an acid chloride in the presence of a base.
Reaction Mechanism: Schotten-Baumann Reaction
The reaction proceeds via nucleophilic attack of the amino group of 4-(4-methoxyphenoxy)aniline on the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as sodium carbonate, is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.[3]
Caption: Simplified Schotten-Baumann reaction pathway.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-(4-Methoxyphenoxy)aniline | C₁₃H₁₃NO₂ | 215.25 | 1.08 g | 5.0 | From Part 1 |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 0.88 g | 5.0 | |
| Sodium carbonate (Na₂CO₃) | Na₂CO₃ | 106.00 | 1.06 g | 10.0 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |
| Water | H₂O | 18.02 | 50 mL | - | For workup |
| Hydrochloric acid (HCl), 1M | HCl | 36.46 | As needed | - | For workup |
| Brine (saturated NaCl) | NaCl | 58.44 | 30 mL | - | For workup |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | Drying agent |
Procedure
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4-(4-methoxyphenoxy)aniline (1.08 g, 5.0 mmol) in 50 mL of dichloromethane.
-
Base Addition: Add sodium carbonate (1.06 g, 10.0 mmol) to the solution.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (0.88 g, 5.0 mmol) dropwise with vigorous stirring. The slow addition is important to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (3:1 hexane:ethyl acetate).
-
Workup:
-
Add 50 mL of water to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (30 mL), water (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the magnesium sulfate and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure this compound.
-
Expected Results
-
Yield: 80-90%
-
Appearance: White to off-white solid
-
Molecular Formula: C₁₉H₁₇NO₄S
-
Molecular Weight: 355.41 g/mol
Characterization Data
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of both phenyl rings, the methoxy group protons, and the sulfonamide N-H proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the methoxy carbon and the aromatic carbons. |
| Mass Spec (ESI) | [M+H]⁺ at m/z = 356.09 |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3250), S=O stretching (around 1350 and 1160), and C-O-C stretching (around 1240). |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Pyridine is a flammable and toxic liquid. Handle with care.
-
Benzenesulfonyl chloride is corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. The described methods, based on the Ullmann condensation and Schotten-Baumann reaction, are well-established and high-yielding. This guide is intended to enable researchers to synthesize this valuable compound for further investigation in various fields, particularly in drug discovery and development.
References
- Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.
- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
- Google Patents. (n.d.). US4355186A - Process for the preparation of 4-phenoxy-phenols.
- Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
- Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
- Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o786.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Ibrahim, S., Tahir, M. N., Iqbal, N., Shahwar, D., & Raza, M. A. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(2), o298.
-
National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenoxy)aniline. PubChem. Retrieved from [Link]
-
Organic Letters. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]
-
ACS Publications. (n.d.). A General Copper-Catalyzed Synthesis of Diaryl Ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide. PubMed Central. Retrieved from [Link]
- Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
-
WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Aminophenoxy)benzene. PubChem. Retrieved from [Link]
-
ACS Publications. (2025). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility1. Retrieved from [Link]
Sources
Application Note: Quantitative Analysis of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
Abstract & Introduction
4-(4-Methoxyphenoxy)benzene-1-sulfonamide is a molecule of interest within pharmaceutical research and development, belonging to the broader class of sulfonamides. The accurate and precise quantification of this active pharmaceutical ingredient (API) is paramount for ensuring product quality, stability, and safety, from early-stage development through to final batch release. This document provides comprehensive, validated analytical protocols for the determination of this compound using two robust and widely adopted analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The HPLC-UV method is presented as a primary workhorse for quality control (QC) environments, offering excellent robustness, precision, and cost-effectiveness for assay and purity determinations. The LC-MS/MS method is detailed for applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities, degradation products, or quantification in complex biological matrices.
Both methodologies are designed to be self-validating, with protocols grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The rationale behind critical experimental choices is explained throughout, providing the user not just with a procedure, but with a foundational understanding of the method's mechanics.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for logical method development. The structure contains two aromatic rings and a sulfonamide moiety, suggesting strong UV absorbance and suitability for reversed-phase chromatography.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄S | PubChem CID: 43164745[3] |
| Monoisotopic Mass | 279.05652 Da | PubChem CID: 43164745[3] |
| Predicted XlogP | 2.0 | PubChem CID: 43164745[3] |
| Structure | This compound |
The positive XlogP value indicates moderate hydrophobicity, making reversed-phase HPLC the logical starting point for chromatographic separation.[4]
Method 1: Quantification by RP-HPLC with UV Detection
This method is optimized for routine quality control, providing a reliable assay of this compound in bulk drug substance or simple formulations.
Principle of the Method
The sample is dissolved in a suitable diluent and injected into a reversed-phase HPLC system. The separation is achieved on a C18 stationary phase using an isocratic mobile phase of acetonitrile and a phosphate buffer. The buffer's pH is controlled to ensure consistent analyte ionization state, leading to symmetrical and reproducible peak shapes.[4] Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard, using an external standard method at a UV wavelength where the analyte exhibits significant absorbance.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photo Diode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS).
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., YMC-Triart C8 or similar).[5]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Orthophosphoric Acid (85%, ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Standards: Certified Reference Standard (CRS) of this compound.
Experimental Workflow: HPLC-UV Analysis
The overall workflow from sample preparation to final analysis is depicted below. This systematic process ensures consistency and minimizes sources of error.
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol
Step 1: Mobile Phase Preparation (pH 3.0 Buffer:Acetonitrile 60:40 v/v)
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. This low pH ensures the sulfonamide group is fully protonated, preventing peak tailing from silanol interactions on the column.[4]
-
Filter the buffer solution through a 0.45 µm nylon filter.
-
Prepare the mobile phase by mixing 600 mL of the buffer with 400 mL of acetonitrile. Degas thoroughly by sonication or helium sparging.
Step 2: Standard Solution Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound CRS into a 100 mL volumetric flask. Add 70 mL of mobile phase, sonicate for 10 minutes to dissolve, allow to cool to room temperature, and dilute to volume with the mobile phase.
-
Working Standard Solution (20 µg/mL): Pipette 20.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Step 3: Sample Solution Preparation
-
Accurately weigh a quantity of the test sample (e.g., bulk powder) equivalent to about 10 mg of the API and transfer to a 100 mL volumetric flask.
-
Add 70 mL of mobile phase, sonicate for 15 minutes to ensure complete extraction and dissolution, cool, and dilute to volume.
-
Pipette 20.0 mL of this solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to achieve a target concentration of 20 µg/mL.
-
Filter the final solution through a 0.45 µm PVDF syringe filter before injection.
Step 4: Chromatographic Conditions & System Suitability
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately hydrophobic compounds. |
| Mobile Phase | 60% Phosphate Buffer (pH 3.0) : 40% ACN | Isocratic elution provides robust and repeatable results for QC. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures stable retention times. |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
| Detection | UV at 265 nm | This wavelength is chosen to provide high sensitivity based on the analyte's aromatic structure. A PDA detector can confirm peak purity.[5] |
| Run Time | 15 minutes | Sufficient to allow elution of the main peak and any potential late-eluting impurities. |
System Suitability Test (SST): Before sample analysis, perform six replicate injections of the Working Standard Solution (20 µg/mL). The system is deemed ready for use if the following criteria are met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 1.0% |
Method Validation Protocol (ICH Q2(R2) Framework)
This method must be validated to demonstrate it is fit for purpose.[1][6]
-
Specificity: Analyze a blank (diluent), a placebo (formulation excipients without API), the working standard, and a spiked sample. No interfering peaks should be observed at the retention time of the analyte. Peak purity can be assessed using a PDA detector.
-
Linearity and Range: Prepare a series of at least five concentrations from 50% to 150% of the nominal concentration (e.g., 10 µg/mL to 30 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Analyze samples spiked with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six independent sample preparations at 100% of the target concentration. The %RSD should be ≤ 1.5%.[6]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two data sets should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where S/N ratio is ~10). This is primarily relevant for impurity analysis.
Method 2: Quantification by LC-MS/MS
This method is ideal for applications requiring ultra-high sensitivity and selectivity, such as bioanalysis, trace impurity quantification, or analysis in complex matrices where co-eluting interferences are likely.
Principle of the Method
The analyte is separated using a rapid gradient UPLC/HPLC method with a mobile phase compatible with mass spectrometry (e.g., using formic acid instead of non-volatile phosphate buffers). The column eluent is introduced into a tandem mass spectrometer. The analyte is ionized, typically by electrospray ionization (ESI), and the resulting precursor ion ([M+H]⁺) is selected. This ion is fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, as only molecules that meet both the precursor and product ion mass criteria will generate a signal.[7][8]
Experimental Workflow: LC-MS/MS Analysis
The workflow for LC-MS/MS often includes a more rigorous sample clean-up step, such as Solid Phase Extraction (SPE), to remove matrix components that can interfere with ionization (ion suppression).
Caption: Workflow for LC-MS/MS with SPE clean-up.
Detailed Protocol
Step 1: Reagent and Solution Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation of the analyte for positive ion mode ESI.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Preparation: Prepare stock and working standards in the sample diluent at concentrations appropriate for the desired sensitivity (e.g., in the ng/mL range).
Step 2: Sample Preparation (Example using SPE) [9]
-
Pre-treat the sample as required (e.g., for plasma, precipitate proteins with acetonitrile).
-
Condition an SPE cartridge (e.g., a hydrophilic-lipophilic balanced, HLB, polymer) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, fixed volume of sample diluent for injection.
Step 3: LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm (UPLC-style) |
| Mobile Phase | A: 0.1% Formic Acid in H₂O; B: 0.1% Formic Acid in ACN |
| Gradient | 5% B to 95% B over 5 minutes, hold 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Source Params. | Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are formed by fragmentation of the precursor. For sulfonamides, a common fragmentation involves the cleavage to produce an ion at m/z 156.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-(4-MPBS) | 280.1 | 156.0 (Quantifier) | 100 | 25 (Optimized) |
| 4-(4-MPBS) | 280.1 | 108.1 (Qualifier) | 100 | 35 (Optimized) |
| Note: Collision energy must be optimized empirically for the specific instrument being used. |
Conclusion
Two distinct, robust, and scientifically sound analytical methods for the quantification of this compound have been presented.
-
The RP-HPLC-UV method is an excellent choice for routine quality control applications, providing the necessary precision, accuracy, and linearity for API assay and purity testing in accordance with regulatory expectations.
-
The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred technique for trace-level analysis, bioanalytical studies, or characterization of impurities and degradation products.
The selection of the appropriate method should be based on the specific analytical challenge, required sensitivity, and the laboratory environment. Both protocols provide a comprehensive framework that, when properly validated, will yield reliable and defensible analytical data.
References
-
Agilent Technologies, Inc. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Application Note. URL: [Link]
-
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. URL: [Link]
-
GÖGER, N. G., & KÖRKEL, F. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(4), 347. URL: [Link]
-
Reddy, K. V., Kumar, B. V., & Reddy, T. V. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research, 9(1), 282-291. URL: [Link]
-
Kaufmann, A., Roth, S., Ryser, B., Widmer, M., & Guggisberg, D. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL, 86(3), 508-515. URL: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological profile for 1,3-dinitrobenzene and 1,3,5-trinitrobenzene. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. URL: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 276993, 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. URL: [Link]
-
PubChemLite. (n.d.). This compound (C13H13NO4S). URL: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). URL: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. URL: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. URL: [Link]
-
Boudreau, S. P., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance. URL: [Link]
-
Eurofins. (2023). Analytical Method Summaries. URL: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70789, 4-Methoxybenzenesulfonamide. URL: [Link]
-
Ibrahim, S., Tahir, M. N., Iqbal, N., Shahwar, D., & Raza, M. A. (2011). N-(4-Meth-oxy-phen-yl)benzene-sulfonamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o298. URL: [Link]
-
Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. URL: [Link]
-
Patil, S. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. URL: [Link]
-
Ibrahim, S., et al. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(2), o298. URL: [Link]
-
Patil, S. D., et al. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. URL: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. URL: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. URL: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611840, 1-Methoxy-4-(4-methylphenoxy)benzene. URL: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. PubChemLite - this compound (C13H13NO4S) [pubchemlite.lcsb.uni.lu]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. hpst.cz [hpst.cz]
- 8. journalofchemistry.org [journalofchemistry.org]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for High-Throughput Screening of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide Analogs
Introduction: Unlocking the Therapeutic Potential of Novel Sulfonamides
The 4-(4-Methoxyphenoxy)benzene-1-sulfonamide scaffold represents a promising chemical starting point for the discovery of novel therapeutic agents. The inherent chemical properties of the sulfonamide functional group, a cornerstone in medicinal chemistry, confer the ability to interact with a variety of biological targets. Historically, sulfonamides are well-established inhibitors of carbonic anhydrases, enzymes crucial for pH regulation and fluid balance.[1][2] Furthermore, the broader class of small aromatic molecules is known to interact with membrane transport proteins, including the solute carrier (SLC) superfamily.
Given the structural characteristics of this compound and its analogs, two high-priority target classes for initial screening are the Carbonic Anhydrases (CAs) and the Solute Carrier (SLC) transporters . This document provides detailed, field-proven, high-throughput screening (HTS) protocols to efficiently assess the activity of this compound library against these key target families. Our approach emphasizes robust, self-validating assay systems designed for reliability and scalability.
Part 1: Targeting Carbonic Anhydrases
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their role in various physiological processes makes them attractive drug targets for conditions like glaucoma, epilepsy, and certain cancers. The primary sulfonamide moiety (R-SO₂NH₂) is a classic zinc-binding group that anchors inhibitors within the enzyme's active site.
We present two distinct and complementary HTS assays to evaluate the inhibitory potential of your compound library against a representative CA isoform, such as the well-characterized human Carbonic Anhydrase II (hCA II).
Assay 1.1: Stopped-Flow Fluorescence Assay for CO₂ Hydration Activity
This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrase. It is a highly sensitive assay that monitors the change in pH resulting from the enzymatic hydration of CO₂. The use of a pH-sensitive fluorescent dye, such as pyranine (HPTS), allows for real-time kinetic measurements.[3][4][5][6] A stopped-flow instrument is required for the rapid mixing of reactants.
Causality of Experimental Choices:
-
Stopped-Flow Kinetics: The CA-catalyzed hydration of CO₂ is extremely rapid. A stopped-flow instrument is essential to mix the enzyme and substrate and measure the initial reaction rate within milliseconds, providing a true assessment of enzymatic activity before product inhibition or substrate depletion occurs.[3][6]
-
pH-Sensitive Fluorophore: Pyranine's fluorescence is highly dependent on the pH of the surrounding medium. As CA produces protons during CO₂ hydration, the resulting pH drop can be accurately quantified by the change in fluorescence, offering a highly sensitive and continuous readout of enzyme activity.[3][4][5]
-
Out-of-Equilibrium Buffer: The assay is initiated by mixing two solutions to create an out-of-equilibrium CO₂/bicarbonate solution. This controlled perturbation of equilibrium is what drives the enzymatic reaction in a measurable direction.[3][4]
Experimental Workflow Diagram:
Caption: Workflow for the stopped-flow fluorescence CA inhibition assay.
Detailed Protocol:
| Step | Procedure | Details and Rationale |
| 1 | Reagent Preparation | Solution A (HEPES Buffer): 20 mM HEPES, pH 7.03. Solution B (Bicarbonate Buffer): 44 mM NaHCO₃, 2 µM Pyranine, pH ~8.41. Prepare fresh daily. These solutions, when mixed 1:1, create the out-of-equilibrium condition to drive the reaction.[3][4] |
| 2 | Compound Plating | In a 96- or 384-well plate, perform serial dilutions of the this compound analogs. Typically, an 11-point, 1:3 dilution series starting from 100 µM is appropriate. Include wells for positive control (Acetazolamide, a known potent CA inhibitor) and negative control (DMSO vehicle). |
| 3 | Enzyme Preparation | Prepare a working solution of recombinant human Carbonic Anhydrase II (hCA II) in Solution A. The final concentration in the reaction cell should be in the low nanomolar range (e.g., 5-10 nM), which needs to be optimized for the specific instrument and enzyme batch to yield a robust signal. |
| 4 | Assay Execution | For each well: a) Load Syringe 1 of the stopped-flow instrument with the hCA II solution pre-incubated with the test compound (or control). b) Load Syringe 2 with Solution B. c) Initiate rapid mixing. The instrument will automatically mix the two solutions and record the fluorescence emission of pyranine (Excitation: ~460 nm, Emission: >488 nm) over a short time course (e.g., 1-5 seconds).[5] |
| 5 | Data Analysis | a) The initial rate of reaction is determined from the linear portion of the fluorescence change over time. b) Calculate the percent inhibition for each compound concentration relative to the DMSO control. c) Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. |
| 6 | Quality Control | Calculate the Z'-factor for the assay plate using the positive (Acetazolamide) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7][8] |
Data Presentation:
| Parameter | Description | Example Value |
| hCA II Concentration | Final concentration in reaction | 10 nM |
| Acetazolamide IC₅₀ | Positive control potency | ~12 nM |
| Z'-Factor | Assay quality metric | > 0.7 |
| DMSO Tolerance | Max solvent concentration | < 1% |
Assay 1.2: Colorimetric p-Nitrophenyl Acetate (p-NPA) Esterase Activity Assay
This assay provides a simpler, more accessible HTS method that does not require a stopped-flow instrument. It relies on the promiscuous esterase activity of carbonic anhydrase to hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) into the yellow-colored product p-nitrophenol (p-NP).[9][10] The rate of p-NP formation, monitored by absorbance at 405 nm, is proportional to CA activity.
Causality of Experimental Choices:
-
Surrogate Substrate: While not the physiological substrate, p-NPA is a convenient chromogenic substrate that allows for a simple absorbance-based readout. The esterase activity is known to be inhibited by the same sulfonamides that block CO₂ hydration, making it a valid surrogate for inhibitor screening.[11]
-
Spectrophotometric Detection: The formation of the yellow p-nitrophenolate ion is easily quantifiable using a standard microplate reader, making this assay highly amenable to HTS formats (96-, 384-, and 1536-well plates).[12]
-
Endpoint or Kinetic Reading: The assay can be run in either kinetic mode (monitoring absorbance over time) or as a fixed-time endpoint assay, providing flexibility depending on the available instrumentation and throughput requirements.
Experimental Workflow Diagram:
Caption: Workflow for the colorimetric p-NPA esterase inhibition assay.
Detailed Protocol:
| Step | Procedure | Details and Rationale |
| 1 | Reagent Preparation | Assay Buffer: 50 mM Tris-SO₄, pH 7.4. p-NPA Substrate Stock: 15-30 mM p-NPA in ethanol or acetonitrile. Store protected from light. hCA II Stock: 1 mg/mL in a suitable buffer. |
| 2 | Assay Plating | In a clear, flat-bottom 96-well plate: a) Add 50 µL of Assay Buffer. b) Add 1-2 µL of test compound/control from a source plate. c) Add 50 µL of hCA II solution (diluted in Assay Buffer to ~0.2-0.3 µM final concentration). |
| 3 | Pre-incubation | Incubate the plate at room temperature for 15 minutes. This allows the compounds to bind to the enzyme before the reaction is initiated. |
| 4 | Reaction Initiation | Prepare a working solution of p-NPA by diluting the stock in Assay Buffer to a final concentration of ~0.5-1.0 mM. Add 100 µL of this working solution to all wells to start the reaction. The final volume will be ~200 µL. |
| 5 | Data Acquisition | Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes. |
| 6 | Data Analysis | a) For each well, determine the reaction rate (Vmax) by calculating the slope of the linear portion of the absorbance vs. time curve. b) Calculate percent inhibition relative to the DMSO control. c) Determine IC₅₀ values by plotting percent inhibition against compound concentration. |
| 7 | Quality Control | Calculate the Z'-factor using wells with a known inhibitor (e.g., Acetazolamide) as the positive control and DMSO-only wells as the negative control. Aim for a Z' > 0.5.[7][13] |
Part 2: Targeting Solute Carrier (SLC) Transporters
The SLC superfamily is the largest group of membrane transport proteins, responsible for the movement of a vast array of solutes across cellular membranes.[14] Their role in neurotransmitter reuptake, nutrient absorption, and drug disposition makes them highly valuable therapeutic targets. The serotonin transporter (SERT, or SLC6A4) is a well-studied member of the SLC6 family and a primary target for antidepressants.[15][16] An assay targeting SERT serves as an excellent model for screening your compound library against this transporter class.
Assay 2.1: Fluorescence-Based Neurotransmitter Uptake Assay
This cell-based assay utilizes a fluorescent substrate that mimics the natural substrate of the transporter (in this case, serotonin). Cells overexpressing the target transporter (e.g., HEK-293 cells stably expressing hSERT) will take up the fluorescent substrate, leading to an increase in intracellular fluorescence.[17] Inhibitors of the transporter will block this uptake, resulting in a lower fluorescence signal.
Causality of Experimental Choices:
-
Stable Cell Line: Using a cell line that stably overexpresses the human transporter of interest (hSERT) ensures a robust and reproducible signal window for the assay.
-
Fluorescent Substrate: A fluorescent substrate that is a specific substrate for the transporter allows for a direct, non-radioactive measurement of transporter function. The accumulation of the dye inside the cell is a direct consequence of transporter activity.[17]
-
Bottom-Read Fluorescence: Reading the fluorescence from the bottom of the plate minimizes interference from the fluorescent substrate remaining in the assay buffer, thereby improving the signal-to-noise ratio.
Experimental Workflow Diagram:
Caption: Workflow for a fluorescence-based SLC transporter uptake assay.
Detailed Protocol:
| Step | Procedure | Details and Rationale |
| 1 | Cell Preparation | Seed HEK-293 cells stably expressing hSERT into black-walled, clear-bottom 96- or 384-well plates. Culture overnight to allow for cell adherence and formation of a monolayer. |
| 2 | Compound Addition | Remove culture medium and wash cells once with Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Add Assay Buffer containing the serially diluted test compounds or controls (Positive control: a known SERT inhibitor like Fluoxetine; Negative control: DMSO vehicle). |
| 3 | Pre-incubation | Incubate the plate at 37°C for 15-30 minutes to allow compounds to interact with the transporters. |
| 4 | Uptake Initiation | Add the fluorescent substrate (e.g., a commercially available mimic of biogenic amine neurotransmitters) to all wells to initiate the uptake process. |
| 5 | Uptake Incubation | Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes) to allow for substrate accumulation inside the cells. This time should be optimized to be within the linear range of uptake. |
| 6 | Signal Detection | Measure the intracellular fluorescence using a bottom-reading fluorescence plate reader. The specific excitation and emission wavelengths will depend on the fluorescent substrate used. |
| 7 | Data Analysis | a) Subtract the background fluorescence (from wells with no cells or cells treated with a high concentration of inhibitor). b) Calculate the percent inhibition for each compound concentration relative to the DMSO control. c) Determine IC₅₀ values by fitting the dose-response data to a suitable model. |
| 8 | Quality Control | Calculate the Z'-factor using the positive (Fluoxetine) and negative (DMSO) controls to ensure the assay is robust for HTS (Z' > 0.5).[7][18] |
Conclusion: A Strategic Path to Hit Identification
The protocols detailed in this guide provide a robust framework for the initial characterization of this compound analogs. By employing two distinct assays for carbonic anhydrase inhibition and a validated cell-based assay for a representative SLC transporter, researchers can efficiently identify promising hits for two high-value target classes. The emphasis on quality control metrics, such as the Z'-factor, ensures that screening campaigns are reliable and that the resulting data provides a solid foundation for subsequent hit-to-lead optimization efforts.
References
-
Jørgensen, S., Nielsen, E., Peters, D., & Dyhring, T. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. Available at: [Link]
-
Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Available at: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
-
Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]
-
EU-OPENSCREEN. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Available at: [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality? Available at: [Link]
-
BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]
-
Bukowski, L., et al. (2024). 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. bioRxiv. Available at: [Link]
-
Witrago, P., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Available at: [Link]
-
Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed. Available at: [Link]
-
Bukowski, L., et al. (2024). 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. ResearchGate. Available at: [Link]
-
Wagner, J., et al. (2016). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Request PDF. Available at: [Link]
-
Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. Available at: [Link]
-
Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. Available at: [Link]
-
BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Available at: [Link]
-
S. Jørgensen, et al. (2008). A Nonradioactive High-Throughput/High-Content Assay for Measurement of the Human Serotonin Reuptake Transporter Function In Vitro. Semantic Scholar. Available at: [Link]
-
Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Available at: [Link]
-
Beydemir, S., et al. (2003). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activ. Taylor & Francis Online. Available at: [Link]
-
Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]
-
Ko, Y. S., et al. (2004). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. Available at: [Link]
-
JoVE. (2023). Carbonic Anhydrase Esterase Activity Assay. YouTube. Available at: [Link]
-
AFG Scientific. (n.d.). Human Sodium-dependent serotonin transporter (SLC6A4) Elisa Kit. Available at: [Link]
-
Wang, R., et al. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. National Institutes of Health. Available at: [Link]
-
Pattar, M., et al. (2015). Esterase Activity of Carbonic Anhydrases Serves as Surrogate for Selecting Antibodies Blocking Hydratase Activity. PubMed. Available at: [Link]
-
Tykvart, J., et al. (2015). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central. Available at: [Link]
-
Fu, D., et al. (2019). The Kinetics Investigation of CO2 Absorption into TEA and DEEA Amine Solutions Containing Carbonic Anhydrase. MDPI. Available at: [Link]
-
Jo, B. H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]
-
Illumina. (2019). Infinium HTS Assay Reference Guide. Available at: [Link]
-
Murphy, D. L., et al. (2013). Human Serotonin Transporter Gene (SLC6A4) Variants: Their Contributions to Understanding Pharmacogenomic and Other Functional G x G and G x E Differences in Health and Disease. National Institutes of Health. Available at: [Link]
-
Bio-Techne. (n.d.). Human SLC6A4/5-HTTLPR/Serotonin transporter ELISA Kit (Colorimetric). Available at: [Link]
Sources
- 1. Carbonic Anhydrase Activity Assay [protocols.io]
- 2. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assay.dev [assay.dev]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. eu-openscreen.eu [eu-openscreen.eu]
- 14. Human Serotonin Transporter Gene (SLC6A4) Variants: Their Contributions to Understanding Pharmacogenomic and Other Functional G x G and G x E Differences in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human SLC6A4/5-HTTLPR/Serotonin transporter ELISA Kit (Colorimetric) (NBP2-68120): Novus Biologicals [novusbio.com]
- 16. bio-techne.com [bio-techne.com]
- 17. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Note & Protocols: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
Abstract and Introduction
This guide eschews a one-size-fits-all template, instead presenting a multi-faceted strategy designed to yield a holistic and mechanistically informative cytotoxicity profile. We will detail a trio of core assays, each interrogating a distinct cellular process: metabolic viability (MTT assay), plasma membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). By integrating the data from these orthogonal approaches, researchers can move beyond a simple "toxic" or "non-toxic" label to a more nuanced understanding of the compound's cellular impact.
Guiding Principles for a Robust Cytotoxicity Assessment
A rigorous evaluation of a novel compound demands more than the rote execution of a single assay. The principles outlined below form the foundation of a self-validating experimental system that ensures data is both accurate and contextually meaningful.
The Rationale for a Multi-Assay, Orthogonal Approach
-
An MTT assay measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells. A decrease in signal indicates a loss of viability but does not distinguish between cell death (cytotoxicity) and the mere cessation of proliferation (cytostasis).
-
An LDH release assay quantifies the enzyme lactate dehydrogenase (LDH) in the culture supernatant, a hallmark of compromised plasma membrane integrity characteristic of necrosis or late-stage apoptosis.[8] A compound could trigger apoptosis without causing immediate membrane rupture, yielding a false negative in this assay at early time points.
-
A Caspase-3/7 assay measures the activity of key "executioner" caspases, which are activated specifically during the apoptotic cascade.[9] A positive signal is a strong indicator of programmed cell death but will not detect non-apoptotic cell death mechanisms.
By employing all three assays, we create a powerful analytical matrix. The combined results provide a signature that can point toward a specific mechanism of cell death, as illustrated in Section 5.1.
Strategic Selection of Cell Lines
The choice of cell line is critical and should be driven by the intended application of the compound.[10][11] A comprehensive initial screen should ideally include a panel of cell lines to assess both general toxicity and potential selectivity.
-
Normal, Non-Transformed Cells: A human fibroblast cell line, such as MRC-5 (ATCC® CCL-171™) , serves as a valuable baseline for general cytotoxicity. These cells are recommended by the ISO 10993-5 standard for biocompatibility testing.[12]
-
Cancer Cell Lines: Including cancer cell lines allows for the assessment of potential anti-cancer activity. It is advisable to select lines from different tissue origins to explore the breadth of activity. Examples include:
-
HepG2 (ATCC® HB-8065™): A human liver carcinoma cell line that is metabolically active and widely used in toxicology studies.[13]
-
A549 (ATCC® CCL-185™): A human lung carcinoma cell line.
-
MCF-7 (ATCC® HTB-22™): A human breast adenocarcinoma cell line.
-
-
Physiological Relevance: The choice of cell line should always be guided by the ultimate therapeutic or exposure context. If the compound is intended for oral administration, for example, a gastrointestinal cell line like Caco-2 would be highly relevant.[14]
The Imperative of Validating Controls
Every assay plate must include a full set of controls to ensure the validity of the results.[8][15]
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control establishes the baseline viability (100%) and accounts for any solvent-induced effects.
-
Positive Control: Cells treated with a compound known to induce the specific endpoint being measured. This confirms that the assay system is working correctly.
-
For MTT/Caspase Assays: Staurosporine (e.g., 1 µM) is a potent inducer of apoptosis.
-
For LDH Assay: Triton™ X-100 (e.g., 1-2% final concentration) causes complete cell lysis and is used to determine the maximum LDH release signal (100% cytotoxicity).
-
-
Background/Blank Control: Wells containing only culture medium (and assay reagents) without cells. This value is subtracted from all other readings to correct for background absorbance or luminescence.
General Experimental Workflow
The overall process for evaluating the cytotoxicity of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide follows a standardized, multi-day workflow. This ensures consistency and reproducibility across experiments.
Caption: General workflow for in vitro cytotoxicity testing.
Core Cytotoxicity Assays: Protocols and Rationale
The following protocols are provided as robust starting points and may be optimized for specific cell lines or laboratory conditions. All manipulations should be performed under sterile conditions in a biological safety cabinet.[16]
Assay 1: Metabolic Viability (MTT Assay)
-
Principle: This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow, water-soluble salt into purple, insoluble formazan crystals.[17] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.[18]
-
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]
-
Compound Treatment: Prepare a 2X concentration series of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (or controls) to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17] Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well.[17][20]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[18]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits viability by 50%).
-
Assay 2: Membrane Integrity (LDH Release Assay)
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane, a key event in necrosis.[8][21] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is directly proportional to the number of lysed cells.[22]
-
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up triplicate wells for a "Maximum LDH Release" control, which will be lysed with a detergent.
-
Assay Execution: After the incubation period, carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Maximum Release Control: To the "Maximum LDH Release" wells, add 10 µL of a 10X Lysis Buffer (often supplied in kits, typically Triton X-100 based) and incubate for 45 minutes at 37°C.[23] Then, transfer 50 µL of this supernatant to the new plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains the substrate and cofactor). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[23]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[23]
-
Measurement: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm. Use 680 nm as a reference wavelength.[23]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100 (Where "Spontaneous LDH Release" is the reading from the vehicle control wells).
-
Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.
-
Assay 3: Apoptosis Induction (Caspase-3/7 Activity Assay)
-
Principle: Caspases-3 and -7 are key effector enzymes that are activated during the final stages of apoptosis.[24] Their activation is considered a point of no return in the apoptotic process.[15] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[9] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of active caspase-3/7.[9]
-
Detailed Protocol (based on Promega's Caspase-Glo® 3/7 Assay):
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence.[15] Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank (medium only) wells from all other readings.
-
Express the data as Fold Induction of caspase activity: Fold Induction = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
-
Plot Fold Induction against the log of the compound concentration.
-
Data Synthesis and Interpretation
Building a Mechanistic Cytotoxicity Profile
By integrating the results from the three assays, a preliminary mechanistic hypothesis can be formed.
Caption: Interpreting orthogonal assay data to infer mechanism.
Quantitative Data Summary
Summarize the calculated IC₅₀/EC₅₀ values in a table for clear comparison across cell lines and assays. This format facilitates the identification of trends, such as selectivity for cancer cells over normal cells.
| Cell Line | Assay Type | Endpoint | IC₅₀ / EC₅₀ (µM) @ 48h |
| MRC-5 | MTT | % Viability | Value |
| LDH | % Cytotoxicity | Value | |
| Caspase-3/7 | Fold Induction | Value | |
| HepG2 | MTT | % Viability | Value |
| LDH | % Cytotoxicity | Value | |
| Caspase-3/7 | Fold Induction | Value | |
| A549 | MTT | % Viability | Value |
| LDH | % Cytotoxicity | Value | |
| Caspase-3/7 | Fold Induction | Value |
Materials and Reagents
| Item | Recommended Source(s) | Catalog Number (Example) |
| Cell Lines | ||
| MRC-5 Human Lung Fibroblast | ATCC | CCL-171 |
| HepG2 Human Liver Carcinoma | ATCC | HB-8065 |
| A549 Human Lung Carcinoma | ATCC | CCL-185 |
| Reagents & Consumables | ||
| DMEM / EMEM Basal Media | Thermo Fisher, ATCC | Varies by cell line |
| Fetal Bovine Serum (FBS) | Thermo Fisher, Sigma-Aldrich | Varies |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher | 10010023 |
| 96-Well Tissue Culture Plates | Corning, Falcon | Varies |
| 96-Well Opaque-Walled Plates | Corning | 3917 |
| Assay Kits | ||
| MTT Reagent | Sigma-Aldrich, Thermo Fisher | M5655 (Sigma) |
| LDH Cytotoxicity Assay Kit | Promega, Thermo Fisher, Abcam | G1780 (Promega) |
| Caspase-Glo® 3/7 Assay | Promega | G8090 |
| Chemicals | ||
| This compound | N/A | Compound Under Test |
| DMSO, Cell Culture Grade | Sigma-Aldrich | D2650 |
| Staurosporine | Sigma-Aldrich | S4400 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
References
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link][4]
-
Cleveland Clinic. (2022, February 24). Sulfonamides (Sulfa Drugs). Retrieved from [Link][25]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link][18]
-
Provost, J. & Wallert, M. (2015, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link][17]
-
Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link][20]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link][26]
-
Zessel, U., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 21(15), 8915-8930. Retrieved from [Link][5]
-
ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Retrieved from [27]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link][14]
-
Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 126-128. Retrieved from [Link][10]
-
protocols.io. (2021, December 11). LDH cytotoxicity assay. Retrieved from [Link][22]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link][23]
-
National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link][15]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link][8]
-
ATCC. (n.d.). ATCC Animal Cell Culture Guide. Retrieved from [Link][16]
-
Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved from [Link][28]
-
ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link][11]
-
Kosheeka. (2023, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link][1]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link][2]
-
Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link][12]
-
Doyle, K. (2017, September 15). Detecting Apoptosis in Real Time. Promega Corporation. Retrieved from [Link][29]
-
PubChemLite. (n.d.). This compound (C13H13NO4S). Retrieved from [Link][3]
-
Wang, D. X., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 64(24), 17957-17975. Retrieved from [Link][6]
Sources
- 1. kosheeka.com [kosheeka.com]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. PubChemLite - this compound (C13H13NO4S) [pubchemlite.lcsb.uni.lu]
- 4. study.com [study.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blog.johner-institute.com [blog.johner-institute.com]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. onscience.es [onscience.es]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. scribd.com [scribd.com]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. cellbiologics.com [cellbiologics.com]
- 24. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 25. my.clevelandclinic.org [my.clevelandclinic.org]
- 26. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 27. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines - Google Books [books.google.com]
- 28. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 29. Detecting Apoptosis in Real Time [promega.com]
Application Notes and Protocols for In Vivo Efficacy Testing of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale for Investigating 4-(4-Methoxyphenoxy)benzene-1-sulfonamide in Oncology
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide range of therapeutic agents. A significant body of research has highlighted the potential of sulfonamide derivatives as anticancer agents, owing to their ability to inhibit various enzymes that are overexpressed in cancer cells.[1][2] One of the most compelling targets for sulfonamide-based anticancer drugs is carbonic anhydrase (CA), particularly the tumor-associated isoform, Carbonic Anhydrase IX (CA IX).[3][4]
CA IX is a transmembrane zinc metalloenzyme that is minimally expressed in normal tissues but is strongly upregulated in a variety of solid tumors, including breast, lung, colon, and kidney cancers.[3] Its expression is primarily driven by the hypoxia-inducible factor-1 (HIF-1) pathway, a key cellular response to low oxygen levels (hypoxia) characteristic of the tumor microenvironment.[5] CA IX plays a crucial role in tumor progression by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby contributing to the acidification of the extracellular space.[6] This acidic microenvironment promotes tumor cell invasion, metastasis, and resistance to conventional therapies.[5]
Given this context, this compound, as a member of the sulfonamide class, presents a rational candidate for investigation as a CA IX inhibitor. Its efficacy would theoretically be most pronounced in the hypoxic, acidic microenvironment of solid tumors. This document provides a comprehensive guide to establishing robust in vivo animal models for testing the therapeutic efficacy of this compound, with a focus on tumor growth inhibition and modulation of the tumor microenvironment.
Part 1: Foundational In Vitro Characterization
Prior to embarking on extensive and resource-intensive in vivo studies, it is imperative to establish the foundational biological activity of this compound through a series of in vitro assays. This initial characterization will validate the hypothesized mechanism of action and provide essential data for dose selection in subsequent animal studies.
Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of this compound against key human carbonic anhydrase isoforms.
Protocol:
-
Enzyme and Substrate Preparation:
-
Procure purified, recombinant human CA isoforms, including the target isoform hCA IX and off-target isoforms such as the ubiquitous cytosolic hCA I and hCA II.
-
Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in an appropriate solvent (e.g., DMSO).
-
Prepare a Tris-HCl buffer (pH 7.4).
-
-
Assay Procedure:
-
Dispense the hCA enzyme solution into the wells of a 96-well microplate.
-
Add serial dilutions of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO only).
-
Incubate the enzyme and inhibitor for 10 minutes at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the NPA substrate.
-
Monitor the formation of 4-nitrophenol by measuring the absorbance at 400 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Culture:
-
Select cancer cell lines relevant to the hypothesized mechanism of action (e.g., breast cancer cell lines known to express CA IX, such as MDA-MB-231 or 4T1).
-
Culture the cells in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 value (the concentration that causes 50% inhibition of cell growth).
-
Part 2: In Vivo Efficacy Testing in Murine Models of Cancer
The selection of an appropriate animal model is critical for the preclinical evaluation of a novel anticancer agent. To comprehensively assess the efficacy of this compound, we recommend a dual-model approach utilizing both a human tumor xenograft model and a syngeneic model. This allows for the evaluation of the compound's direct effects on human cancer cells and its interplay with a fully competent immune system.
Animal Model Selection
-
Human Tumor Xenograft Model: This model involves the implantation of human cancer cells into immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Recommended Cell Line: MDA-MB-231 (human triple-negative breast cancer), known for its aggressive phenotype and potential for hypoxia development.
-
Rationale: Allows for the direct assessment of the compound's efficacy against human cancer cells. However, the absence of a functional immune system is a limitation.[7]
-
-
Syngeneic Model: This model utilizes murine cancer cells implanted into immunocompetent mice of the same genetic background.[8][9]
-
Recommended Cell Line: 4T1 (murine mammary carcinoma) implanted into BALB/c mice.[10]
-
Rationale: The presence of a complete immune system enables the investigation of the compound's effects on the tumor-immune interaction, which is crucial for a comprehensive understanding of its antitumor activity.[8][9]
-
Orthotopic Implantation: Mimicking the Natural Tumor Microenvironment
For both models, orthotopic implantation into the mammary fat pad is strongly recommended over subcutaneous implantation. This approach better recapitulates the natural tumor microenvironment, leading to more clinically relevant tumor growth, vascularization, and metastatic behavior.[7][11]
Workflow for In Vivo Efficacy Studies
Caption: Workflow for in vivo efficacy testing of this compound.
Detailed Protocol: Orthotopic Implantation of Breast Cancer Cells
Materials:
-
MDA-MB-231 or 4T1 cells in logarithmic growth phase
-
Sterile PBS and culture medium (e.g., DMEM)
-
Matrigel® Basement Membrane Matrix
-
Female immunodeficient (for MDA-MB-231) or BALB/c (for 4T1) mice, 6-8 weeks old
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors)
-
Wound clips or sutures
-
Insulin syringes with 27-30 gauge needles
Procedure:
-
Cell Preparation:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a supine position and disinfect the surgical area around the fourth inguinal mammary fat pad.
-
-
Implantation:
-
Make a small incision (3-5 mm) in the skin over the inguinal mammary fat pad.
-
Gently expose the fat pad.
-
Using an insulin syringe, slowly inject 50 µL of the cell suspension (containing 1 x 10^6 MDA-MB-231 cells or 1 x 10^4 4T1 cells) into the center of the fat pad.[10][12]
-
Carefully withdraw the needle to prevent leakage.
-
Close the incision with a wound clip or suture.
-
-
Post-operative Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide appropriate analgesia as per institutional guidelines.
-
Monitor the mice daily for the first week for any signs of distress.
-
Compound Formulation and Administration
Pharmacokinetics Considerations: The pharmacokinetic properties of sulfonamides can vary significantly between species.[13] Preliminary pharmacokinetic studies in rats or mice are recommended to determine key parameters such as half-life, clearance, and volume of distribution.[14][15] This information will guide the determination of an appropriate dosing regimen.
Formulation:
-
Based on the physicochemical properties of this compound, a suitable vehicle for administration should be developed. Common vehicles include saline, PBS with a small percentage of DMSO, or a suspension in a solution of carboxymethylcellulose.
Administration:
-
Route: Oral gavage or intraperitoneal injection are common routes for administration in murine models.
-
Dosing: A dose-response study should be conducted to identify a well-tolerated and efficacious dose. Start with a dose range informed by the in vitro cytotoxicity data.
-
Schedule: Administer the compound daily or on another appropriate schedule based on its pharmacokinetic profile.
Part 3: Assessment of Tumor Hypoxia
Evaluating the extent of tumor hypoxia is crucial for understanding the mechanism of action of a compound hypothesized to target this feature of the tumor microenvironment. A combination of non-invasive imaging and post-mortem histological analysis is recommended.
Non-Invasive Imaging of Tumor Hypoxia
Several non-invasive imaging modalities can be used to longitudinally monitor tumor hypoxia in live animals.
-
Photoacoustic Imaging (PAI): PAI can distinguish between oxy- and deoxy-hemoglobin, allowing for the quantification of total hemoglobin and oxygen saturation within the tumor. This technique is relatively inexpensive and does not require ionizing radiation.
-
Positron Emission Tomography (PET): PET imaging with hypoxia-specific radiotracers, such as [18F]-fluoromisonidazole ([18F]-FMISO) or [18F]-fluoroazomycin arabinoside ([18F]-FAZA), provides a quantitative measure of hypoxic regions within the tumor.
-
Magnetic Resonance Imaging (MRI): Techniques like Blood Oxygen Level-Dependent (BOLD) MRI can provide information on changes in blood oxygenation within the tumor.
Immunohistochemical Analysis of Hypoxia
Objective: To visualize and quantify hypoxic regions and the expression of the target protein, CA IX, within the tumor tissue at the end of the study.
Protocol:
-
Administration of Hypoxia Marker:
-
One to two hours before euthanasia, administer the exogenous hypoxia marker pimonidazole hydrochloride (60 mg/kg) via intraperitoneal injection. Pimonidazole forms adducts in cells with low oxygen tension.
-
-
Tissue Collection and Processing:
-
Euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
-
Immunohistochemistry (IHC):
-
Cut serial sections from the paraffin-embedded tumor blocks.
-
Perform IHC staining for:
-
Pimonidazole adducts: Using a specific anti-pimonidazole antibody to identify hypoxic regions.
-
Carbonic Anhydrase IX (CA IX): Using an anti-CA IX antibody to determine the expression and localization of the target protein.
-
-
-
Image Analysis:
-
Capture high-resolution images of the stained sections.
-
Quantify the percentage of pimonidazole-positive and CA IX-positive areas within the tumor sections using image analysis software.
-
Assess the co-localization of pimonidazole and CA IX staining.
-
Hypothesized Mechanism of Action
Sources
- 1. flore.unifi.it [flore.unifi.it]
- 2. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 4. benthamscience.com [benthamscience.com]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(4-Methoxyphenyl)benzenesulfonamide | C13H13NO3S | CID 345790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C13H13NO4S | CID 43164745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide for X-ray Analysis
For: Researchers, scientists, and drug development professionals engaged in structural biology and medicinal chemistry.
Abstract
The successful elucidation of a molecule's three-dimensional structure by single-crystal X-ray diffraction is fundamentally dependent on the quality of the crystal specimen. This guide provides a detailed exposition of the theoretical and practical considerations for obtaining high-quality single crystals of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide, a compound of interest in medicinal chemistry. We move beyond simplistic step-by-step instructions to explain the underlying principles of crystallization, empowering the researcher to rationally design and troubleshoot their experiments. This document outlines protocols for slow evaporation, vapor diffusion, and slow cooling techniques, supported by a discussion on solvent selection and data-driven troubleshooting.
Introduction: The Imperative of the Single Crystal
In the field of drug discovery and development, the sulfonamide functional group is a critical pharmacophore present in a multitude of therapeutic agents. The precise atomic arrangement of these molecules, which dictates their interaction with biological targets, can be definitively determined through X-ray crystallography. However, this powerful analytical technique has an absolute prerequisite: a well-ordered, single crystal of sufficient size and quality (typically 0.1-0.3 mm in each dimension).[1][2] The process of obtaining such crystals can be a significant bottleneck, often regarded as more of an art than a science.[3] This guide aims to demystify this "dark art" by presenting a logical, scientifically grounded approach to the crystallization of this compound.
The purity of the starting material is paramount; a minimum purity of 80-90% is recommended before attempting crystallization for single-crystal X-ray diffraction (SCXRD).[4] It is crucial to remember that crystallization for SCXRD is not primarily a purification step, but rather a process of ordered molecular self-assembly.
Physicochemical Profile of this compound
A rational approach to crystallization begins with an understanding of the target molecule's properties.
Molecular Structure:
-
Key Functional Groups: Sulfonamide, ether, two phenyl rings, methoxy group.
-
Polarity: The molecule possesses both polar (sulfonamide) and non-polar (phenyl rings, ether linkage) regions, suggesting it is a molecule of moderate polarity. The sulfonamide group is a hydrogen bond donor and acceptor, which will strongly influence crystal packing.[5]
-
Solubility: Based on the principle of "like dissolves like," solvents of moderate polarity are likely to be effective.[6][7] The presence of aromatic rings suggests some solubility in aromatic solvents like toluene. The hydrogen-bonding capability of the sulfonamide group indicates potential solubility in protic solvents like alcohols.
Predicted Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~279.3 g/mol | Based on chemical formula C13H13NO4S.[8] |
| XLogP3 | ~2.0 | A measure of lipophilicity; the value suggests moderate polarity.[8] |
| Hydrogen Bond Donors | 1 (from the sulfonamide -NH) | Influences interactions with protic solvents and crystal packing.[5] |
| Hydrogen Bond Acceptors | 4 (3 from sulfonyl oxygens, 1 from ether oxygen) | Influences interactions with protic solvents and crystal packing.[5] |
| General Solubility | Likely soluble in moderately polar organic solvents such as acetone, ethyl acetate, and alcohols.[6][9] Limited solubility in very nonpolar solvents (e.g., hexanes) and water. | Based on the presence of both polar and non-polar functional groups. |
The Crucial Role of Solvent Selection
The choice of solvent is the most critical variable in a crystallization experiment.[4] An ideal solvent will exhibit a steep solubility curve for the compound of interest, meaning the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[6][10]
Screening for a Single Solvent System:
-
Place a small amount of this compound (2-5 mg) into several small test tubes or vials.
-
Add a potential solvent dropwise at room temperature until the solid dissolves. A good starting point for screening includes:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone, Butanone
-
Esters: Ethyl acetate
-
Ethers: Tetrahydrofuran (THF)
-
Aromatic: Toluene
-
Halogenated: Dichloromethane
-
Nitrile: Acetonitrile
-
-
Observation:
-
Insoluble: If the compound does not dissolve in ~1 mL of solvent, it may be a good candidate for the slow cooling method from a hot solution.
-
Sparingly Soluble: If the compound dissolves slowly or requires a moderate amount of solvent, it is an excellent candidate for slow evaporation.
-
Very Soluble: If the compound dissolves in just a few drops, the solvent is likely too good and may lead to supersaturated solutions or oiling out.[3][4] In this case, this solvent can be used as the "good" solvent in a mixed-solvent system.
-
Crystallization Protocols
General Best Practices:
-
Cleanliness is critical: Use clean glassware to avoid unwanted nucleation sites.[11]
-
Patience is a virtue: The best crystals often grow slowly over days or even weeks. Avoid disturbing the crystallization vessel.[1][11]
-
Start with sufficient material: While only one crystal is needed, it's advisable to start with enough material (10-20 mg) to prepare a nearly saturated solution.[3]
Protocol 1: Slow Evaporation
This is often the simplest and most successful method for organic compounds.[1][3][11] It is best suited for compounds that are moderately soluble at room temperature.[12]
Methodology:
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethyl acetate, acetone) in a clean vial.
-
Ensure the solution is clear. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean crystallization vessel (a small beaker or vial with a wide mouth is ideal to increase surface area).[1]
-
Cover the vessel with parafilm or aluminum foil and puncture a few small holes with a needle.[1][11] This allows for slow, controlled evaporation.
-
Place the vessel in a location free from vibrations and temperature fluctuations.
-
Monitor periodically for crystal growth over several days to two weeks.[12]
Causality: As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation. This thermodynamically unstable state drives the molecules to self-assemble into a more stable, ordered crystal lattice.
Protocol 2: Slow Cooling
This method is ideal for compounds that exhibit a significant difference in solubility between hot and cold solvent.[1][3]
Methodology:
-
In a small Erlenmeyer flask, add the compound and a minimal amount of a suitable solvent in which it is poorly soluble at room temperature (e.g., ethanol, isopropanol).
-
Gently heat the mixture (e.g., on a hot plate or in a water bath) until the solid completely dissolves. If necessary, add more solvent dropwise to achieve full dissolution at the elevated temperature.
-
Once a clear, saturated solution is obtained at the higher temperature, cover the flask.
-
To achieve very slow cooling, place the flask in an insulated container (e.g., a Dewar flask filled with hot water or an oil bath that is allowed to cool to room temperature).[1][3]
-
Alternatively, for a less controlled but often effective method, simply leave the flask on the benchtop, insulated by a few paper towels, to cool to room temperature.
-
For compounds soluble at room temperature, a saturated solution can be prepared and then placed in a refrigerator or freezer (-20°C) for slow cooling.[1]
Causality: The solubility of most solids decreases as the temperature of the solvent drops. By slowly reducing the temperature, the solution becomes supersaturated, initiating nucleation and subsequent crystal growth. Very slow cooling minimizes the number of nucleation sites, favoring the growth of fewer, larger crystals.[1]
Protocol 3: Vapor Diffusion
Vapor diffusion is an excellent and highly controlled method, particularly when only small amounts of the compound are available.[4][13] It involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "bad" solvent (or anti-solvent) in which the compound is insoluble. The two solvents must be miscible.[14]
Methodology:
-
Prepare a concentrated solution of the compound in a small, open vial using a minimal amount of the "good" solvent (e.g., dichloromethane, THF).
-
Place this small vial inside a larger, sealable vessel (e.g., a beaker or a larger vial).
-
Add a small amount of the volatile "bad" solvent (e.g., pentane, diethyl ether, hexane) to the bottom of the larger vessel, ensuring the level is below the top of the inner vial.
-
Seal the larger vessel tightly with a cap or parafilm.
-
Leave the setup undisturbed.
Causality: The more volatile "bad" solvent will slowly diffuse in the vapor phase into the "good" solvent in the inner vial.[2][13] This gradual mixing decreases the overall solubility of the compound in the solvent mixture, leading to slow and controlled crystallization.
Diagram of Vapor Diffusion Setup:
Caption: Vapor diffusion setup for crystallization.
Troubleshooting Common Crystallization Issues
| Issue | Observation | Probable Cause(s) | Suggested Solutions |
| No Crystals Form | A clear solution remains even after a long period. | Solution is not supersaturated; compound is too soluble in the chosen solvent. | 1. Allow more solvent to evaporate (for slow evaporation). 2. Add a "seed crystal" (a tiny crystal of the compound) to induce nucleation.[15] 3. Gently scratch the inside of the vial with a glass rod to create nucleation sites.[15] 4. Cool the solution further. |
| Oiling Out | An oily, amorphous liquid separates from the solution instead of crystals. | The compound is coming out of solution above its melting point, or the rate of supersaturation is too high. Impurities can also lower the melting point. | 1. Re-heat the solution and add more of the "good" solvent to slow down the precipitation upon cooling.[15] 2. Try a different solvent with a lower boiling point.[7] 3. Ensure the starting material is sufficiently pure. |
| Rapid Precipitation / Powder Formation | A fine powder or a mass of tiny microcrystals forms very quickly. | The solution became supersaturated too rapidly, leading to massive nucleation. | 1. Re-dissolve the solid by heating and add more solvent.[3][15] 2. Slow down the cooling process (use an insulated container).[3] 3. For vapor diffusion, use a less volatile anti-solvent. |
| Cracked or Opaque Crystals | Crystals appear flawed, cracked, or not transparent. | This can be due to solvent loss from the crystal lattice, especially with volatile solvents like diethyl ether or THF.[3] | 1. Do not let the crystallization go to dryness; harvest crystals from the mother liquor.[1][3] 2. If using ether, try substituting with pentane.[3] 3. Mount the crystal for analysis quickly after removing it from the solvent. |
Crystal Harvesting and Mounting
Once suitable crystals have formed, they must be carefully handled.
-
NEVER remove all the solvent. Crystals often incorporate solvent into their lattice, and removing them from their mother liquor can cause them to crack or degrade.[1]
-
Use a pipette to carefully remove most of the mother liquor.
-
Select a well-formed, transparent crystal with sharp edges under a microscope.
-
Using a specialized loop or a fine needle, gently scoop the crystal out of the remaining solvent and immediately mount it on the goniometer for X-ray analysis, often after coating it in a cryo-protectant oil.
Conclusion
The crystallization of this compound, while potentially challenging, is achievable through a systematic and logical approach. By understanding the physicochemical properties of the molecule and applying the principles of slow, controlled supersaturation, researchers can significantly increase their chances of obtaining diffraction-quality single crystals. The protocols and troubleshooting guide provided herein serve as a robust starting point for this critical step in structural elucidation.
References
-
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. NIH National Center for Biotechnology Information. [Link]
-
Slow Evaporation Method. (n.d.). University of Washington Department of Chemistry. [Link]
-
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]
-
Tahara, Y., et al. (2005). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. Chemical and Pharmaceutical Bulletin. [Link]
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]
-
Crystallization Guide. (n.d.). IMSERC. [Link]
-
Guide for crystallization. (n.d.). Université de Sherbrooke. [Link]
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Lust, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. [Link]
-
ResearchGate. (n.d.). Crystallographic details of sulfonamides 1-6. [Link]
-
MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]
-
Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. (n.d.). Crystal Growth & Design. [Link]
-
Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. [Link]
-
ResearchGate. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. [Link]
-
A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
Advice for Crystallization. (n.d.). Universität Potsdam. [Link]
-
ResearchGate. (2012). Why I am not getting crystals?. [Link]
-
Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. [Link]
-
PubChemLite. (n.d.). This compound (C13H13NO4S). [Link]
Sources
- 1. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 2. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PubChemLite - this compound (C13H13NO4S) [pubchemlite.lcsb.uni.lu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 4-(4-Methoxyphenoxy)benzene-1-sulfonamide as a Novel Chemical Probe
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Versatile Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 4-(4-Methoxyphenoxy)benzene-1-sulfonamide presents a versatile and hitherto unexplored scaffold for the development of novel chemical probes. Its diaryl ether linkage offers a distinct conformational flexibility compared to more rigid sulfonamide structures, potentially allowing for unique interactions with biological targets.
While this specific molecule is not yet a well-characterized chemical probe, its structural motifs suggest a high potential for development. This guide provides a comprehensive framework for researchers to characterize, validate, and ultimately utilize this compound as a chemical probe for target identification and functional studies. We will proceed from hypothesized biological activities to detailed protocols for its validation and application.
Hypothesized Biological Targets and Mechanism of Action
Based on the extensive literature on related sulfonamide-containing molecules, we can hypothesize several potential biological targets for this compound:
-
Carbonic Anhydrases (CAs): The primary sulfonamide group is a classic zinc-binding motif that potently inhibits various isoforms of carbonic anhydrase.[4][5][6][7] These enzymes are involved in a multitude of physiological processes, including pH regulation, and are implicated in diseases such as glaucoma and cancer.[5][8] The unique diaryl ether structure of this compound may confer selectivity for specific CA isoforms.
-
Kinases: While less common, some sulfonamide derivatives have been shown to interact with the ATP-binding pocket of kinases.[9][10] The diaryl ether moiety could potentially engage in hydrophobic interactions within the kinase active site.
-
Other Enzymes and Receptors: The sulfonamide group can participate in hydrogen bonding and other non-covalent interactions with a variety of protein targets. The overall shape and electronic properties of this compound may allow it to bind to other enzymes or receptors involved in cellular signaling.
The proposed workflow for validating this compound as a chemical probe is outlined below.
Caption: Proposed workflow for the development of this compound as a chemical probe.
Part 1: Initial Characterization and In Vitro Screening
The first step in developing a new chemical probe is to ensure its purity and perform initial in vitro screens against hypothesized target classes.
Synthesis and Purity Assessment
The synthesis of this compound can be achieved through standard organic chemistry methods, likely involving the coupling of a substituted phenol with a sulfonyl chloride derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄S | PubChem |
| Molecular Weight | 279.3 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Purity should be assessed by HPLC, LC-MS, and NMR to be >95% for use in biological assays.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
Given the prevalence of carbonic anhydrase inhibition among sulfonamides, a primary screen against a panel of CA isoforms is a logical starting point.
Objective: To determine the inhibitory potency (IC₅₀) of this compound against various human carbonic anhydrase isoforms.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
This compound
-
Acetazolamide (positive control)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound and acetazolamide in DMSO.
-
In a 96-well plate, add 180 µL of assay buffer.
-
Add 10 µL of the test compound at various concentrations (typically a serial dilution from 100 µM to 1 nM). Include wells with DMSO only (negative control) and acetazolamide (positive control).
-
Add 10 µL of the respective CA isoform solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of NPA solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
Calculate the rate of NPA hydrolysis (slope of the absorbance vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable sigmoidal dose-response curve fit.
Part 2: Target Identification and Validation
If the initial screens reveal biological activity, the next crucial step is to identify the specific protein targets. Several orthogonal methods should be employed to increase the confidence in the identified targets.
Protocol: Affinity Chromatography for Target Pull-Down
This method involves immobilizing the chemical probe on a solid support to capture its binding partners from a cell lysate.[11][12][13]
Objective: To identify proteins that bind to this compound from a complex protein mixture.
Materials:
-
Synthesis of a derivatized probe with a linker for immobilization (e.g., an amino or carboxyl group).
-
NHS-activated sepharose beads
-
Cell lysate from a relevant cell line
-
Wash buffers (e.g., PBS with varying salt concentrations and mild detergents)
-
Elution buffer (e.g., high salt, low pH, or a solution of the free compound)
-
SDS-PAGE and mass spectrometry equipment
Procedure:
-
Probe Immobilization: Covalently couple the derivatized this compound to NHS-activated sepharose beads according to the manufacturer's protocol.
-
Lysate Incubation: Incubate the probe-coupled beads with cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with wash buffers to remove non-specific binders.
-
Elution: Elute the bound proteins using an appropriate elution buffer. For competitive elution, use a high concentration of free this compound.
-
Analysis: Separate the eluted proteins by SDS-PAGE, visualize with silver or Coomassie staining, and excise unique bands for identification by mass spectrometry.
Caption: Workflow for affinity chromatography-based target identification.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[14][15][16][17][18]
Objective: To validate the interaction between this compound and its putative target(s) in intact cells.
Materials:
-
Intact cells expressing the target protein
-
This compound
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Western blotting or mass spectrometry equipment
Procedure:
-
Compound Treatment: Treat cells with this compound or vehicle (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed.
-
Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Part 3: Development of Advanced Probes
Once a target is validated, this compound can be further developed into more sophisticated tools, such as fluorescent or photoaffinity probes.
Fluorescent Probe Development
A fluorescent version of the probe can be used for cellular imaging and localization studies.[19][20][21] This typically involves conjugating a fluorophore to a position on the molecule that does not interfere with target binding, as determined by SAR studies.[22]
Table 2: Potential Modifications for Advanced Probe Development
| Probe Type | Modification Strategy | Application |
| Fluorescent Probe | Conjugate a fluorophore (e.g., fluorescein, rhodamine) to a non-essential position. | Cellular imaging, localization studies, fluorescence polarization assays. |
| Photoaffinity Probe | Incorporate a photoreactive group (e.g., benzophenone, diazirine) to a non-essential position. | Covalent labeling of the target protein for definitive identification and binding site mapping.[23][24][25][26] |
| Biotinylated Probe | Conjugate biotin for affinity-based pull-down and detection. | Target identification and validation, pull-down assays.[11] |
Protocol: Photoaffinity Labeling
Photoaffinity labeling creates a covalent bond between the probe and its target upon photoactivation, providing strong evidence of a direct interaction.[23][24][25][26]
Objective: To covalently label the target protein of this compound in a cellular context.
Materials:
-
A photoaffinity probe version of this compound (containing a photoreactive group and a reporter tag like biotin or a click-chemistry handle).
-
Intact cells or cell lysate.
-
UV lamp (e.g., 365 nm).
-
SDS-PAGE and Western blotting equipment.
-
Streptavidin-HRP for detection of biotinylated proteins.
Procedure:
-
Incubation: Incubate cells or lysate with the photoaffinity probe in the dark.
-
UV Irradiation: Expose the samples to UV light for a specified time to induce covalent cross-linking.
-
Lysis (if using intact cells): Lyse the cells to release the proteins.
-
Analysis:
-
If the probe has a biotin tag, perform a streptavidin pull-down followed by Western blotting for the target protein, or analyze the entire lysate by streptavidin blot.
-
If the probe has a click-chemistry handle, perform the click reaction with a fluorescent reporter and analyze by in-gel fluorescence.
-
-
Competition Experiment: As a control, pre-incubate the cells with an excess of the parent compound, this compound, before adding the photoaffinity probe. A reduction in labeling indicates specific binding.
Caption: General workflow for a photoaffinity labeling experiment.
Conclusion
This compound represents a promising starting point for the development of a novel chemical probe. While its specific biological targets are yet to be elucidated, its structural similarity to known bioactive sulfonamides suggests a high probability of interesting biological activity. By following the systematic approach outlined in this guide—from initial in vitro screening and target identification to the development of advanced fluorescent and photoaffinity probes—researchers can effectively characterize this molecule and unlock its potential as a valuable tool for chemical biology and drug discovery.
References
-
Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. (2025). Luminescence, 40(8). [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science, 30(1), 70. [Link]
-
Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. (2024). Chemical Science, 15(1), 18-36. [Link]
-
Photoaffinity labeling in target- and binding-site identification. (2018). RSC Chemical Biology, 9(1), 25-40. [Link]
-
Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2020). Molecules, 25(17), 3947. [Link]
-
Sulfonamides and sulfonylated derivatives as anticancer agents. (2006). Current Medicinal Chemistry, 13(1), 9-28. [Link]
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. (2020). Frontiers in Chemistry, 8, 603. [Link]
-
Multivalent Photoaffinity Probe for Labeling Small Molecule Binding Proteins. (2019). Bioconjugate Chemistry, 30(6), 1734-1740. [Link]
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (2021). Molecules, 26(11), 3169. [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2021). Current Opinion in Chemical Biology, 60, 1-10. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. [Link]
-
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). Bioorganic Chemistry, 147, 107409. [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). BioMed Research International, 2014, 789578. [Link]
-
Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology, 5(2), 147-157. [Link]
-
Anticancer and Antiviral Sulfonamides. (2009). Current Medicinal Chemistry, 16(25), 3257-3303. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol, 13(12), e4705. [Link]
-
Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). Molecules, 29(12), 2774. [Link]
-
Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). PubMed. [Link]
-
Chemical Design and Synthesis of Functionalized Probes for Imaging and Treating Tumor Hypoxia. (2017). Accounts of Chemical Research, 50(5), 1265-1275. [Link]
-
Target Identification and Validation in Drug Discovery. (2025). Chemspace. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules, 26(22), 7000. [Link]
-
Development of Chemical Probes. Memorial Sloan Kettering Cancer Center. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2019). Molecules, 24(11), 2149. [Link]
-
Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. (2012). ACS Chemical Biology, 7(12), 2043-2051. [Link]
-
Biocompatible Sulfonium-Based Covalent Probes For Endogenous Tubulin Fluorescence Nanoscopy In Live And Fixed Cells. (2023). bioRxiv. [Link]
-
The target landscape of clinical kinase drugs. (2017). Science, 358(6367), eaan4368. [Link]
-
Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. (2006). ResearchGate. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2017). Journal of Proteome Research, 16(4), 1548-1560. [Link]
-
Probes for chemical genomics by design. (2002). Drug Discovery Today, 7(13), 711-718. [Link]
-
N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. (2024). ACS Chemical Biology. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2018). Nature Communications, 9, 1870. [Link]
-
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters, 13(3), 461-467. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(11), 2878-2884. [Link]
-
A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2024). International Journal of Molecular Sciences, 25(10), 5227. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology, 56, 145-162. [Link]
-
N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. (2024). ACS Chemical Biology. [Link]
-
Sulfonated rhodamines as impermeable labelling substrates for cell surface protein visualization. (2021). bioRxiv. [Link]
-
Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. (2019). Journal of Medicinal Chemistry, 62(23), 10816-10831. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Platform Reagents Enable Synthesis of Ligand-Directed Covalent Probes: Study of Cannabinoid Receptor 2 in Live Cells. (2023). ChemRxiv. [Link]
-
N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. (2024). Accounts of Chemical Research. [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2024). RSC Medicinal Chemistry, 15(3), 607-611. [Link]
Sources
- 1. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. news-medical.net [news-medical.net]
- 19. Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
formulation of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide for biological studies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The transition of a promising chemical entity from benchtop discovery to a viable candidate for biological testing is critically dependent on its formulation. 4-(4-Methoxyphenoxy)benzene-1-sulfonamide, a molecule of significant interest within the broader, pharmacologically-proven sulfonamide class, presents formulation challenges typical of many modern drug candidates, particularly concerning aqueous solubility.[1][2] This guide provides a detailed framework for the systematic development of formulations suitable for both in vitro and in vivo biological studies. We move beyond mere recipes to elucidate the scientific rationale behind vehicle selection, solubilization techniques, and quality control, empowering researchers to generate reliable, reproducible, and meaningful data.
Part 1: Foundational Pre-Formulation Analysis
Before attempting to create a dosing solution, a comprehensive physicochemical characterization is essential. This initial phase provides the data necessary to guide formulation strategy, mitigating risks of compound precipitation, instability, and inaccurate dosing.[3] The predicted octanol-water partition coefficient (XlogP) for this compound is approximately 2.0, suggesting potential challenges with aqueous solubility.[4]
Strategic Solubility Profiling
The primary objective is to determine the equilibrium solubility of the compound in a panel of pharmaceutically relevant solvents. This data will directly inform the selection of an appropriate vehicle system.
Protocol: Equilibrium Solubility Assessment
-
Vehicle Selection: Prepare a panel of high-purity solvents and vehicles. See Table 1 for a recommended starting list.
-
Sample Preparation: Add an excess of this compound (enough to ensure undissolved solid remains) to a known volume (e.g., 1 mL) of each vehicle in duplicate glass vials.
-
Equilibration: Seal the vials and agitate them using a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Sample Clarification: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Table 1: Recommended Vehicle Panel for Initial Solubility Screening
| Vehicle/Solvent System | Purpose & Rationale |
| Aqueous Buffers | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Establishes baseline solubility in a physiological buffer. |
| 0.1 N HCl (pH ~1.0) | Simulates gastric fluid; assesses solubility of potentially basic compounds. |
| pH 7.4 Phosphate Buffer | Simulates intestinal fluid and blood plasma. |
| Organic Solvents | |
| Dimethyl Sulfoxide (DMSO) | A "universal" organic solvent; excellent for creating high-concentration stocks for in vitro use.[5] |
| Ethanol (EtOH) | A common, less toxic co-solvent for in vivo formulations. |
| Co-solvents & Surfactants | |
| Polyethylene Glycol 400 (PEG 400) | A widely used water-miscible co-solvent and solubilizer for both oral and parenteral formulations.[6][7][8] |
| Propylene Glycol (PG) | Another common co-solvent used to enhance aqueous solubility. |
| 1% Tween® 80 in Water | A non-ionic surfactant used to create micellar solutions or improve wettability in suspensions.[9][10] |
Solution Stability Evaluation
It is crucial to confirm that the compound does not degrade in the chosen formulation vehicle under the conditions of the experiment.
Protocol: Short-Term Solution Stability
-
Preparation: Prepare a solution of the compound in the selected vehicle at the target concentration.
-
Incubation: Aliquot the solution and store it under relevant conditions (e.g., room temperature, 37°C).
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by HPLC.
-
Assessment: Calculate the percentage of the parent compound remaining relative to the T=0 sample. A loss of >5% typically indicates instability that needs to be addressed.
Part 2: Formulation for In Vitro Cellular Assays
For in vitro studies, the goal is to deliver the compound to cultured cells in a solubilized state, using a vehicle that is non-toxic at the final concentration.
The DMSO Stock Solution: A Standard Protocol
Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing concentrated stock solutions of test compounds for biological screening.[11] Its ability to dissolve a wide range of lipophilic compounds is unparalleled.[5]
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound required. (Molecular Weight: 295.34 g/mol ). For 1 mL of a 10 mM stock, 2.95 mg is needed.
-
Dissolution: Accurately weigh the compound into a sterile, conical microfuge tube. Add the calculated volume of high-purity, sterile-filtered DMSO (e.g., 1 mL).
-
Solubilization: Vortex the tube vigorously. If needed, gentle warming in a 37°C water bath or brief sonication can be used to facilitate complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles, which can compromise compound stability. Store at -20°C or -80°C.
Causality & Best Practices:
-
Why a high concentration? Preparing a concentrated stock (e.g., 10 mM) allows for a large dilution factor (typically 1:1000 or greater) when adding the compound to the cell culture medium.
-
The Cytotoxicity Threshold: This large dilution ensures the final concentration of DMSO in the assay is kept low, typically ≤0.5% v/v.[12][13] Higher concentrations of DMSO can be cytotoxic and may interfere with cellular processes, confounding experimental results.[12]
-
Final Dilution: When preparing working solutions, always add the DMSO stock to the cell culture medium, not the other way around, to prevent the compound from precipitating out of solution.
Caption: Standard workflow for preparing a DMSO stock solution for in vitro assays.
Part 3: Formulation Strategies for In Vivo Studies
Formulating for animal studies introduces greater complexity. The choice of vehicle is governed by the route of administration, required dose volume, and potential for vehicle-induced toxicity or pharmacological effects.[9][14][15]
Oral Gavage (PO) Administration: Suspension Formulation
For poorly water-soluble compounds, creating a uniform suspension is a common and effective strategy for oral dosing.
Protocol: Aqueous Suspension in Methylcellulose
-
Vehicle Preparation (0.5% w/v Methylcellulose): To 90 mL of sterile water heated to ~70°C, slowly add 0.5 g of methylcellulose while stirring to disperse the powder. Cool the dispersion in an ice bath and add cold sterile water to a final volume of 100 mL. Stir until a clear, viscous solution forms. Storing at 4°C overnight aids hydration.
-
Compound Preparation: Weigh the required amount of this compound. If the particles are large, gently grind them to a fine, uniform powder using a mortar and pestle. This increases the surface area and improves suspension quality.
-
Wetting & Paste Formation: Add a small volume of the methylcellulose vehicle to the powdered compound and triturate to form a smooth, uniform paste. This "wetting" step is critical to prevent clumping.
-
Final Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the final target volume and concentration are reached.
-
Dosing: Use a magnetic stirrer to keep the suspension homogenous during the dosing procedure. Mix well immediately before drawing each dose.
Causality & Best Practices:
-
Why Methylcellulose? Methylcellulose is a suspending agent that increases the viscosity of the aqueous vehicle.[16][17] This slows the sedimentation of drug particles, ensuring a more uniform and accurate dose is administered to each animal.[18][19]
-
Homogeneity is Key: The single most critical factor for accurate dosing with a suspension is maintaining homogeneity. Inconsistent mixing will lead to high variability in the administered dose.
Intravenous (IV) Administration: Co-Solvent Formulation
IV administration requires the compound to be fully dissolved to prevent the risk of embolism.[20][21] For a poorly soluble compound, this necessitates a co-solvent system. A widely used system is a ternary mixture of DMSO, PEG 400, and an aqueous vehicle (saline or water).
Protocol: Co-Solvent System (e.g., 10% DMSO / 40% PEG 400 / 50% Saline)
-
Initial Solubilization: Dissolve the required weight of this compound in the DMSO component first. Ensure it is completely dissolved.
-
Addition of PEG 400: To the DMSO solution, slowly add the PEG 400 component while vortexing.
-
Aqueous Dilution (Critical Step): Add the sterile saline (0.9% NaCl) dropwise while continuously and vigorously vortexing. This slow addition is crucial to prevent the compound from "crashing out" or precipitating.
-
Final Inspection & Filtration: The final formulation must be a clear, particle-free solution. If required for sterility, it can be passed through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvents).
Causality & Best Practices:
-
Solubilization Synergy: DMSO provides the initial strong solubilizing power, while PEG 400 acts as a water-miscible co-solvent that helps maintain solubility as the aqueous phase is introduced.[6][22]
-
Precipitation Risk: The final formulation may be a supersaturated solution. It is imperative to perform a pilot study to ensure the compound remains in solution upon dilution with blood plasma. A simple in vitro test involves adding a small volume of the formulation to plasma and observing for precipitation.
-
Toxicity: The percentage of organic solvents should be kept as low as possible to achieve the desired concentration, and the vehicle's tolerability in the specific animal model must be confirmed.[14][15]
Caption: High-level decision workflow for selecting a formulation strategy.
References
-
ten Tije, A. J., Verweij, J., Loos, W. J., & Sparreboom, A. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Current Opinion in Drug Discovery & Development, 5(1), 59-71. [Link]
-
Cyagen. (2023). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]
-
Gajbhiye, A., & Jain, N. K. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(12), 1261-1282. [Link]
-
Gajbhiye, A., & Jain, N. K. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(12), 1261-1282. [Link]
-
GlobalRx. (n.d.). Clinical Profile of Methylcellulose (4000 CPS) USP. [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Haishen. (2024). What is Methylcellulose Suspending Agent and Its Uses?[Link]
-
Single Use Support. (2023). DMSO: Freezing Cells. [Link]
-
Mimic Method. (n.d.). PEG 400: Significance and symbolism. [Link]
-
Alpha Chemical Corp. (2023). PEG 400: Exploring Properties, Uses, and Benefits. [Link]
-
Pharmasolutions. (n.d.). Methylcellulose. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Fincher, J. H., & Reifenrath, W. G. (1969). Effect of polymers on dissolution from drug suspensions. Journal of Pharmaceutical Sciences, 58(11), 1361-1364. [Link]
-
Drugs.com. (2024). Polyethylene Glycol 400: What is it and where is it used?[Link]
-
BOC Sciences. (2023). What Is PEG 400 and How Is It Used? A Complete Guide for Formulation Scientists. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-12. [Link]
-
Ray, A., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6451-6453. [Link]
-
Ray, A., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6451-6453. [Link]
-
Wang, C. H., et al. (2019). Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors. International Journal of Nanomedicine, 14, 3797-3808. [Link]
-
ResearchGate. (2019). What is the best vehicle for oral gavage of genistein in mice?[Link]
-
Atcha, Z., et al. (2010). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 49(3), 303-311. [Link]
-
PubChem. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. [Link]
-
Bitesize Bio. (2023). Three Steps for Setting up a Drug Screening Assay. [Link]
-
BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
-
National Institutes of Health. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]
-
JoVE. (2022). In Vitro Transcription Assays Application in Drug Discovery | Protocol Preview. [Link]
-
PubChemLite. (n.d.). This compound (C13H13NO4S). [Link]
-
Chakraborty, S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 10(74), 45293-45310. [Link]
-
Bhat, M. A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-159. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). Journal of Drug and Pharmaceutical Science. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. PubChemLite - this compound (C13H13NO4S) [pubchemlite.lcsb.uni.lu]
- 5. oricellbio.com [oricellbio.com]
- 6. PEG 400: Significance and symbolism [wisdomlib.org]
- 7. alphachem.biz [alphachem.biz]
- 8. Polyethylene Glycol 400: What is it and where is it used? [drugs.com]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. lifetein.com [lifetein.com]
- 14. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Articles [globalrx.com]
- 17. What is Methylcellulose Suspending Agent and Its Uses? [haishenchem.com]
- 18. phexcom.com [phexcom.com]
- 19. Effect of polymers on dissolution from drug suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Recent advances in intravenous delivery of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
Application Notes and Protocols for Enzymatic Inhibition Assays Involving 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
Introduction: Unraveling the Inhibitory Potential of a Novel Sulfonamide
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its interaction with a critical class of metalloenzymes: the carbonic anhydrases (CAs).[1][2] These ubiquitous enzymes are vital for fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte balance, by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The involvement of various CA isoforms in pathologies such as glaucoma, epilepsy, and cancer has rendered them significant therapeutic targets.[2]
4-(4-Methoxyphenoxy)benzene-1-sulfonamide is a member of this prominent class of inhibitors. Its structure, featuring a primary sulfonamide group (-SO₂NH₂), is the key pharmacophore responsible for the potent and specific inhibition of CAs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting enzymatic inhibition assays to characterize the inhibitory activity of this compound against carbonic anhydrase, focusing on the widely studied cytosolic isoform, human Carbonic Anhydrase II (hCA II).
Mechanism of Inhibition: A Tale of Zinc Coordination
The inhibitory action of primary sulfonamides like this compound is well-established. The deprotonated sulfonamide nitrogen atom coordinates directly with the Zn(II) ion located at the catalytic core of the carbonic anhydrase active site. This binding event displaces a water molecule or hydroxide ion essential for the catalytic cycle, thereby arresting the enzyme's function. This interaction is typically reversible and noncompetitive with respect to the CO2 substrate.
Principle of the Assay: A Colorimetric Approach to Quantifying Inhibition
To determine the inhibitory potency of this compound, we will employ a widely used and robust colorimetric assay. This method leverages the esterase activity of carbonic anhydrase on a synthetic substrate, 4-nitrophenyl acetate (pNPA). The enzymatic hydrolysis of pNPA yields 4-nitrophenol (pNP), a chromophore that exhibits strong absorbance at 400 nm.[3][4] The rate of pNP formation is directly proportional to the CA activity. In the presence of an inhibitor like this compound, the rate of pNPA hydrolysis will decrease, providing a quantitative measure of inhibition.[5]
The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, will be determined by measuring the enzyme activity across a range of inhibitor concentrations.
Experimental Workflow Overview
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Detailed Protocols
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Human Carbonic Anhydrase II (hCA II) | Sigma-Aldrich, R&D Systems | Lyophilized powder, store at -20°C or -80°C |
| This compound | Commercially available | Purity >95% |
| 4-Nitrophenyl acetate (pNPA) | Sigma-Aldrich | Store desiccated at 4°C |
| Acetazolamide (Positive Control Inhibitor) | Sigma-Aldrich | Store at room temperature |
| Tris-HCl Buffer | Fisher Scientific | Molecular biology grade |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, for inhibitor dissolution |
| 96-well clear, flat-bottom microplates | Corning, Greiner | Non-treated surface |
| Multichannel pipettes and a microplate reader | Standard laboratory equipment | Capable of reading absorbance at 400 nm |
Reagent Preparation
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5): Prepare a stock solution of Tris-HCl and adjust the pH to 7.5. This buffer will be used for all dilutions unless otherwise specified. The choice of buffer and pH can be optimized for the specific CA isoform being studied.
-
hCA II Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized hCA II in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
hCA II Working Solution: On the day of the experiment, dilute the hCA II stock solution in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a linear reaction rate for at least 10-15 minutes. A typical starting concentration is in the range of 1-5 µg/mL.
-
pNPA Substrate Stock Solution (e.g., 30 mM): Dissolve pNPA in anhydrous acetonitrile or DMSO. This stock should be prepared fresh.
-
Test Inhibitor Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Positive Control Stock Solution (e.g., 1 mM Acetazolamide): Dissolve acetazolamide in DMSO to create a 1 mM stock solution.
Assay Procedure in a 96-Well Plate Format
The following protocol is for a total reaction volume of 200 µL per well.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM this compound stock solution and the 1 mM acetazolamide stock solution in DMSO. A 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve.
-
Plate Layout: Design the plate layout to include wells for:
-
Blank: Contains Assay Buffer and substrate, but no enzyme.
-
Negative Control (100% Activity): Contains enzyme, Assay Buffer with DMSO (at the same final concentration as the inhibitor wells), and substrate.
-
Positive Control (Maximal Inhibition): Contains enzyme, a saturating concentration of acetazolamide, and substrate.
-
Test Inhibitor Wells: Contains enzyme, serially diluted this compound, and substrate.
-
-
Dispense Reagents:
-
Add 170 µL of Assay Buffer to all wells.
-
Add 10 µL of the appropriate inhibitor dilution or DMSO to the corresponding wells.
-
Add 10 µL of the hCA II working solution to all wells except the blank wells (add 10 µL of Assay Buffer to the blank wells instead).
-
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Initiate the Reaction: Add 10 µL of the pNPA substrate stock solution to all wells.
-
Measure Absorbance: Immediately begin measuring the absorbance at 400 nm every 30-60 seconds for 10-20 minutes using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, incubate the plate at room temperature for a fixed time (e.g., 15 minutes) and then stop the reaction (e.g., by adding a quenching agent) before reading the absorbance. A kinetic assay is generally preferred as it ensures the reaction rate is measured within the linear range.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)] * 100
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ Value: Fit the dose-response curve using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the IC₅₀ value. GraphPad Prism or similar software is recommended for this analysis.
Expected Results
The following table provides an example of the kind of data you would generate and the resulting calculations. Note that these are illustrative values.
| [Inhibitor] (nM) | log[Inhibitor] | Rate (ΔAbs/min) | % Inhibition |
| 0 (No Inhibitor) | - | 0.050 | 0% |
| 1 | 0 | 0.045 | 10% |
| 10 | 1 | 0.038 | 24% |
| 100 | 2 | 0.026 | 48% |
| 1000 | 3 | 0.015 | 70% |
| 10000 | 4 | 0.008 | 84% |
| 100000 | 5 | 0.005 | 90% |
Self-Validating Systems and Best Practices
-
Linearity of the Reaction: Always ensure that the enzyme concentration and reaction time result in a linear production of pNP.
-
DMSO Concentration: Keep the final concentration of DMSO consistent across all wells and ideally below 1% to avoid effects on enzyme activity.
-
Positive Control: The inclusion of a known inhibitor like acetazolamide validates the assay's ability to detect inhibition.
-
Reproducibility: Each experiment should be performed in triplicate to ensure the reproducibility of the results.
Mechanism of Action Visualization
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
Conclusion
This application note provides a robust and detailed framework for the characterization of this compound as a carbonic anhydrase inhibitor. By following the outlined protocols and data analysis procedures, researchers can reliably determine its inhibitory potency (IC₅₀) and contribute to the growing body of knowledge on sulfonamide-based enzyme inhibitors. As no prior inhibitory data for this specific compound is publicly available, the empirical determination of its activity is a critical step in evaluating its potential as a pharmacological tool or therapeutic agent.
References
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: an overview. Current Pharmaceutical Design, 14(7), 603–614. [Link]
-
BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]
-
Akhtar, N., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 229-236. [Link]
-
D'Ambrosio, K., et al. (2011). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Bioorganic & Medicinal Chemistry, 19(15), 4545-4553. [Link]
-
Jo, M., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1017-1031. [Link]
-
Di Cesare Mannelli, L., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 913-917. [Link]
-
Creative BioMart. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Retrieved from [Link]
-
Tu, C., et al. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Journal of Biological Chemistry, 261(22), 10148-10153. [Link]
-
Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. III. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 6(3), 668-678. [Link]
Sources
- 1. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Radiolabeling 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
For: Researchers, scientists, and drug development professionals.
Introduction
4-(4-Methoxyphenoxy)benzene-1-sulfonamide is a diaryl ether derivative containing a sulfonamide moiety. Such scaffolds are of significant interest in medicinal chemistry and drug discovery. Radiolabeling of this compound with positron-emitting (e.g., Carbon-11, Fluorine-18) or beta-emitting (e.g., Tritium) isotopes is a critical step for its preclinical and clinical evaluation.[1][2] Radiolabeled analogues enable non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) to study pharmacokinetics, pharmacodynamics, and target engagement.[1][2] Furthermore, tritiated isotopologues are invaluable tools for in vitro assays, such as receptor binding and autoradiography, as well as for absorption, distribution, metabolism, and excretion (ADME) studies.[3]
This comprehensive guide provides detailed protocols and technical insights for the radiolabeling of this compound with Carbon-11, Fluorine-18, and Tritium. The methodologies have been designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers to optimize these procedures for their specific applications.
Structural Analysis and Radiolabeling Strategy
The structure of this compound presents several opportunities for radiolabeling. The key features for consideration are the methoxy group, the two aromatic rings, and the sulfonamide moiety.
-
Carbon-11 Labeling: The methoxy group is an ideal target for labeling with Carbon-11. This can be achieved by synthesizing the desmethyl precursor, 4-(4-hydroxyphenoxy)benzene-1-sulfonamide, and subsequently performing an O-methylation reaction using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[4][5] This late-stage labeling approach is highly efficient due to the high reactivity of these ¹¹C-methylating agents.[6]
-
Fluorine-18 Labeling: Direct nucleophilic aromatic substitution (SₙAr) of [¹⁸F]fluoride on the electron-rich phenyl rings is challenging. A more effective strategy involves the synthesis of a diaryliodonium salt precursor.[7][8] This approach allows for the regioselective introduction of [¹⁸F]fluoride onto one of the aromatic rings under mild conditions. The position of the fluorine atom can be predetermined by the synthesis of the appropriate iodonium salt precursor.
-
Tritium Labeling: For tritiation, a hydrogen isotope exchange (HIE) reaction is the most direct method. Iridium-catalyzed HIE reactions are particularly effective for aromatic compounds and can be directed by certain functional groups.[9] The sulfonamide group can act as an ortho-directing group, facilitating the incorporation of tritium onto the benzenesulfonamide ring.[10][11]
Part 1: Carbon-11 Labeling via O-Methylation
This protocol describes the synthesis of [¹¹C]this compound by the O-methylation of its corresponding phenolic precursor.
Workflow for [¹¹C] Labeling
Caption: Workflow for the Carbon-11 labeling of this compound.
Experimental Protocols
1. Synthesis of the Desmethyl Precursor: 4-(4-hydroxyphenoxy)benzene-1-sulfonamide
The synthesis of the phenolic precursor is a prerequisite for the radiolabeling step. A common method involves the demethylation of the parent compound using a strong Lewis acid like boron tribromide (BBr₃).
-
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous DCM
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 4-(4-hydroxyphenoxy)benzene-1-sulfonamide.
-
2. [¹¹C]O-Methylation
-
Materials:
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
4-(4-hydroxyphenoxy)benzene-1-sulfonamide (1-2 mg)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Base (e.g., 2M NaOH, K₂CO₃)
-
Semi-preparative and analytical HPLC systems with a radioactivity detector.
-
-
Procedure:
-
Prepare a solution of the desmethyl precursor (1-2 mg) in 200-300 µL of anhydrous DMF or DMSO in a sealed reaction vessel.
-
Add a small volume of the base (e.g., 5-10 µL of 2M NaOH) to the precursor solution.
-
Bubble the gaseous [¹¹C]CH₃I into the reaction vessel at room temperature or transfer [¹¹C]CH₃OTf into the vessel at low temperature.[12]
-
Seal the vessel and heat at 80-120 °C for 3-5 minutes.
-
After the reaction, quench with water or an appropriate HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column for purification.
-
Collect the fraction corresponding to the radiolabeled product.
-
Verify the radiochemical purity and identity of the final product using analytical HPLC.
-
| Parameter | Typical Value |
| Precursor Amount | 1-2 mg |
| Radiochemical Yield | 30-50% (decay-corrected) |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) |
| Synthesis Time | 20-30 minutes |
Part 2: Fluorine-18 Labeling via Diaryliodonium Salt Precursor
This section details the synthesis of a diaryliodonium salt precursor and its subsequent radiofluorination to produce [¹⁸F]this compound. Labeling can be directed to either aromatic ring depending on the precursor design. Here, we focus on labeling the phenoxy ring.
Workflow for [¹⁸F] Labeling
Caption: Workflow for the Fluorine-18 labeling of this compound.
Experimental Protocols
1. Synthesis of the Diaryliodonium Salt Precursor
This involves a multi-step synthesis, starting from commercially available materials. A common route is the reaction of an iodoarene with an organoboron compound.
-
Materials:
-
4-Iodoanisole
-
4-(tert-Butoxycarbonylamino)phenylboronic acid
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Trifluoroacetic acid (TFA)
-
Potassium triflate (KOTf)
-
Various organic solvents (e.g., DCM, acetonitrile)
-
-
Procedure (Illustrative):
-
Synthesize the diaryliodonium salt by reacting an appropriate iodoarene with an arylboronic acid in the presence of an oxidant and a Lewis acid.
-
For labeling the phenoxy ring, a potential precursor would be (4-methoxyphenyl)(4-(N-Boc-sulfamoyl)phenyl)iodonium triflate. The synthesis would involve coupling a suitable iodo-precursor with a boronic acid derivative of the other ring.
-
The synthesis requires careful control of reaction conditions to achieve good yields.
-
The final iodonium salt should be purified by recrystallization or column chromatography and its structure confirmed by NMR and mass spectrometry.
-
2. [¹⁸F]Radiofluorination
-
Materials:
-
Aqueous [¹⁸F]fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile or DMF
-
Diaryliodonium salt precursor (2-5 mg)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system
-
-
Procedure:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]KF/K₂₂₂ complex by heating under a stream of nitrogen.
-
Dissolve the diaryliodonium salt precursor (2-5 mg) in anhydrous acetonitrile or DMF and add it to the dried [¹⁸F]KF/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 80-150 °C for 10-20 minutes.[13]
-
Cool the reaction mixture and dilute with water.
-
Pass the diluted mixture through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the crude product from the SPE cartridge with an organic solvent (e.g., acetonitrile).
-
Purify the product using semi-preparative HPLC.
-
Formulate the final product in a suitable solvent for in vivo use after verifying its radiochemical purity and identity by analytical HPLC.
-
| Parameter | Typical Value |
| Precursor Amount | 2-5 mg |
| Radiochemical Yield | 20-40% (decay-corrected) |
| Specific Activity | > 40 GBq/µmol (> 1.1 Ci/µmol) |
| Synthesis Time | 40-60 minutes |
Part 3: Tritium Labeling via Hydrogen Isotope Exchange
This protocol describes the incorporation of tritium into the aromatic rings of this compound using an iridium-catalyzed hydrogen isotope exchange (HIE) reaction.
Workflow for [³H] Labeling
Caption: Workflow for the Tritium labeling of this compound.
Experimental Protocols
1. Iridium-Catalyzed Hydrogen Isotope Exchange
-
Materials:
-
This compound (1-5 mg)
-
Iridium catalyst (e.g., [(COD)Ir(NHC)Cl] where NHC is an N-heterocyclic carbene)[10]
-
Tritium (T₂) gas
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
Specialized tritiation manifold
-
-
Procedure:
-
In a specialized reaction vessel suitable for handling tritium gas, dissolve the substrate and the iridium catalyst in the anhydrous, degassed solvent.
-
Freeze-pump-thaw the solution several times to remove any dissolved air.
-
Introduce tritium gas into the reaction vessel at a specified pressure.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for several hours.
-
After the reaction, cool the vessel and carefully remove the excess tritium gas according to safety protocols.
-
Remove the solvent under reduced pressure.
-
2. Purification and Analysis
-
Materials:
-
Methanol
-
Semi-preparative and analytical HPLC systems with a radioactivity detector
-
Liquid scintillation counter
-
-
Procedure:
-
Removal of Labile Tritium: Dissolve the crude product in methanol and evaporate the solvent. Repeat this process several times to exchange any labile tritium (e.g., from the sulfonamide N-H) with protons from the methanol.
-
HPLC Purification: Purify the non-labile tritiated product using semi-preparative HPLC.
-
Quality Control:
-
Determine the radiochemical purity using analytical HPLC with a radioactivity detector.
-
Measure the specific activity by quantifying the mass of the compound (e.g., by UV absorbance on the HPLC) and its radioactivity using a calibrated liquid scintillation counter.
-
-
| Parameter | Typical Value |
| Substrate Amount | 1-5 mg |
| Specific Activity | 10-30 Ci/mmol |
| Radiochemical Purity | > 98% |
| Synthesis Time | 12-24 hours (including purification) |
Conclusion
The radiolabeling of this compound can be successfully achieved with Carbon-11, Fluorine-18, and Tritium using the methodologies outlined in this guide. The choice of isotope will depend on the specific application, with ¹¹C and ¹⁸F being suitable for PET imaging and ³H for in vitro studies and ADME profiling. The successful implementation of these protocols requires careful synthesis of the appropriate precursors and optimization of the radiolabeling conditions. The detailed workflows, protocols, and data provided herein serve as a comprehensive resource for researchers in the field of drug development and molecular imaging.
References
- Dahl, K., & Nordeman, P. (2017). A procedure for 11C-acetylation of amines with [11C]methyl iodide. Journal of Labelled Compounds and Radiopharmaceuticals, 60(14), 633-638.
- Edwards, R., Westwell, A. D., Daniels, S., & Wirth, T. (2015). Convenient synthesis of diaryliodonium salts for the production of [18F]F-DOPA. European Journal of Organic Chemistry, 2015(3), 625-630.
- Iwata, R., Pascali, C., Yuasa, M., Yanai, K., Takahashi, T., & Ido, T. (1992). On-line [11C]methylation using [11C]methyl iodide for the automated preparation of 11C-radiopharmaceuticals. International Journal of Radiation Applications and Instrumentation. Part A.
- Liu, F., Majo, V. J., Prabhakaran, J., Milak, M. S., Mann, J. J., Parsey, R. V., & Kumar, J. S. D. (2011). Synthesis and in vivo evaluation of [O-methyl-11C] N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide as an imaging probe for 5-HT6 receptors. Bioorganic & Medicinal Chemistry, 19(17), 5255–5259.
- Maisonial-Besset, A., Serre, A., Ouadi, A., & Chezal, J. M. (2018).
- Olofsson, B. (2008). Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts.
- Pees, A., Chassé, M., & Lindberg, O. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(3), 931.
- Pike, V. W. (2009). PET radiotracers: crossing the blood-brain barrier and surviving metabolism. Trends in Pharmacological Sciences, 30(8), 431-440.
- Qu, W., Wang, Y., Zhang, Y., & Zhang, Z. (2019). A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes.
- Ross, T. L., Ermert, J., Hocke, C., & Coenen, H. H. (2007). Nucleophilic 18F-fluorination of heteroaromatic iodonium salts with no-carrier-added [18F]fluoride. Journal of the American Chemical Society, 129(25), 8018–8025.
- Schirrmacher, R., Wängler, B., & Wängler, C. (2011). Recent developments in the synthesis and application of 11C-labelled radiopharmaceuticals for PET studies. Mini-Reviews in Medicinal Chemistry, 11(11), 942-957.
- Song, T. Y., Brož, B., Tureček, F., & Marek, A. (2022). Tritium hydrogen‐isotope exchange with electron‐poor tertiary benzenesulfonamide moiety; application in late‐stage labeling of T0901317. Journal of Labelled Compounds and Radiopharmaceuticals, 65(2), 36-44.
- Tickner, B. J., Condon, C., Annis, V., Gammons, R. J., Whitwood, A., & Duckett, S. (2021). Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N-Heterocycles. The Journal of Organic Chemistry, 86(2), 1645-1656.
- van der Mey, M., Schuit, R. C., & Windhorst, A. D. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 2(1), 1-20.
- Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of polyvalent iodine. Chemical Reviews, 108(12), 5299-5358.
- Zhou, Y., & Tredwell, M. (2018). Recent developments in 18F-radiochemistry: focus on B-18F, Si-18F, Al-18F and C-18F radiofluorination via spirocyclic iodonium ylides. Journal of Nuclear Medicine, 59(Supplement 1), 1373-1373.
- He, R., & Kerr, W. J. (2015). Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study.
- Kim, D. W., Ahn, D. S., Oh, Y. H., Lee, S., Kil, H. S., Oh, S. J., ... & Lee, B. C. (2014). Preparation method of flumazenil labeled with fluorine-18 using diaryl iodonium salt precursor. EP2719387A1.
- Ma, S., Villa, G., & Sarpong, R. (2022). Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylamines, Benzylic Scaffolds, and Pharmaceuticals. Journal of the American Chemical Society, 144(14), 6257-6264.
-
Moravek, Inc. (n.d.). What Exactly Is Radiolabeling?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Benzenesulfonamide, N-(4-hydroxyphenyl)-. Retrieved from [Link]
- van Dongen, G. A., & Vos, J. G. (2016). In vivo imaging of drug and nanoparticle distribution. Journal of Controlled Release, 240, 1-3.
- Vilar, S., Ferino, G., & Quezada, E. (2018). Carbonic Anhydrase Inhibitors. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-44). John Wiley & Sons, Inc.
- Wang, L., He, W., & Yu, Z. (2015). Copper-Catalyzed [18F] Fluorination of (Mesityl)(aryl)iodonium Salts. Organic Letters, 16(24), 6472-6475.
- Wuest, F. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 5(12), 1182-1197.
- Zhang, W., & Meanwell, N. A. (2018). The application of bioisosteres in drug design. Current Opinion in Drug Discovery & Development, 21, 1-13.
- Zhang, X., & Li, Z. (2018). Recent advances in iridium-catalyzed C–H activation/functionalization. Chemical Society Reviews, 47(1), 262-286.
- Zhu, L., & Zuo, Z. (2013). The first synthesis of [11C]J147, a new potential PET agent for imaging of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 23(2), 526-529.
- Zischler, C., & Ametamey, S. M. (2019). Alcohol-Supported Cu-Mediated 18F-Fluorination of Iodonium Salts under “Minimalist” Conditions. Molecules, 24(17), 3169.
- Zlatopolskiy, B. D., Zischler, C., Urusova, E. A., & Ametamey, S. M. (2015). Iodonium Ylide Mediated Radiofluorination of 18F-FPEB and Validation for Human Use. Journal of Nuclear Medicine, 56(2), 311-316.
- Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The use of hydrogen isotope exchange for the synthesis of deuterated and tritiated compounds.
- Cole, K. M., & Vedejs, E. (2004). A mild method for the cleavage of aryl methyl ethers. The Journal of Organic Chemistry, 69(20), 6939-6941.
- Garnier, T., Gissot, A., & He, R. (2020). Multiple Site Hydrogen Isotope Labelling of Pharmaceuticals.
- He, W., & Li, Z. (2021).
- Hesk, D. (2012). Synthesis of isotopically labeled compounds for use in drug discovery and development. Current Opinion in Drug Discovery & Development, 15(4), 481-489.
- Miller, P. W. (2013). Recent advances in the application of fluorine-18 to positron emission tomography. Journal of Labelled Compounds and Radiopharmaceuticals, 56(3-4), 93-98.
- Pascali, C., & Iwata, R. (2000). On-line [11C]methylation using [11C]methyl iodide for the automated preparation of 11C-radiopharmaceuticals. Part II: a versatile system for routine use.
- Scott, P. J. (2015). Methods for the incorporation of carbon-11 to generate radiopharmaceuticals for PET imaging.
- Tredwell, M., & Gouverneur, V. (2012). 18F-Labeling of Arenes.
- Yongsong, T., Brož, B., Tureček, F., & Marek, A. (2022). Tritium hydrogen‐isotope exchange with electron‐poor tertiary benzenesulfonamide moiety; application in late‐stage labeling of T0901317. Journal of Labelled Compounds and Radiopharmaceuticals, 65(2), 36-44.
Sources
- 1. Iridium-catalyzed reductive sulfonamidation of alkoxy aryl alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium-catalyzed regioselective C–H sulfonamidation of 1,2,4-thiadiazoles with sulfonyl azides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Sci-Hub: are you are robot? [sci-hub.box]
- 5. Synthesis and in vivo evaluation of [O-methyl-11C] N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide as an imaging probe for 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Copper-Catalyzed [18F]Fluorination of (Mesityl)(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient synthesis of diaryliodonium salts for the production of [18F]F-DOPA -ORCA [orca.cardiff.ac.uk]
- 9. Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tritium hydrogen-isotope exchange with electron-poor tertiary benzenesulfonamide moiety; application in late-stage labeling of T0901317 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On-line [11C]methylation using [11C]methyl iodide for the automated preparation of 11C-radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP2719387A1 - Preparation method of flumazenil labeled with fluorine-18 using diaryl iodonium salt precursor - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
Welcome to the technical support center for the synthesis of 4-(4-methoxyphenoxy)benzene-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important diaryl ether sulfonamide intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several angles, primarily involving the formation of the diaryl ether bond and the installation of the sulfonamide group. The choice of strategy depends on the availability of starting materials, scalability, and desired purity profile. The most common and reliable approach involves a convergent synthesis where the two key fragments are coupled late in the sequence.
A highly effective strategy is the copper-catalyzed Ullmann condensation to form the diaryl ether linkage. This method directly couples a phenol derivative with an aryl halide.[1] An alternative, more modern approach is the Palladium-catalyzed Buchwald-Hartwig C-O coupling, which often proceeds under milder conditions. A less common route involves the Mitsunobu reaction, which can convert a primary or secondary alcohol (in this case, a phenol) into a phenyl ether.[2][3]
The diagram below illustrates the most direct synthetic pathway, which will be the focus of our troubleshooting guide.
Caption: A convergent synthetic route to the target molecule.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low Yield in Ullmann Diaryl Ether Condensation
Question: My Ullmann coupling reaction between 4-hydroxybenzenesulfonamide and 4-bromoanisole is resulting in a very low yield (<30%) of the desired product. What are the likely causes and how can I improve it?
Answer: Low yields in Ullmann condensations are a frequent challenge and can typically be traced to several key factors related to reagents, catalysts, or reaction conditions. Let's break down the potential causes systematically.
-
Cause A: Inactive Catalyst or Improper Ligand The classical Ullmann reaction used stoichiometric copper powder at high temperatures.[4] Modern protocols utilize catalytic amounts of a copper(I) salt, often CuI, which is more reactive. However, Cu(I) salts can oxidize over time, reducing their catalytic activity. Furthermore, the reaction is often significantly accelerated by the use of a ligand.
Solutions:
-
Use Fresh Catalyst: Always use a fresh bottle of CuI or purify older batches if necessary.
-
Incorporate a Ligand: The addition of a ligand, such as L-proline or a phenanthroline derivative, can stabilize the copper catalyst, improve solubility, and accelerate the catalytic cycle.
-
Consider Nanoparticle Catalysts: Recent literature highlights the use of copper oxide nanoparticles (CuO-NPs) which can exhibit high activity and stability.[4]
-
-
Cause B: Suboptimal Base and Solvent System The base is critical for deprotonating the phenol, making it a potent nucleophile. The solvent must be able to dissolve the reactants and withstand the high temperatures required for the reaction.
Solutions:
-
Base Selection: While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents. Potassium hydroxide (KOH) can also be effective.[4] Ensure the base is finely powdered and anhydrous.
-
Solvent Choice: High-boiling polar aprotic solvents like DMSO, DMF, or pyridine are standard. Ensure your solvent is anhydrous, as water can deactivate the base and interfere with the reaction.
-
-
Cause C: Inadequate Reaction Temperature or Time The Ullmann condensation is often thermally demanding, requiring temperatures between 100-220 °C to proceed at a reasonable rate.[5]
Solutions:
-
Temperature Optimization: Ensure your reaction is heated to the appropriate temperature. If using a solvent like DMF (b.p. 153 °C), consider switching to DMSO (b.p. 189 °C) or pyridine (b.p. 115 °C, often used with a sealed tube) to access higher temperatures if needed.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. These reactions can often require 8 to 24 hours for completion.
-
The following workflow diagram can help guide your troubleshooting process for low yield issues.
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Complex Product Mixture and Purification Difficulties
Question: After my reaction, TLC and NMR analysis show multiple spots/peaks, and I'm struggling to isolate the pure this compound. What are the likely impurities?
Answer: A complex crude product mixture points to the occurrence of side reactions. Identifying these impurities is key to selecting the right purification strategy and modifying the reaction to prevent their formation.
-
Likely Impurities & Their Origin:
-
Unreacted Starting Materials: 4-hydroxybenzenesulfonamide and 4-bromoanisole.
-
Homocoupling Product (Biaryl): 4,4'-Dimethoxybiphenyl, formed from the coupling of two molecules of 4-bromoanisole. This is a common side reaction in Ullmann-type couplings.[6]
-
Sulfone Byproducts: In syntheses involving chlorosulfonation, diaryl sulfones can form as a significant byproduct.[7] While less common in the Ullmann route, it's a possibility under certain oxidative conditions.
-
-
Purification Strategy:
-
Column Chromatography: This is the most robust method for separating a complex mixture. A silica gel column with a gradient elution system is recommended.
-
Solvent System: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity by increasing the percentage of Ethyl Acetate. The target sulfonamide is quite polar and will elute later than the less polar biaryl impurity and residual 4-bromoanisole.
-
-
Recrystallization: If chromatography yields a product that is ~90-95% pure, recrystallization can be an excellent final polishing step.
-
Solvent Selection: A mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexane is often effective. Dissolve the crude solid in a minimum amount of the hot, more soluble solvent, and then slowly add the less soluble solvent until turbidity persists. Allow it to cool slowly to promote the formation of pure crystals.
-
-
| Compound Type | Typical Polarity | Elution Order in Normal Phase Chromatography |
| 4,4'-Dimethoxybiphenyl (Homocoupling) | Low | First |
| 4-Bromoanisole (Starting Material) | Low-Medium | Second |
| Target Product (Sulfonamide) | High | Third |
| 4-Hydroxybenzenesulfonamide (Starting Material) | Very High | Last / Stays on baseline |
Frequently Asked Questions (FAQs)
-
Q1: Are there alternative, milder methods for the diaryl ether synthesis step?
-
A1: Yes. The Buchwald-Hartwig C-O coupling is a palladium-catalyzed reaction that often proceeds under much milder conditions (e.g., 80-110 °C) and can have a broader substrate scope. It requires a palladium catalyst (like Pd₂(dba)₃) and a specialized phosphine ligand (like XPhos or SPhos). Another alternative is the Mitsunobu reaction , which uses triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple the phenol with an alcohol.[8][9] However, the Mitsunobu reaction produces stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.
-
-
Q2: My synthesis starts from 4-phenoxyaniline. What are the key challenges in converting the aniline to a sulfonamide?
-
A2: This route requires a Sandmeyer-type reaction sequence. The primary challenges are:
-
Diazonium Salt Instability: The intermediate diazonium salt, formed by reacting the aniline with nitrous acid (from NaNO₂ and HCl), is unstable and potentially explosive if isolated. The reaction must be kept cold (0-5 °C).
-
Meerwein Reaction Conditions: The subsequent reaction with sulfur dioxide and a copper catalyst to form the sulfonyl chloride can be sluggish and requires careful control of the SO₂ gas stream.
-
Hydrolysis: The resulting 4-(4-methoxyphenoxy)benzene-1-sulfonyl chloride is highly susceptible to hydrolysis back to the sulfonic acid. The final amination step must be performed under anhydrous conditions if possible.
-
-
-
Q3: What are the best analytical methods for confirming the final product's identity and purity?
-
A3: A combination of techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (LC-MS): Confirms the molecular weight and can be used to quantify purity against a standard.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining quantitative purity.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (sulfonamide N-H and S=O stretches, ether C-O stretch).
-
-
Detailed Experimental Protocol: Ullmann Condensation
This protocol describes the synthesis of this compound via a ligand-assisted Ullmann condensation.
Materials:
-
4-Hydroxybenzene-1-sulfonamide (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
L-Proline (0.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzene-1-sulfonamide, cesium carbonate, copper(I) iodide, and L-proline.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add anhydrous DMSO via syringe, followed by 4-bromoanisole.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove the insoluble copper catalyst and salts.
-
Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield the pure this compound.
References
- Benchchem. (n.d.). The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive.
- Guidechem. (n.d.). 4-Phenoxyaniline 139-59-3 wiki.
- Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of 4-Phenoxyaniline.
- Google Patents. (n.d.). Sulfonamide purification process.
- Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- SynArchive. (n.d.). Ullmann Condensation.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Google Patents. (n.d.). Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- BYJU'S. (n.d.). Mitsunobu Reaction.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Wikipedia. (n.d.). Mitsunobu reaction.
- NIH. (n.d.). Preparation of sulfonamides from N-silylamines.
- SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.
- YouTube. (2022, June 24). Mitsunobu Reaction I Basic + Advanced Concepts I University Students I Competitive Exams I.
- NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- ChemicalBook. (2025, September 20). 4-Phenoxyaniline | 139-59-3.
- GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.
- CymitQuimica. (n.d.). CAS 139-59-3: 4-Phenoxyaniline.
- University of Oxford. (n.d.). Research | Willis Group.
- Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?.
- ResearchGate. (2018, December 14). (PDF) Aromatic Sulphonation and Related Reactions Aromatic Sulphonation and Related Reactions.
- Google Patents. (n.d.). Aromatic sulfonation reactions.
- MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
- NIH. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- PubChemLite. (n.d.). This compound (C13H13NO4S).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride.
- ResearchGate. (n.d.). (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide.
- NIH. (2022, June 22). Modular Two-Step Route to Sulfondiimidamides.
- ResearchGate. (n.d.). (PDF) N-(4-Methoxyphenyl)benzenesulfonamide.
Sources
- 1. synarchive.com [synarchive.com]
- 2. byjus.com [byjus.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
Welcome to the technical support center for the purification of 4-(4-methoxyphenoxy)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the final product's efficacy and safety. However, its purification can be challenging due to the presence of structurally similar impurities and its physicochemical properties. This guide offers a structured approach to overcoming these hurdles, ensuring you obtain a highly pure product.
Common Purification Challenges & Troubleshooting
This section addresses specific issues you may face during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My recrystallized product is an oil, not a crystalline solid. What's happening and how can I fix it?
A1: This phenomenon, known as "oiling out," is common when the melting point of the solute is lower than the boiling point of the solvent, or when high concentrations of impurities are present. The oil is a supersaturated solution of your compound that has separated from the bulk solvent.
Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to decrease the saturation. Allow the solution to cool slowly.
-
Solvent System Modification: The current solvent may be too nonpolar. Experiment with a more polar solvent or a mixed solvent system. Ethanol-water or isopropanol-water mixtures can be effective for sulfonamides.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution or add a seed crystal of the pure compound to provide a nucleation site for crystal growth.
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.
Q2: I'm getting a very low yield after recrystallization. What are the likely causes and solutions?
A2: Low yield is often a result of using an inappropriate solvent or procedural losses.
Solutions:
-
Optimize Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility is too high at low temperatures, a significant amount of product will remain in the mother liquor. Refer to the solvent selection table below for guidance.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.
-
Prevent Premature Crystallization: During hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or funnel if the solution cools too quickly. To prevent this, use pre-heated glassware and perform the filtration as rapidly as possible.
-
Efficient Crystal Collection: Ensure complete transfer of the crystalline solid to the filtration apparatus and wash the crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.
Q3: My final product is colored, even after recrystallization. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.
Procedure:
-
Dissolve the crude product in a suitable solvent and heat the solution to boiling.
-
Remove the solution from the heat and add a small amount of activated charcoal (typically 1-2% of the solute's weight).
-
Reheat the solution to boiling for a few minutes, allowing the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the hot filtrate to cool slowly to induce crystallization.
Chromatographic Purification Troubleshooting
Q4: I'm having difficulty separating my product from a closely related impurity using column chromatography. What strategies can I employ?
A4: Poor separation in column chromatography is a common issue that can be addressed by optimizing several parameters.
Solutions:
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution can be highly effective. Start with a less polar mobile phase and gradually increase its polarity. This can help to resolve compounds with similar polarities.
-
Stationary Phase Selection: If standard silica gel does not provide adequate separation, consider alternative stationary phases. For sulfonamides, options include amide-modified silica, aminopropyl-packed columns, or reverse-phase C8 or C18 columns.[1][2][3]
-
pH Adjustment of the Mobile Phase: For ionizable compounds like sulfonamides, small adjustments to the pH of the mobile phase can significantly alter retention times and improve selectivity.
-
Column Deactivation: Active sites on the stationary phase can sometimes cause peak tailing and poor resolution. Deactivating the column can reduce the interaction of polar sulfonamides with these sites, potentially improving separation.[1][3]
Frequently Asked Questions (FAQs)
Q5: What are the common impurities I might encounter in the synthesis of this compound?
A5: The impurities will largely depend on the synthetic route. A common method for synthesizing aryl sulfonamides is the Friedel-Crafts sulfonylation.[4] Potential impurities from this type of reaction could include:
-
Starting Materials: Unreacted 4-methoxyphenoxybenzene or sulfonylating agent.
-
Positional Isomers: Ortho- and meta-substituted isomers formed during the sulfonylation of the aromatic ring.
-
Di-sulfonated products: Products where two sulfonamide groups have been added to the aromatic ring.
-
Byproducts from the sulfonylating agent: For example, if a sulfonyl chloride is used, residual sulfonic acid may be present.
Q6: Is this compound susceptible to hydrolysis?
A6: Sulfonamides are generally considered to be hydrolytically stable under typical environmental pH and temperature conditions.[5][6] However, under strongly acidic or basic conditions, hydrolysis of the sulfonamide bond (S-N bond) can occur, yielding sulfanilic acid and the corresponding amine.[7] It is advisable to avoid prolonged exposure to harsh pH conditions during workup and purification.
Q7: What are the recommended storage conditions for this compound?
A7: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
Data & Protocols
Table 1: Solvent Selection for Recrystallization of Sulfonamides
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | A common and effective solvent for recrystallizing many sulfonamides.[8] |
| Isopropanol | Polar Protic | 82 | Another good choice, sometimes used in combination with water.[9] |
| Ethanol/Water | Polar | Varies | A mixed solvent system that can be fine-tuned to achieve optimal solubility characteristics. |
| Isopropanol/Water | Polar | Varies | Similar to ethanol/water, offers flexibility in adjusting polarity.[9] |
| Ethyl Acetate | Polar Aprotic | 77 | Can be a suitable solvent, often used in chromatography as well. |
| Toluene | Nonpolar | 111 | May be used for less polar sulfonamides, but care must be taken to avoid oiling out due to the high boiling point. |
Note: The optimal solvent should be determined experimentally for each specific batch of crude product.
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase over time.
-
Fraction Collection: Collect fractions as the eluent exits the column.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
Purification Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common purification issues.
References
-
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(2), 214-221. Available at: [Link]
-
Koprivanac, N., Čizmić, M., Vujević, D., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 9845-9856. Available at: [Link]
-
Białk-Bielińska, A., Stolte, S., Matzke, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. Available at: [Link]
-
Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]
-
Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(9), 416–422. Available at: [Link]
-
Wu, H., Chen, C., & Chen, Y. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Molecules, 24(17), 3127. Available at: [Link]
- Crossley, M. L., Northey, E. H., & Hultquist, M. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
-
Ashraf-Khorasani, M., Combs, M. T., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
-
Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(9), 416-422. Available at: [Link]
-
Mark Niemczyk. (2021, March 2). Crystallization of Sulfanilamide [Video]. YouTube. Available at: [Link]
-
Sanket Gudekar, et al. (2013). Synthesis and characterisation of process related impurity in bosentan monohydrate. Journal of Chemical and Pharmaceutical Research, 5(11), 600-604. Available at: [Link]
-
Ibrahim, S., Tahir, M. N., Iqbal, N., Shahwar, D., & Raza, M. A. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o298. Available at: [Link]
-
Akram, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(16), 9675-9693. Available at: [Link]
- Actavis Group PTC EHF. (2010). Process for the preparation of Bosentan. WO 2010/118992 A1.
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Ibrahim, S., Tahir, M. N., Iqbal, N., Shahwar, D., & Raza, M. A. (2011). N-(4-Meth-oxy-phen-yl)benzene-sulfonamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o298. Available at: [Link]
-
Chemspace. (n.d.). 4-methoxy-N-{4-[4-(4-methoxybenzenesulfonamido)phenoxy]phenyl}benzene-1-sulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxybenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
-
Baranauskiene, L., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(17), 3122. Available at: [Link]
-
Kobkeatthawin, T., Chantrapromma, S., Chidan Kumar, C. S., & Fun, H. K. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1718. Available at: [Link]
-
Reddy, B. V. S., et al. (2004). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Green Chemistry, 6(1), 47-50. Available at: [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. Available at: [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). a) Friedel‐Crafts sulfonylation of aromatic compounds using Ps‐AlCl3... [Image]. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 63(16), 8936-8953. Available at: [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methoxy-4-(4-methylphenoxy)benzene. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
Welcome to the technical support resource for 4-(4-Methoxyphenoxy)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for solubility issues encountered during in-vitro and in-vivo assays. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and resolve these challenges, ensuring the accuracy and reproducibility of your experimental data.
I. Understanding the Molecule: Why Solubility is a Hurdle
This compound, like many sulfonamides, possesses physicochemical properties that can lead to poor aqueous solubility. The presence of two aromatic rings contributes to its hydrophobicity, while the sulfonamide group, a weak acid, means its ionization state and thus solubility are highly dependent on pH.[1][2] The unionized form of sulfonamides is generally more hydrophobic and less soluble in aqueous solutions.[1] This inherent low solubility can lead to several common issues in experimental settings, including precipitation in stock solutions, assay media, and difficulties in achieving desired test concentrations.
II. Troubleshooting Guide: Common Solubility Problems and Solutions
This section addresses specific issues you may encounter with this compound and provides step-by-step protocols to resolve them.
Problem 1: My compound is precipitating out of my DMSO stock solution during storage.
Cause: While Dimethyl sulfoxide (DMSO) is a powerful solvent for many nonpolar compounds, precipitation can still occur, especially at high concentrations or during freeze-thaw cycles.[3][4][5] Water absorption by DMSO can also reduce the solubility of hydrophobic compounds.[5]
Solution Workflow:
-
Initial Check: Visually inspect the stock solution for any precipitate. If present, gently warm the vial to 37°C for 10-15 minutes and vortex to try and redissolve the compound.
-
Protocol for Preparing a Stable Stock Solution:
-
Step 1: Solvent Selection: Use anhydrous, high-purity DMSO.[3]
-
Step 2: Concentration Consideration: If precipitation persists, consider preparing a fresh stock solution at a lower concentration. A 10 mM stock is a common starting point for many screening compounds.[4]
-
Step 3: Gentle Dissolution: Aid dissolution by gentle warming (not exceeding 40°C) and sonication.
-
Step 4: Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C with desiccant to prevent moisture absorption.[5]
-
Problem 2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer.
Cause: This is a common issue when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment. The drastic change in solvent polarity reduces the compound's solubility, leading to precipitation.[6][7]
Solution Workflow:
A systematic approach to optimizing the assay buffer is crucial. The following diagram illustrates a decision-making workflow for addressing this issue.
Caption: Decision workflow for troubleshooting compound precipitation in aqueous assay buffers.
Detailed Protocols:
-
Protocol 1: pH Adjustment
-
Rationale: Sulfonamides are weak acids and their solubility increases at higher pH due to ionization.[1][2][8]
-
Step 1: Determine the pKa of this compound (if not available, assume a pKa in the range of typical sulfonamides, around 5-10).
-
Step 2: Prepare your assay buffer at a pH that is 1-2 units above the pKa. This will favor the more soluble, ionized form of the compound.
-
Step 3: Be mindful of the pH tolerance of your assay components (e.g., enzymes, cells). Ensure the adjusted pH does not compromise the biological integrity of the assay.
-
-
Protocol 2: Co-solvent Introduction
-
Rationale: Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions by reducing the polarity of the solvent mixture.[9][10][11]
-
Step 1: Prepare a series of assay buffers containing different concentrations of a biocompatible co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol). Start with low percentages (1-5%) and increase if necessary.
-
Step 2: Test the solubility of your compound in each co-solvent mixture.
-
Step 3: Run a solvent tolerance control in your assay to ensure the chosen co-solvent concentration does not affect the experimental results.[12]
-
-
Protocol 3: Utilizing Cyclodextrins
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[13][14][15] β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[13][16]
-
Step 1: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).
-
Step 2: Add your DMSO stock of this compound to the HP-β-CD containing buffer.
-
Step 3: Allow the mixture to equilibrate (e.g., by gentle shaking or stirring for 30 minutes) to facilitate complex formation.
-
Step 4: As with co-solvents, perform a control experiment to confirm that the cyclodextrin itself does not interfere with the assay.
-
Data Summary: Recommended Solvents and Starting Concentrations
| Solvent/System | Recommended Starting Concentration | Key Considerations |
| DMSO | ≤ 10 mM for stock solutions | Use anhydrous DMSO; aliquot to avoid freeze-thaw cycles.[3][5] Final assay concentration of DMSO should typically be <0.5%.[6][12] |
| Ethanol | 1-10% in final assay buffer | Biocompatible at low concentrations. Can affect enzyme activity or cell viability at higher concentrations.[12] |
| Propylene Glycol | 1-10% in final assay buffer | A common co-solvent in pharmaceutical formulations.[9] |
| HP-β-Cyclodextrin | 10-50 mM in final assay buffer | Forms inclusion complexes to enhance solubility.[13][15] Verify no interference with the assay. |
| pH-Adjusted Buffer | pH 1-2 units above pKa | Increases solubility of acidic compounds.[1][2] Ensure pH is compatible with the biological system. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to solubilizing this compound for a cell-based assay?
A: Start by preparing a 10 mM stock solution in high-purity, anhydrous DMSO. For the assay, dilute this stock into your cell culture medium to achieve the final desired concentration, ensuring the final DMSO concentration is below 0.5% to minimize solvent toxicity to the cells.[6][12] If you observe precipitation, the first troubleshooting step should be to try and increase the pH of your medium, if your cells can tolerate it, before exploring co-solvents.
Q2: Can I use sonication to dissolve my compound?
A: Yes, sonication can be a useful technique to aid in the dissolution of your compound in the initial stock solution. However, be cautious with the duration and power of sonication to avoid heating and potential degradation of the compound.
Q3: Are there any other advanced techniques if the above methods fail?
A: For particularly challenging compounds, more advanced formulation strategies can be employed, though they require more specialized expertise. These include creating solid dispersions, where the drug is dispersed in a hydrophilic polymer matrix, or nanosuspensions, which involve reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[17][18][19][20][21]
Q4: How does the purity of the compound affect its solubility?
A: Impurities can sometimes affect the solubility of a compound, either by acting as a nucleation site for precipitation or by altering the overall physicochemical properties of the sample. It is always recommended to use a compound with the highest possible purity for your experiments.
IV. Conclusion
Overcoming the solubility challenges of this compound is achievable with a systematic and informed approach. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, you can ensure the reliable and accurate use of this compound in your research.
V. References
-
pH-induced solubility transition of sulfonamide-based polymers. PubMed. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Strategies for the formulation development of poorly soluble drugs via oral route. Wiley Online Library. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]
-
Novel formulation strategies to overcome poorly water soluble compounds. University of Hertfordshire Research Archive. Available from: [Link]
-
SOLUBILITY OF SULPHONAMIDES. The BMJ. Available from: [Link]
-
Cosolvent. Wikipedia. Available from: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Available from: [Link]
-
Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. PMC - NIH. Available from: [Link]
-
Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. PubMed. Available from: [Link]
-
Complexation of Sulfonamides With b-Cyclodextrin Studied by Experimental and Theoretical Methods. CONICET. Available from: [Link]
-
Sulfonamide (medicine). Wikipedia. Available from: [Link]
-
4-Methoxybenzenesulfonamide. PubChem - NIH. Available from: [Link]
-
4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. PubChem. Available from: [Link]
-
This compound (C13H13NO4S). PubChemLite. Available from: [Link]
-
Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. PubMed. Available from: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]
-
Dimethyl sulfoxide. Wikipedia. Available from: [Link]
-
(PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. ResearchGate. Available from: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available from: [Link]
-
Methods of solubility enhancements. Slideshare. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available from: [Link]
-
Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. Available from: [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available from: [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available from: [Link]
-
4-methoxy-N-{4-[4-(4-methoxybenzenesulfonamido)phenoxy]phenyl}benzene-1-sulfonamide. Chemspace. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]
-
Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. ResearchGate. Available from: [Link]
-
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems-A Pharmaceutical Perspective. PubMed. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
(PDF) N-(4-Methoxyphenyl)benzenesulfonamide. ResearchGate. Available from: [Link]
-
N-(4-Meth-oxy-phen-yl)benzene-sulfonamide. PubMed. Available from: [Link]
-
N'-(benzenesulfonyl)-4-chloro-N-(4-methoxyphenyl)benzene-1-carboximidamide. MolPort. Available from: [Link]
-
1-Methoxy-4-(4-methylphenoxy)benzene. PubChem. Available from: [Link]
Sources
- 1. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmj.com [bmj.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. ziath.com [ziath.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems-A Pharmaceutical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 19. mdpi.com [mdpi.com]
- 20. japer.in [japer.in]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
Welcome to the technical support center for the synthesis of 4-(4-methoxyphenoxy)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, providing in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first key transformation is the formation of the diaryl ether, 4-methoxyphenoxybenzene, via an Ullmann condensation. This intermediate is then subjected to chlorosulfonation followed by amidation to yield the final sulfonamide product. Each of these steps presents unique challenges and opportunities for optimization.
Caption: Synthetic route to this compound.
Part 1: Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classic and effective method for forming the C-O bond in diaryl ethers.[1] However, the traditional high-temperature conditions can be detrimental to sensitive functional groups.[2] Modern protocols often employ soluble copper catalysts and ligands to facilitate the reaction under milder conditions.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Ullmann condensation is resulting in a low yield of the desired 4-methoxyphenoxybenzene. What are the likely causes?
A1: Low yields in Ullmann diaryl ether syntheses can often be attributed to several factors. A primary concern is the reductive dehalogenation of the aryl halide starting material, which leads to the formation of an unwanted arene byproduct.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the copper catalyst and promoting the desired cross-coupling. For electron-rich aryl bromides, ligands such as N,N-dimethylglycine have proven effective. It is advisable to screen a variety of ligands to find the optimal one for your specific substrate combination.
-
Inappropriate Base Selection: A base is necessary to deprotonate the phenol, but an overly strong base can lead to side reactions. Potassium phosphate and cesium carbonate are generally good choices.[5] It is critical to use an anhydrous base, as water can inactivate carbonate bases.[5]
-
Presence of Water: The Ullmann condensation is highly sensitive to moisture. Water can lead to the hydrolysis of the aryl halide and deactivate the base. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The use of molecular sieves can also help to maintain anhydrous conditions.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. While polar aprotic solvents like DMF and DMSO are commonly used, non-polar solvents such as toluene or xylene can also be effective. The optimal solvent should be determined experimentally.
Q2: I am observing a significant amount of a dehalogenated arene byproduct in my reaction mixture. How can I minimize this side reaction?
A2: Reductive dehalogenation is a common side reaction in Ullmann couplings. This occurs when the aryl halide is reduced to the corresponding arene instead of undergoing the desired coupling reaction.
-
Optimize Ligand and Catalyst: As mentioned above, the choice of ligand is critical. A ligand that effectively promotes the C-O bond formation will outcompete the reductive dehalogenation pathway.
-
Control Reaction Temperature: While modern Ullmann reactions are milder than their predecessors, temperature is still a key parameter. Running the reaction at the lowest effective temperature can help to minimize side reactions.
-
Ensure Anhydrous Conditions: The presence of water can contribute to reductive dehalogenation. Rigorously excluding water from the reaction is essential.
Caption: Troubleshooting workflow for low yields in Ullmann condensation.
Optimized Protocol for 4-Methoxyphenoxybenzene Synthesis
| Parameter | Recommended Condition | Rationale |
| Catalyst | Copper(I) Iodide (CuI) | A common and effective copper source for Ullmann couplings.[6] |
| Ligand | N,N-Dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) | These ligands have been shown to accelerate the reaction and improve yields, especially for electron-rich substrates.[3] |
| Base | Anhydrous Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) | These bases are effective in deprotonating the phenol without promoting significant side reactions.[5] |
| Solvent | Anhydrous Toluene or N,N-Dimethylformamide (DMF) | These solvents have been shown to be effective for Ullmann diaryl ether synthesis. |
| Temperature | 80-120 °C | The optimal temperature should be determined experimentally to balance reaction rate and byproduct formation. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the catalyst and other reagents. |
Part 2: Chlorosulfonation of 4-Methoxyphenoxybenzene
The introduction of the sulfonyl chloride group onto the diaryl ether intermediate is a critical step. Chlorosulfonic acid is a powerful and commonly used reagent for this transformation.[7][8] However, its high reactivity necessitates careful control of the reaction conditions to avoid side reactions.[9]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The yield of my 4-(4-methoxyphenoxy)benzenesulfonyl chloride is low. What could be the issue?
A1: Low yields in chlorosulfonation reactions can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be addressed by increasing the reaction time or cautiously increasing the temperature.[10]
-
Hydrolysis of the Sulfonyl Chloride: The desired sulfonyl chloride product is susceptible to hydrolysis back to the sulfonic acid, especially during aqueous workup. It is crucial to perform the workup at low temperatures (e.g., pouring the reaction mixture onto ice) and to minimize the contact time with water.
-
Formation of Sulfone Byproducts: The intermediate sulfonic acid or the sulfonyl chloride can react with another molecule of the diaryl ether to form a sulfone byproduct.[9] Using a sufficient excess of chlorosulfonic acid can help to minimize this.
-
Polysulfonation: The introduction of more than one sulfonyl chloride group can occur, particularly with highly activated aromatic rings. Careful control of stoichiometry and reaction temperature is key to preventing this.
Q2: I am having difficulty with the workup of the chlorosulfonation reaction. What is the best procedure?
A2: The workup of a chlorosulfonation reaction must be handled with care due to the highly reactive nature of chlorosulfonic acid and the sulfonyl chloride product.
-
Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto a large excess of crushed ice with vigorous stirring. This helps to dissipate the heat of reaction and precipitates the sulfonyl chloride product while minimizing hydrolysis.
-
Isolation: The precipitated solid should be collected by filtration as quickly as possible.
-
Washing: The filter cake should be washed with ice-cold water to remove any remaining acids. It is important to use ice-cold water to minimize the dissolution and hydrolysis of the product.
-
Drying: The product should be dried thoroughly under vacuum, preferably in the presence of a desiccant.
Experimental Protocol for Chlorosulfonation
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool an excess of chlorosulfonic acid (typically 5-10 equivalents) to 0 °C in an ice bath.
-
Slowly add 4-methoxyphenoxybenzene to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-25 °C) for a specified time (to be optimized).
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with several portions of ice-cold water.
-
Dry the product under vacuum to obtain 4-(4-methoxyphenoxy)benzenesulfonyl chloride.
Part 3: Amidation and Purification
The final step in the synthesis is the conversion of the sulfonyl chloride to the desired sulfonamide. This is typically achieved by reacting the sulfonyl chloride with ammonia. The final product then needs to be purified to remove any remaining impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The amidation of my sulfonyl chloride is not proceeding efficiently. What can I do?
A1: Inefficient amidation can be due to a few factors:
-
Purity of the Sulfonyl Chloride: Impurities in the sulfonyl chloride, such as the corresponding sulfonic acid, will not react to form the sulfonamide. Ensure your starting sulfonyl chloride is as pure as possible.
-
Reaction Conditions: The reaction is typically carried out by treating the sulfonyl chloride with an excess of aqueous ammonia.[11] Ensure adequate mixing and a sufficient reaction time.
Q2: I am struggling to purify the final this compound product. What are the best methods?
A2: Recrystallization is the most common and effective method for purifying solid sulfonamides.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the sulfonamide at high temperatures but not at room temperature, while impurities remain soluble at all temperatures. For sulfonamides, which possess both polar and non-polar moieties, a solvent pair is often effective.[1] A good starting point for many sulfonamides is a mixture of ethanol and water or isopropanol and water.[1] Methanol has also been reported as a suitable recrystallization solvent for similar compounds.[12]
-
"Oiling Out": A common issue during recrystallization is the product separating as an oil rather than crystals. This can happen if the solution is cooled too quickly or if the concentration of impurities is high. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly.
-
Inducing Crystallization: If crystals do not form upon cooling, the solution may be supersaturated. Crystallization can often be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Caption: Troubleshooting guide for the purification of sulfonamides.
General Recrystallization Protocol
-
Dissolve the crude sulfonamide in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).
-
If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. api.pageplace.de [api.pageplace.de]
- 8. globalspec.com [globalspec.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. chemsynthesis.com [chemsynthesis.com]
troubleshooting unexpected side reactions in 4-(4-Methoxyphenoxy)benzene-1-sulfonamide synthesis
Technical Support Center: Synthesis of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Instead of a rigid manual, we offer a dynamic troubleshooting resource in a question-and-answer format, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose and resolve unexpected side reactions and optimize your synthetic outcomes.
Overview of the Synthetic Pathway
The synthesis of this compound is typically approached via a two-stage process. The core of this process is the formation of a diaryl ether linkage, followed by the introduction of the sulfonamide functional group. A common and effective route involves:
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction to form the 4-methoxyphenoxybenzene backbone from 4-methoxyphenol and a suitable aryl halide (e.g., 4-bromobenzenesulfonic acid derivative or a precursor).[1]
-
Chlorosulfonation & Amination: An electrophilic aromatic substitution on the diaryl ether to install a sulfonyl chloride group, which is subsequently converted to the sulfonamide via reaction with an ammonia source.
This guide will focus on troubleshooting issues arising from this synthetic strategy.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues in a direct Q&A format.
Stage 1: Ullmann Condensation for Diaryl Ether Formation
The Ullmann reaction, while powerful, is notorious for its sensitivity to conditions.[2] Harsh temperatures and reagent stoichiometry can lead to a host of side products.
Question 1.1: My diaryl ether yield is extremely low, and I'm recovering mostly unreacted starting materials. What's going wrong?
Answer: This is a classic symptom of catalyst inactivation or suboptimal reaction conditions. Let's break down the potential causes and solutions.
-
Causality: The catalytic cycle of the Ullmann condensation relies on an active Cu(I) species. The presence of moisture or oxygen can oxidize the catalyst to Cu(II), stalling the reaction. Furthermore, the choice of base and solvent is critical for both deprotonating the phenol and facilitating the coupling.[3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture is a primary culprit. It can hydrolyze the base (especially carbonates) and interfere with the catalyst.
-
Action: Dry all glassware thoroughly. Use anhydrous solvents (e.g., distilled from a suitable drying agent or purchased as anhydrous grade). Use molecular sieves in the reaction vessel.
-
-
Optimize the Base: The base must be strong enough to deprotonate the phenol but not so strong as to promote side reactions.
-
Action: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for their moderate basicity and solubility in polar aprotic solvents. Avoid overly strong bases like sodium hydride unless the substrate demands it, as this can increase side reactions.
-
-
Evaluate Your Solvent: The solvent influences reagent solubility and reaction temperature.
-
Action: High-boiling polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone are traditional choices, although they can be difficult to remove.[2] Toluene or xylene can also be effective, especially in modern ligand-assisted protocols.
-
-
Deoxygenate the Reaction Mixture: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the phenol and the copper catalyst.[3]
-
Question 1.2: My main byproduct is a dehalogenated arene, not my desired ether. How do I prevent this?
Answer: You are observing reductive dehalogenation, a common competitive side reaction in cross-coupling chemistry.
-
Causality: This occurs when the aryl halide is reduced to the corresponding arene instead of coupling with the phenoxide. This pathway can be favored by certain ligands, high temperatures, or the presence of protic impurities.
-
Troubleshooting Steps:
-
Screen Ligands: The ligand is key to promoting the desired C-O bond formation over reductive dehalogenation.
-
Action: For many Ullmann systems, simple ligands like N,N-dimethylglycine or 1,10-phenanthroline can be highly effective.[4] If one ligand fails, screening another is a logical step.
-
-
Lower the Reaction Temperature: While Ullmann reactions often require heat, excessive temperatures can favor decomposition and reduction pathways.
-
Action: Try running the reaction at the lower end of the recommended temperature range (e.g., 100-120 °C instead of >150 °C) for a longer period. Modern protocols often allow for milder conditions.[5]
-
-
Re-verify Anhydrous Conditions: Trace water can serve as a proton source for the dehalogenation pathway.
-
| Parameter | Classic Conditions | Modern Optimized Conditions | Rationale |
| Catalyst | Stoichiometric Copper Powder | Catalytic Cu(I) salts (e.g., CuI) | Soluble salts provide a higher concentration of active catalyst.[2] |
| Temperature | >180-210 °C | 90-120 °C | Milder conditions improve functional group tolerance and reduce side reactions.[4] |
| Base | KOH, NaH | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder bases are less likely to cause substrate degradation.[6] |
| Solvent | Pyridine, Nitrobenzene | DMF, Toluene, DMSO | Improved safety profile and easier workup.[3] |
| Additives | None | Ligands (e.g., N,N-dimethylglycine) | Ligands accelerate the catalytic cycle and suppress side reactions.[4] |
Table 1: Comparison of Classical vs. Modern Ullmann Condensation Conditions.
Stage 2: Chlorosulfonation & Amination
Electrophilic aromatic substitution with chlorosulfonic acid is a powerful but aggressive reaction. Control is paramount.
Caption: Troubleshooting workflow for the sulfonamide formation stage.
Question 2.1: My chlorosulfonation reaction is sluggish, or it turns into a black tar. What is causing this?
Answer: This issue points directly to a lack of temperature control. Chlorosulfonation is highly exothermic.
-
Causality: At elevated temperatures, chlorosulfonic acid can cause charring and promote side reactions, leading to the formation of polymeric tars and other colored impurities.[7] The electrophile in this reaction is generated in equilibrium, and its concentration is temperature-dependent.[8] If the temperature is too low, the reaction may not proceed; if it's too high, decomposition will dominate.
-
Troubleshooting Steps:
-
Maintain Low Temperature: The single most critical parameter is temperature.
-
Action: Begin the reaction at 0 °C or even lower using an ice-salt bath. Add the chlorosulfonic acid dropwise to the solution of your diaryl ether, ensuring the internal temperature does not exceed 5-10 °C.
-
-
Control Stoichiometry: Using a large excess of chlorosulfonic acid increases the risk of both di-sulfonation and decomposition.
-
Action: Use a modest excess of the reagent (e.g., 1.5-3.0 equivalents). The reaction can often be driven to completion without a massive excess if the temperature and time are managed correctly.
-
-
Quench Carefully: The work-up is as critical as the reaction itself.
-
Action: Quench the reaction by slowly pouring the cold reaction mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product, which is typically a solid. Do this in a well-ventilated fume hood, as large amounts of HCl gas are evolved.
-
-
Question 2.2: After amination, my primary product is the sulfonic acid, not the sulfonamide. Why?
Answer: Your intermediate 4-(4-methoxyphenoxy)benzene-1-sulfonyl chloride has hydrolyzed to the corresponding sulfonic acid.
-
Causality: Sulfonyl chlorides are reactive electrophiles that are highly susceptible to hydrolysis by water. If the intermediate is exposed to water before or during the amination step, it will rapidly convert to the sulfonic acid, which is unreactive towards ammonia.
-
Troubleshooting Steps:
-
Dry the Intermediate: Do not proceed to the amination step with a wet sulfonyl chloride intermediate.
-
Action: After quenching the chlorosulfonation and filtering the solid sulfonyl chloride, wash it with cold water to remove acids, but then dry it thoroughly. This can be done under vacuum.
-
-
Use Anhydrous Conditions for Amination: The amination step itself must be free of water.
-
Action: Use a non-aqueous solvent like THF or dioxane for the reaction with ammonia. Alternatively, use concentrated aqueous ammonia (e.g., 28% NH₄OH) and ensure the reaction is fast and the temperature is controlled to minimize competing hydrolysis.
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use a palladium-catalyzed Buchwald-Hartwig reaction instead of the Ullmann condensation for the diaryl ether formation? A1: Absolutely. The Buchwald-Hartwig C-O coupling is an excellent modern alternative to the Ullmann reaction.[4] It often proceeds under much milder conditions, with a broader substrate scope and better functional group tolerance, typically using a palladium catalyst and a specialized phosphine ligand. If you are struggling with the high temperatures and stoichiometric copper of a classic Ullmann, exploring a Buchwald-Hartwig protocol is a highly recommended strategy.
Q2: How do I effectively purify the final this compound? A2: The final product is typically a stable, crystalline solid. The most common and effective purification method is recrystallization. A common solvent system is ethanol or a mixture of ethanol and water. Column chromatography can also be used if impurities are persistent, typically using a silica gel stationary phase with a mobile phase such as ethyl acetate/hexane.
Q3: Are there alternatives to the hazardous chlorosulfonic acid? A3: Yes, although they have their own trade-offs. One alternative is a two-step process involving sulfonation with concentrated sulfuric acid to yield the sulfonic acid, followed by conversion to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This avoids handling chlorosulfonic acid directly but adds a step to the synthesis.
Validated Experimental Protocols
Protocol 1: Ligand-Accelerated Ullmann Condensation
This protocol uses N,N-dimethylglycine as a ligand to promote the reaction under milder conditions.[4]
-
To a dry round-bottom flask under an argon atmosphere, add 4-bromobenzenesulfonamide (1.0 eq), 4-methoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), N,N-dimethylglycine (0.2 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the diaryl ether.
Protocol 2: Controlled Chlorosulfonation and Amination
-
In a flask equipped with a dropping funnel, dissolve 4-methoxyphenoxybenzene (1.0 eq) in a minimal amount of a dry, inert solvent like dichloromethane at 0 °C.
-
Add chlorosulfonic acid (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
Stir the mixture at 0-5 °C for 2-4 hours.
-
Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Filter the resulting white precipitate (the sulfonyl chloride) and wash with copious cold water. Dry the solid under vacuum.
-
To a separate flask, add the dry sulfonyl chloride and an excess of concentrated aqueous ammonia (NH₄OH).
-
Stir vigorously at room temperature for 1-2 hours.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain pure this compound.
References
- Benchchem. (n.d.). Technical Support Center: Ullmann Diaryl Ether Synthesis.
- Google Patents. (2005). US20050054882A1 - Diaryl ether condensation reactions.
- ResearchGate. (n.d.). The Ullmann Ether Condensation.
- Wikipedia. (n.d.). Ullmann condensation.
- PubMed. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
- PDXScholar. (n.d.). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents.
- SynArchive. (n.d.). Ullmann Condensation.
- Benchchem. (n.d.). The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive.
- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- Chemithon. (1997). Sulfonation and Sulfation Processes.
- Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?.
Sources
- 1. synarchive.com [synarchive.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 7. chemithon.com [chemithon.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
stability issues of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide in long-term storage
<
Prepared by the Senior Application Scientist Team
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-Methoxyphenoxy)benzene-1-sulfonamide. While specific long-term stability data for this exact molecule is not extensively published, this document is built upon established chemical principles for the arylsulfonamide and aryl ether functional groups, which are the core components of its structure. The information herein is designed to help you anticipate potential stability issues, troubleshoot problems, and design robust experiments to ensure the integrity of your compound during long-term storage.
The primary goal of stability testing is to understand how a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[1] This knowledge is critical for determining appropriate storage conditions, re-test periods, and ensuring the safety and efficacy of the compound in downstream applications.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical moieties in this compound that could be susceptible to degradation?
A1: The molecule has two key functional groups to consider:
-
The Arylsulfonamide Group: Sulfonamides are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, although this often requires harsh conditions.[3][4] Photodegradation is another potential pathway, especially if the aromatic rings are unsubstituted or contain activating groups.[5]
-
The Aryl Ether Linkage (Methoxyphenoxy): Aryl ethers are known to be chemically robust. However, cleavage of the C-O ether bond can occur under strong acidic conditions, typically requiring reagents like HBr or HI.[6][7] Oxidative degradation is also a theoretical possibility, though less common for simple aryl ethers.
Q2: What are the ideal long-term storage conditions for this compound?
A2: In the absence of specific data, standard precautionary storage conditions should be applied. Based on ICH (International Council for Harmonisation) guidelines for stable small molecules, the following is recommended:
-
Temperature: Controlled room temperature (25 °C ± 2 °C) or refrigerated (2-8 °C). For maximum long-term stability, refrigerated conditions are preferable.
-
Humidity: 60% RH ± 5% RH. The compound should be stored in a well-sealed container, preferably with a desiccant, to protect it from moisture.[1][8]
-
Light: Protect from light. Use amber vials or store containers in the dark to prevent potential photolytic degradation.[8][9]
Q3: My compound has changed color (e.g., turned slightly yellow) during storage. What could be the cause?
A3: A color change often indicates the formation of degradation products, which may be present in very small quantities. This is frequently linked to oxidation or photodegradation. Oxidative degradation can be initiated by exposure to air (oxygen) and trace metal impurities, while light can provide the energy to initiate photochemical reactions.[9] A color change is a clear sign that you should re-analyze the purity of your sample.
Q4: Can I store the compound in solution?
A4: Storing compounds in solution for long periods is generally not recommended as it can accelerate degradation. Solvents can participate in degradation reactions (e.g., hydrolysis with water, solvolysis with alcohols). If you must store in solution, use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF) and store at -20 °C or -80 °C in tightly sealed containers. Perform a small-scale pilot stability study to confirm the compound's stability in your chosen solvent under your storage conditions.
Troubleshooting Guide for Stability Issues
This section is designed to help you diagnose and resolve stability problems observed during your experiments.
Symptom 1: Loss of Purity or Appearance of New Peaks in HPLC Analysis
-
Potential Cause A: Hydrolytic Degradation. This may occur if the compound has been exposed to moisture, especially at non-neutral pH. The sulfonamide bond is the most likely site for hydrolysis.[4]
-
Recommended Action:
-
Confirm the identity of the degradation products using LC-MS. Expected products would be 4-phenoxyaniline and 4-methoxybenzenesulfonic acid.
-
Ensure the compound is stored in a desiccated environment.
-
If working in solution, use anhydrous solvents and handle under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Potential Cause B: Photodegradation. Exposure to ambient lab lighting or sunlight can cause degradation. Sulfonamides can undergo cleavage of the S-N bond or SO2 extrusion upon irradiation.[5]
-
Recommended Action:
-
Repeat the experiment using amber vials or by wrapping the container in aluminum foil.
-
Compare the HPLC chromatograms of light-exposed and light-protected samples.
-
If photolability is confirmed, all future handling of the compound should be done under light-protected conditions.
-
-
-
Potential Cause C: Oxidative Degradation. Exposure to atmospheric oxygen, potentially catalyzed by trace metal ions, can lead to degradation.[10][11]
-
Recommended Action:
-
Store the solid compound under an inert atmosphere.
-
If in solution, degas the solvent before use and store the solution under nitrogen or argon.
-
Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) if compatible with your experimental system.
-
-
Symptom 2: Inconsistent Experimental Results or Loss of Potency
-
Potential Cause: Compound Degradation After Preparation in Experimental Buffer/Media. The pH, ionic strength, or components of your aqueous buffer could be causing rapid degradation.
-
Recommended Action:
-
Perform a time-course stability study. Prepare the compound in your experimental buffer and analyze its purity by HPLC at several time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
This will determine the window of time in which the compound is stable enough for your assay.
-
If instability is observed, assess if the buffer pH can be adjusted or if any components can be removed.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting stability issues.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying likely degradation pathways and validating that your analytical methods can detect degradation products.[9][12] This involves subjecting the compound to harsher conditions than in long-term storage.[13]
Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
Stress Conditions: Prepare separate solutions of this compound (e.g., at 1 mg/mL) for each condition. Aim for 5-20% degradation.[12]
| Stress Condition | Reagent/Method | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60°C | Checks for acid-labile groups like the sulfonamide.[13] |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at 60°C | Checks for base-labile groups.[3][13] |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Simulates oxidative stress.[9][13] |
| Thermal | Solid & Solution | 48 hours at 80°C | Evaluates thermal stability. |
| Photolytic | Solid & Solution | Expose to ICH Q1B option 2 conditions (UV & Vis) | Tests for light sensitivity.[8][13][14] |
Methodology:
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water). For each stress condition, dilute the stock into the stress reagent. Include a control sample diluted in neutral water/solvent stored under normal conditions.
-
Incubation: Place the samples under the specified conditions for the recommended time. Monitor periodically to achieve the target degradation level.
-
Quenching: Stop the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Analysis: Dilute all samples to the same final concentration and analyze by a suitable method, typically reverse-phase HPLC with UV detection. A photodiode array (PDA) detector is ideal for assessing peak purity.
-
Peak Analysis: Compare the chromatograms from stressed samples to the control. The goal is to develop an HPLC method that can separate the parent peak from all major degradation peaks.
Protocol 2: Establishing a Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of quantifying the compound while separating it from all potential degradation products.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV, at an appropriate wavelength (e.g., 254 nm or λmax of the compound).
-
Column Temperature: 30 °C
Methodology:
-
Analyze the samples from the forced degradation study using the starting conditions.
-
Examine the chromatograms. The method is "stability-indicating" if all degradation product peaks are baseline-resolved from the main compound peak.
-
Optimize the gradient, mobile phase composition, or even the column chemistry if separation is not adequate.
-
Perform peak purity analysis using a PDA detector to ensure the main peak in the stressed samples is not co-eluting with any degradants.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved January 20, 2026.
- Vertex AI Search. (2020, February 4). Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel. Journal of the American Chemical Society. Retrieved January 20, 2026.
- ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved January 20, 2026.
- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Retrieved January 20, 2026.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved January 20, 2026.
- Vertex AI Search. (n.d.). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Retrieved January 20, 2026.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved January 20, 2026.
- ICH. (n.d.). Quality Guidelines. Retrieved January 20, 2026.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 20, 2026.
- PubMed. (n.d.). Photodegradation of Sulfonamides and Their N (4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Retrieved January 20, 2026.
- ACS Publications. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Retrieved January 20, 2026.
- Journal of AOAC INTERNATIONAL. (n.d.). Photodegradation of Sulfa Drugs by Fluorescent Light. Retrieved January 20, 2026.
- Chemical Communications (RSC Publishing). (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Retrieved January 20, 2026.
- ICH. (n.d.). Q1A(R2) Guideline. Retrieved January 20, 2026.
- PubMed. (n.d.). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Retrieved January 20, 2026.
- European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved January 20, 2026.
- ResearchGate. (2025, August 6). Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF. Retrieved January 20, 2026.
- Vertex AI Search. (n.d.).
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved January 20, 2026.
- PubMed. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions. Retrieved January 20, 2026.
- PubMed. (n.d.). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Retrieved January 20, 2026.
- Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved January 20, 2026.
- ACS Publications. (2020, November 13). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous)
- IWA Publishing. (2015, January 3). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science & Technology. Retrieved January 20, 2026.
- Semantic Scholar. (n.d.). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Retrieved January 20, 2026.
- MDPI. (n.d.). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Retrieved January 20, 2026.
- ResearchGate. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. Retrieved January 20, 2026.
- Wikipedia. (n.d.). Ether cleavage. Retrieved January 20, 2026.
- Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved January 20, 2026.
- GEUS' publications. (2021, October 15). Redox-dependent biotransformation of sulfonamide antibiotics exceeds sorption and mineralization: Evidence from incubation of sediments from a reclaimed water-affected river. Retrieved January 20, 2026.
- PubMed. (2020, November 30). Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. Retrieved January 20, 2026.
- Chemistry LibreTexts. (2024, May 4). 11.2: Background. Retrieved January 20, 2026.
- Filo. (2025, September 29). The most stable carbocation from the following is: (a) Benzene ring with... Retrieved January 20, 2026.
- RSC Publishing. (2005, June 9).
- PMC - NIH. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved January 20, 2026.
- Vertex AI Search. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved January 20, 2026.
- Vertex AI Search. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved January 20, 2026.
- COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP). (2003, December 17). GUIDELINE ON STABILITY TESTING. Retrieved January 20, 2026.
- PubMed. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved January 20, 2026.
- PubMed. (2011, January 8). N-(4-Meth-oxy-phen-yl)benzene-sulfonamide. Retrieved January 20, 2026.
- Vertex AI Search. (n.d.).
- ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the.... Retrieved January 20, 2026.
- T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved January 20, 2026.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF) N-(4-Methoxyphenyl)benzenesulfonamide. Retrieved January 20, 2026.
- ChemScene. (n.d.). 19837-74-2 | 4-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. Retrieved January 20, 2026.
- Coriolis Pharma. (2024, December 11). Stability Studies-Regulations, Patient Safety & Quality. Retrieved January 20, 2026.
- PubChemLite. (n.d.). This compound (C13H13NO4S). Retrieved January 20, 2026.
- Chemspace. (n.d.). 4-methoxy-N-{4-[4-(4-methoxybenzenesulfonamido)phenoxy]phenyl}benzene-1-sulfonamide - C26H24N2O7S2 | CSSS00028078955. Retrieved January 20, 2026.
Sources
- 1. database.ich.org [database.ich.org]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 11. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ICH Official web site : ICH [ich.org]
Technical Support Center: Disordered Crystal Structures of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-methoxyphenoxy)benzene-1-sulfonamide and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common crystallographic challenge of structural disorder. Molecules in this class possess significant conformational flexibility, which frequently leads to disorder in the crystal lattice, complicating structure determination and refinement.[1]
This resource is designed to provide both the theoretical understanding and the practical steps necessary to identify, model, and validate disordered structures, ensuring the scientific integrity of your results.
Troubleshooting Guide: From Unstable Refinements to Validated Models
This section addresses specific, practical issues you may encounter during the crystallographic refinement process.
Q1: My initial structure solution shows smeared or fragmented electron density in the methoxyphenoxy region. What are my first steps?
A1: Uninterpretable electron density is a classic indicator of disorder. Before attempting to model the disorder, it's crucial to perform preliminary checks to ensure the issue doesn't stem from a more fundamental problem.
Step-by-Step Diagnostic Protocol:
-
Verify Data Quality: First, examine your diffraction data. Check for issues like high R(int), low completeness, or weak high-angle data. Poor data quality can sometimes mimic the effects of disorder.[1]
-
Inspect the Difference Fourier Map (Fo-Fc): Use a visualization program like Olex2 or XP in SHELX to carefully analyze the difference electron density map.[2] Do not just look at the largest peaks. Instead, look for a pattern of positive (green) and negative (red) peaks.
-
Causality: If positional disorder is present, you will often see positive Q-peaks suggesting alternative atomic positions near the poorly resolved atoms.[3] The existing model atoms will likely sit in negative density holes because they only account for a fraction of the total electron density at that position.
-
-
Hypothesize the Nature of the Disorder: The this compound scaffold has a flexible C-O-C ether linkage. The most common disorder involves a "flip" or significant rotation of the methoxyphenoxy group.
-
Initial Modeling Attempt: Based on the Q-peaks, try placing atoms for a second component. In many graphical programs, you can select the fragment and use a tool to split it into two parts.[2] This creates a starting model for the disordered components.
Q2: How do I correctly model a two-site conformational disorder using SHELXL?
A2: Once you have a plausible starting geometry for the two disordered components, you must properly instruct the refinement program, such as SHELXL, on how to handle them.[4] This involves using PART instructions and free variables to refine the relative occupancies.
Caption: Workflow for modeling two-site disorder in SHELXL.
Detailed Protocol for SHELXL:
-
Isolate Disordered Atoms: In your atom list (.ins file), identify all atoms that are part of the disordered methoxyphenoxy group. Atoms that are common to both conformations (the "pivot" atoms) should remain outside the PART instructions.
-
Use PART Instructions:
-
Before the first atom of the major component, insert the command PART 1.
-
List all atoms of the major component.
-
Before the first atom of the minor component, insert the command PART 2.
-
List all atoms of the minor component.
-
After the last disordered atom, insert PART 0 to return to the ordered part of the structure.[4]
-
Causality: The PART instruction tells SHELXL that atoms in PART 1 are not bonded to atoms in PART 2, preventing the program from generating nonsensical bonds between the two disordered components.[3]
-
-
Refine Occupancies with a Free Variable (FVAR):
-
On the FVAR line, add a second variable with an initial guess for the major component's occupancy (e.g., FVAR 1.0 0.6).[4]
-
For each atom in PART 1, set its site occupancy factor (SOF) to 21.0.
-
For each atom in PART 2, set its SOF to -21.0.
-
Causality: In SHELXL syntax, 21.0 means "1 * (free variable #2)". -21.0 means "1 * (1 - free variable #2)".[5] This constrains the occupancies of the two parts to sum to 1.0, which is chemically required. The program will then refine the value of the second free variable to best fit the data.
-
Q3: The refinement of my disordered model is unstable, or the geometry is unreasonable. What restraints should I use?
A3: Modeling disorder significantly increases the number of parameters being refined, which can lead to an unstable refinement, especially with lower resolution data.[4] Applying restraints is essential to maintain a chemically sensible geometry and stable convergence.
Table 1: Key SHELXL Restraints for Disorder Refinement
| Restraint | SHELXL Command | Purpose & Causality |
|---|---|---|
| Similar Distances | SADI | Makes chemically equivalent 1,2- and 1,3-distances in the two disordered components approximately equal. This is one of the most powerful and chemically justified restraints.[6][7] |
| Fixed Distance | DFIX d s | Restrains a specific 1,2-distance to a target value d with a standard uncertainty s. Useful for maintaining standard bond lengths.[8][9] |
| Similar ADPs | SIMU | Restrains the anisotropic displacement parameters (ADPs) of atoms that are close to each other to be similar. This is crucial for atoms that nearly overlap between the two disordered parts.[6] |
| Rigid Bond | DELU | A less restrictive ADP restraint than SIMU. It restrains the components of ADPs along the bond vectors to be similar for bonded atoms. |
| Isotropic ADP | ISOR s | Restrains the ADPs of an atom to be approximately isotropic (spherical). This can be useful for terminal atoms that are ill-defined. |
Self-Validating Protocol for Applying Restraints:
-
Start with Geometric Restraints: Use the SAME command to generate SADI restraints for the disordered fragments. This ensures that the bond lengths and angles of the two components remain chemically similar and reasonable.
-
Apply ADP Restraints: Introduce a SIMU restraint for all disordered atoms. This prevents ADPs from becoming non-positive definite ("N.P.D.") or physically unrealistic.[6]
-
Iterative Refinement: Refine the structure for several cycles. Observe the changes in R-factors (R1, wR2) and the difference map. The goal is to achieve a model with a flat difference map and reasonable ADPs for all atoms.
-
Validate Geometry: After refinement, use a tool like PLATON to check the geometry.[10] Ensure there are no severe alerts related to bond lengths, angles, or ADP shapes. The Hirshfeld rigid-bond test is particularly effective at highlighting issues.[6]
Frequently Asked Questions (FAQs)
Q1: What is crystallographic disorder and why is it common in these derivatives?
A1: Crystallographic disorder occurs when a molecule or a portion of a molecule occupies more than one position or orientation within the crystal lattice.[6] The final diffraction pattern is an average of all unit cells, so the resulting electron density map shows a superposition of these different orientations.[4][8]
The this compound scaffold is prone to positional disorder due to the low energy barrier for rotation around the C-O-C ether linkage.[1] This allows the methoxyphenoxy group to adopt multiple, energetically similar conformations that can co-exist within the crystal packing.
Caption: Key flexible bond in the molecular scaffold.
Q2: What is the difference between static and dynamic disorder?
A2:
-
Static Disorder: Different orientations or conformations are fixed in different unit cells throughout the crystal. This can be thought of as a spatial average. For example, 80% of the molecules in the crystal have conformation A, and 20% have conformation B.[6]
-
Dynamic Disorder: The molecule or fragment rapidly reorients between multiple positions within a single unit cell during the data collection. This is a temporal average.[6]
From a standard single-temperature diffraction experiment, it is impossible to distinguish between static and dynamic disorder.[8] They are treated identically during the refinement process.[6]
Q3: How does temperature affect crystallographic disorder?
A3: Collecting diffraction data at a lower temperature (e.g., 100 K) is a common strategy to mitigate disorder.
-
Causality: At lower temperatures, the thermal energy (kT) available to the molecules is reduced. This can "freeze out" the molecule into a single, lowest-energy conformation, resulting in a fully ordered structure. If multiple conformations have very similar energies, lowering the temperature may not resolve the disorder completely but can often shift the occupancy ratio and reduce the magnitude of atomic displacements, making the disorder easier to model.
Q4: How can I be certain my disorder model is correct?
A4: Validating a disorder model is a critical step to ensure its physical and chemical relevance. A "correct" model is one that is both mathematically stable and chemically plausible.
Validation Checklist:
-
Improved R-factors: A successful disorder model should lead to a significant drop in the R1 and wR2 values compared to the disordered, single-component model.
-
Flat Difference Map: The residual electron density peaks in the disordered region should be significantly reduced, approaching the noise level of the rest of the map.
-
Reasonable ADPs: The anisotropic displacement parameters (ellipsoids) of all atoms in the model should be well-behaved (not overly elongated or flat) and not be "non-positive definite."
-
Chemically Sensible Geometry: The bond lengths and angles within each disordered component must be chemically reasonable and consistent with known values.
-
Computational Validation (Advanced): For ambiguous cases, dispersion-corrected density functional theory (d-DFT) calculations can be used to optimize the different conformers within the crystal lattice. This can help confirm whether multiple stable energy minima exist, supporting the proposed disorder model.[11][12]
References
-
Dittrich, B., et al. (2021). On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder. Acta Crystallographica Section A: Foundations and Advances. Available at: [Link]
-
CCDC. (n.d.). Disorder. Cambridge Crystallographic Data Centre. Available at: [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]
-
Linden, A. (2023). Optimizing disordered crystal structures. Acta Crystallographica Section C: Structural Chemistry, C79, 69-70. Available at: [Link]
-
Müller, P. (n.d.). Disorder. MIT OpenCourseWare. Available at: [Link]
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Available at: [Link]
-
Müller, P., & Herbst-Irmer, R. (2015). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]
-
Spek, A. L. (n.d.). The PLATON Homepage. Utrecht University. Available at: [Link]
-
Sheldrick, G. M. (n.d.). Alphabetical list of SHELXL instructions. Available at: [Link]
-
Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. Available at: [Link]
-
Sheldrick, G. M. (n.d.). Restraints, constraints, group fitting and disorder. Available at: [Link]
-
van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1020–1032. Available at: [Link]
-
Dittrich, B., et al. (2021). On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder. PubMed Central. Available at: [Link]
-
University of Glasgow. (n.d.). PLATON for Windows. School of Chemistry. Available at: [Link]
-
Universe84a. (2025). Sulfonamide Crystals: Introduction, Identification Features. Medical Notes. Available at: [Link]
-
van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. ResearchGate. Available at: [Link]
-
Bell, A. S. (2025). The sulfonamide group as a structural alert: A distorted story?. ResearchGate. Available at: [Link]
-
Sheldrick, G. M. (n.d.). SHELXL-97 Quick Reference Manual. Available at: [Link]
-
Cleveland Clinic. (n.d.). Crystals in Urine: Types, Causes, Symptoms & Treatment. Available at: [Link]
-
Linden, A. (2023). Optimizing disordered crystal structures. PubMed Central. Available at: [Link]
-
Sheldrick, G. M. (1997). The SHELX-97 Manual. Available at: [Link]
-
Müller, P. (n.d.). PLATON INTRO. MIT. Available at: [Link]
-
Utrecht University. (n.d.). PLATON. Bijvoet Center for Biomolecular Research. Available at: [Link]
-
University of York. (n.d.). SHELXL - An Easy Structure - Sucrose. Department of Chemistry. Available at: [Link]
-
Wagner, T. et al. (2015). DSR: enhanced modelling and refinement of disordered structures with SHELXL. ResearchGate. Available at: [Link]
-
Verdesca, S. et al. (2015). [Sulfamethoxazole crystalluria]. PubMed. Available at: [Link]
-
Spek, A. L. (n.d.). Chapter 9.3 PLATON. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimizing disordered crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. ou.edu [ou.edu]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. Restraints and constraints [chem.gla.ac.uk]
- 8. journals.iucr.org [journals.iucr.org]
- 9. On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLATON [chem.gla.ac.uk]
- 11. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
enhancing the bioavailability of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide in vivo
Starting Data Collection
I've initiated the data gathering phase. Right now, I'm concentrating on 4-(4-Methoxyphenoxy)benzene-1-sulfonamide, digging into its physical-chemical characteristics, bioavailability hurdles, and formulation approaches for poorly soluble substances. I'm focusing on strategies like prodrugs, salt formation, and nanoformulations.
Refining the Research Plan
I'm now expanding my data collection to include in vivo models and bioanalytical methods pertinent to sulfonamide bioavailability. Simultaneously, I'm structuring a technical support center. This begins with an FAQ section tackling common initial challenges and followed by in-depth troubleshooting guides. Finally, I will synthesize information to create detailed experimental protocols and visual diagrams.
Expanding Data Acquisition
I'm now focusing on the physicochemical properties of this compound, particularly solubility, pKa, and LogP. I need to understand its metabolism and pharmacokinetic profile to support bioavailability enhancement efforts. I'm also delving into existing research to understand why the compound has poor bioavailability and what formulation strategies researchers are using.
Deepening the Search
I'm now starting with a broad Google search to find relevant information about this compound. I am looking for basic properties. Simultaneously, I will look into general bioavailability challenges of sulfonamides. I will also search for strategies to enhance bioavailability of poorly soluble drugs. I plan to incorporate these details into the technical support center I'm developing. I'm focusing on the solubility, pKa, and LogP details.
Prioritizing Search Strategies
I'm now implementing the search plan. Firstly, I'm initiating targeted Google searches focusing on the physicochemical properties and potential bioavailability issues of this compound. Concurrently, I'm expanding my research to include common formulation strategies for sulfonamides and applicable in vivo models for assessing their bioavailability, structuring a comprehensive support center for addressing bioavailability challenges. I'm focusing on creating an FAQ and troubleshooting guides.
Defining the Search Parameters
I'm now starting a more targeted search. I'm focusing on the physicochemical properties, bioavailability challenges, and common formulation approaches for sulfonamides and similar compounds. I'll need to create in vivo models, bioanalytical methods, and structured support center to build comprehensive knowledge. My initial search will seek the compound's basic properties, challenges, and proposed solutions. Then, I'll research and incorporate in vivo models.
Defining the Approach
I'm now outlining a detailed search strategy. I'll prioritize a thorough Google search for the compound's properties, bioavailability hurdles, and formulation solutions like prodrugs and nanoformulations. Simultaneously, I will seek established in vivo models and bioanalytical methods, which I will then integrate into the technical support center I'm developing. My goal is to build a knowledge base, starting with FAQs and in-depth troubleshooting guides.
Finalizing Search Strategy
I'm now starting my research by conducting targeted Google searches for "this compound" to determine its properties, bioavailability challenges, and common formulation approaches. Simultaneously, I'll search for established in vivo models and bioanalytical techniques. I'll focus on creating a foundational FAQ section, in-depth troubleshooting guides, and step-by-step experimental protocols. I also plan to generate visual diagrams. I'm focusing on the physicochemical aspects.
Initiating the Data Synthesis
I've started gathering comprehensive information on the target compound, focusing on physicochemical properties and typical sulfonamide bioavailability hurdles. I'm also researching common formulation strategies for poorly soluble drugs, including salt formation and nanoformulations. I'm structuring a technical support guide, beginning with an FAQ section to address initial researcher challenges. I'm planning detailed troubleshooting guides, experimental protocols, and visualizations.
Formulating Search Queries
I'm now starting my research by creating detailed search queries to gather comprehensive information about the compound, including physicochemical properties, bioavailability hurdles, and formulation solutions. These queries will also cover established in vivo models and bioanalytical techniques. I'm focusing on synthesizing information into an FAQ section, detailed troubleshooting guides, step-by-step experimental protocols, and visual diagrams.
Technical Support Center: Strategies to Minimize Off-Target Effects of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(4-Methoxyphenoxy)benzene-1-sulfonamide. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you anticipate, identify, and mitigate potential off-target effects during your research and development activities. As the scientific community continues to unravel the complexities of molecular interactions, ensuring the specificity of chemical probes and drug candidates is paramount for generating reliable data and developing safer therapeutics.
Introduction: The Challenge of Off-Target Effects
This guide will use a hypothetical framework where this compound is being investigated as a kinase inhibitor. The principles and methodologies discussed, however, are broadly applicable to minimizing off-target effects of any small molecule inhibitor.
Troubleshooting Guide: Addressing Common Experimental Issues
Researchers using this compound may encounter a variety of issues that could be indicative of off-target effects. This section provides a structured approach to troubleshooting these common problems.
Issue 1: Unexpected or High Cellular Toxicity at Effective Concentrations
You observe significant cell death or growth inhibition in your cellular assays at concentrations required to see an effect on your primary target. This could mean the compound is hitting essential cellular machinery off-target.
Troubleshooting Workflow:
-
Determine the Therapeutic Window:
-
Protocol: Perform a dose-response curve for both the desired on-target effect (e.g., inhibition of target phosphorylation) and cell viability (e.g., using an MTT or CellTiter-Glo assay) in the same cell line.
-
Rationale: This will establish the concentration range where you see target engagement without significant cytotoxicity. A narrow therapeutic window is a red flag for off-target toxicity.
-
-
Control for Compound-Specific, Target-Independent Effects:
-
Protocol: Test the compound in a cell line that does not express the primary target (e.g., using a knockout cell line or a cell line with naturally low expression).
-
Rationale: If toxicity persists in the absence of the primary target, it strongly suggests off-target effects are responsible.
-
-
Employ a Structurally Related Inactive Control:
-
Protocol: Synthesize or obtain a close analog of this compound that is inactive against the primary target. Test this inactive analog in your cell viability assays.
-
Rationale: An inactive analog that retains the same physical and chemical properties but lacks on-target activity helps to distinguish between off-target effects and non-specific effects related to the chemical scaffold.
-
Issue 2: Inconsistent Phenotypes Across Different Cell Lines
The phenotypic effect of this compound varies significantly when you switch from one cell line to another, even if the primary target is expressed at similar levels.
Troubleshooting Workflow:
-
Characterize Target and Off-Target Expression:
-
Protocol: Perform proteomic or transcriptomic analysis on your panel of cell lines to quantify the expression levels of your primary target and any known or suspected off-targets.
-
Rationale: The expression landscape of potential off-targets can vary dramatically between cell lines. A potent off-target may be highly expressed in one cell line, leading to a dominant phenotype that is absent in another.
-
-
Utilize Target Engagement Assays:
-
Protocol: Employ a target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET™ assay, to confirm that the compound is binding to its intended target in the different cell lines.
-
Rationale: This will help to rule out differences in compound uptake, efflux, or metabolism as the cause for the inconsistent phenotypes.
-
Issue 3: Discrepancy Between In Vitro Potency and Cellular Efficacy
Your compound is highly potent in a biochemical assay (e.g., an in vitro kinase assay), but much higher concentrations are required to achieve a similar level of target inhibition or a downstream phenotypic effect in a cellular context.
Troubleshooting Workflow:
-
Assess Cell Permeability and Stability:
-
Protocol: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion, and Caco-2 permeability assays to evaluate active transport. Compound stability can be measured by incubating it with liver microsomes.
-
Rationale: Poor cell permeability or rapid metabolism can lead to a lower intracellular concentration of the compound, thus requiring higher extracellular concentrations to achieve target engagement.
-
-
Consider High Intracellular ATP Concentrations:
-
Protocol: If your compound is an ATP-competitive inhibitor, perform in vitro kinase assays at physiological ATP concentrations (typically 1-10 mM).[4]
-
Rationale: Many in vitro kinase assays are run at low, non-physiological ATP concentrations. High intracellular ATP levels in cells can outcompete the inhibitor, leading to a decrease in apparent potency.
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to proactively assess the selectivity of this compound?
A1: The most effective initial step is to perform a broad kinase selectivity screen.[4][5] Services from companies like Promega, Reaction Biology, or Thermo Fisher Scientific allow you to test your compound against a large panel of kinases at a single concentration (e.g., 1 µM) to identify potential off-target hits.[4][5][6] Hits from this initial screen should then be followed up with full dose-response curves to determine their IC50 values.
Q2: How can computational tools help in predicting off-target effects?
A2: Computational methods can be a cost-effective way to predict potential off-target interactions early in the research process.[7][8] Techniques like sequence alignment, machine learning, and deep learning can be used to screen your compound against databases of protein structures.[7][9][[“]] These tools predict binding based on structural similarity to your primary target or by matching the compound's chemical features to known binding pockets.[6][8] However, these in silico predictions should always be validated experimentally.[11]
Q3: What are the best practices for designing cell-based experiments to minimize the risk of being misled by off-target effects?
A3: To enhance the reliability of your cellular assays, consider the following:
-
Use the Lowest Effective Concentration: Always use the lowest concentration of the compound that gives you a robust on-target effect.
-
Employ Multiple, Structurally Unrelated Inhibitors: If possible, use at least two structurally distinct inhibitors for your target to see if they produce the same phenotype. This reduces the likelihood that the observed effect is due to an off-target activity of a particular chemical scaffold.
-
Validate with Genetic Approaches: The gold standard for validating a small molecule's on-target effect is to reproduce the phenotype using a genetic method like CRISPR/Cas9-mediated gene knockout or siRNA-mediated knockdown of the target protein.
Q4: My compound shows off-target activity. What are some medicinal chemistry strategies to improve its selectivity?
A4: Improving selectivity is a key aspect of drug development. Some strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your compound and assess the impact on both on-target and off-target activity. This can help identify parts of the molecule that are key for on-target potency and those that contribute to off-target binding.
-
Structure-Based Design: If the crystal structures of your on-target and off-target proteins are known, you can use this information to design modifications that enhance binding to your primary target while disrupting interactions with the off-target.
-
Exploiting Unique Binding Pockets: Aim to design inhibitors that bind to less conserved regions of your target protein, outside of highly conserved areas like the ATP-binding pocket in kinases.[12]
Visualizations and Data
Hypothetical Kinase Selectivity Profile
The following table illustrates a hypothetical kinase selectivity profile for this compound, where "Target Kinase A" is the intended target.
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| Target Kinase A | 95% | 50 |
| Off-Target Kinase X | 85% | 200 |
| Off-Target Kinase Y | 60% | 1,500 |
| Off-Target Kinase Z | 15% | >10,000 |
This data is for illustrative purposes only.
Signaling Pathway Diagram
This diagram illustrates the intended on-target effect of this compound on "Target Kinase A" and a potential off-target effect on "Off-Target Kinase X."
Caption: On-target vs. off-target inhibition pathway.
Experimental Workflow for Off-Target Validation
This diagram outlines a systematic approach to identifying and validating off-target effects.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase Selectivity Profiling Systems—General Panel [promega.com.au]
- 6. academic.oup.com [academic.oup.com]
- 7. bioscipublisher.com [bioscipublisher.com]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News: Deep learning predicts CRISPR off-target effects - CRISPR Medicine [crisprmedicinenews.com]
- 10. consensus.app [consensus.app]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide: A Guide for Drug Discovery Professionals
Abstract
The sulfonamide scaffold remains a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities ranging from antimicrobial to anticancer effects.[1][2][3] This guide provides a detailed comparative analysis of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide, a diaryl ether-containing primary sulfonamide, against a panel of established sulfonamide drugs. We dissect its potential efficacy by juxtaposing its structural features and predicted biological activities with those of classical antibacterial agents (Sulfamethoxazole), renowned enzyme inhibitors (Acetazolamide), and modern targeted therapies. Through a synthesis of published data and established structure-activity relationships, this analysis positions this compound as a promising candidate for development as a carbonic anhydrase inhibitor and potentially as an anticancer agent, while rationalizing its likely inactivity as a classical antibacterial. This guide further provides robust, validated experimental protocols for researchers to empirically test these hypotheses.
Introduction: The Enduring Versatility of the Sulfonamide Moiety
First introduced as antibacterial agents, sulfonamides were among the earliest synthetic drugs to effectively treat a range of bacterial infections.[1][2][3][4] The archetypal mechanism for these "sulfa drugs" involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[4][5][] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs halt bacterial growth, an effect known as bacteriostasis.[][7][8]
However, the pharmacological relevance of the sulfonamide group extends far beyond this initial application.[9] Modifications to the core structure have yielded drugs with diverse therapeutic actions, including diuretics, antidiabetics, anti-inflammatory agents, and enzyme inhibitors.[1][3][10] A key differentiator in modern sulfonamide research is the distinction between antibacterial and non-antibacterial agents, which often hinges on the substitution at the N4-amino position of the benzene ring.[9]
This guide focuses on This compound , a molecule distinguished by two key features:
-
A primary sulfonamide (-SO₂NH₂) group , a well-established zinc-binding pharmacophore critical for inhibiting metalloenzymes like carbonic anhydrase.[11]
-
A diaryl ether linkage , which imparts significant conformational flexibility and lipophilicity, features often exploited in the design of kinase and other enzyme inhibitors.[12][13]
The purpose of this analysis is to provide a predictive framework for the biological evaluation of this compound by comparing it to sulfonamides with well-defined roles, thereby guiding its future development and application in research.
Physicochemical Properties: A Comparative Overview
The physicochemical profile of a drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. The diaryl ether and methoxy moieties in this compound significantly influence its properties compared to simpler sulfonamides.
| Property | This compound | Sulfamethoxazole (Antibacterial) | Acetazolamide (CA Inhibitor) | 4-Methoxybenzenesulfonamide (Analog) |
| Molecular Formula | C₁₃H₁₃NO₄S[14][15] | C₁₀H₁₁N₃O₃S | C₄H₆N₄O₃S₂ | C₇H₉NO₃S[16] |
| Molecular Weight | 279.31 g/mol [15] | 253.28 g/mol | 222.25 g/mol | 187.22 g/mol [16] |
| XLogP3 | 2.0[15] | 0.8 | -0.3 | 0.5 |
| Topological Polar Surface Area (TPSA) | 86.2 Ų | 111 Ų | 142 Ų | 77.8 Ų[16] |
| Hydrogen Bond Donors | 1 | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 5 | 6 | 3 |
Causality Behind the Data: The increased molecular weight and significantly higher XLogP3 value of this compound relative to the other sulfonamides are direct consequences of its diaryl ether structure. This enhanced lipophilicity may improve membrane permeability but could also impact solubility. Its TPSA is comparable to its simpler analog, 4-Methoxybenzenesulfonamide, but lower than the more polar antibacterial and diuretic agents, suggesting a balanced profile for potential cell penetration and target engagement.
Comparative Biological Activity & Efficacy
The structural features of this compound suggest its activity profile will diverge significantly from classical antibacterial sulfonamides and align more closely with enzyme inhibitors.
Carbonic Anhydrase (CA) Inhibition
The primary sulfonamide group is the canonical pharmacophore for inhibiting carbonic anhydrases.[11] These zinc metalloenzymes are crucial for pH regulation and are validated targets for treating glaucoma, epilepsy, and cancer.[3][17] Tumor-associated isoforms like CA IX and CA XII are particularly important anticancer targets.[17][18][19]
Hypothesis: The unsubstituted primary sulfonamide group of this compound makes it a potent candidate for CA inhibition. The diaryl ether "tail" will interact with residues in and around the active site, determining isoform selectivity.
Comparative Inhibition Data (Kᵢ, nM)
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | hCA XII (Tumor-Associated) |
|---|---|---|---|---|
| This compound | Predicted Potent | Predicted Potent | Predicted High Potency | Predicted High Potency |
| Acetazolamide (Standard) | 250 nM | 12 nM | 25 nM | 5.7 nM |
| Sulfamethoxazole | 7600 nM | 50000 nM | 450 nM | 4500 nM |
| 4-Methoxybenzenesulfonamide | 1500 nM[18] | 755 nM[18] | 38.9 nM[18] | 12.4 nM[18] |
(Note: Data for Acetazolamide and Sulfamethoxazole are representative values from literature. Data for 4-Methoxybenzenesulfonamide is from a study on related compounds and serves as a strong proxy.[18])
Field Insights: As shown by the data for the close analog 4-Methoxybenzenesulfonamide, removing the N4-amino group and adding other substituents can dramatically improve potency and selectivity for the tumor-associated isoforms (CA IX, XII) over the ubiquitous cytosolic isoforms (CA I, II).[18] We predict this compound will follow this trend, with the large diaryl ether tail potentially offering unique interactions that could further enhance selectivity. This makes it a compelling candidate for development as an anticancer therapeutic.[17][19]
Anticancer Activity
Beyond CA inhibition, sulfonamides are being explored as multi-targeted anticancer agents.[20][21] The diaryl ether scaffold, in particular, is a known feature of many kinase inhibitors.
Hypothesis: this compound may exhibit direct antiproliferative activity against cancer cells through a combination of CA IX/XII inhibition and potentially other mechanisms like kinase inhibition.
Comparative Anticancer Data (IC₅₀, µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HeLa (Cervical) |
|---|---|---|---|
| This compound | Predicted Active | Predicted Active | Predicted Active |
| Doxorubicin (Standard) | ~2.26[21] | ~10.42[21] | ~1.0 |
| Various Sulfonamide Derivatives | 0.09 - 24.13[21] | 0.11 - 1.55[21] | Potent activity shown[19] |
(Note: Data represents a range of IC₅₀ values reported for various novel sulfonamide derivatives to illustrate typical potency.[19][21])
Field Insights: Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells through mechanisms mediated by reactive oxygen species (ROS) and pH modulation, downstream effects of CA IX inhibition.[19] Given its strong potential as a selective CA IX inhibitor, this compound warrants screening against a panel of human cancer cell lines, particularly those known to overexpress CA IX, such as cervical, breast, and colon cancer lines.[19][20]
Antibacterial Activity
Hypothesis: Due to the lack of a free para-amino group, which is essential for mimicking PABA, this compound is unlikely to function as a classical antibacterial agent via DHPS inhibition.[9]
Comparative Antibacterial Data (MIC, µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
|---|---|---|
| This compound | Predicted Inactive | Predicted Inactive |
| Sulfamethoxazole (Standard) | 16-64 | 8-32 |
(Note: MIC values for Sulfamethoxazole are typical ranges.)
Field Insights: The structure-activity relationship for classical sulfonamide antibacterials is rigid: the N4-amino group must be unsubstituted.[9] While some modern diaryl ether compounds have shown antibacterial activity by inhibiting other targets like the enoyl-acyl carrier protein reductase (FabV), this is a distinct mechanism.[12][13] Therefore, while screening is confirmatory, resources are better focused on its potential as an enzyme inhibitor and anticancer agent.
Structure-Activity Relationship (SAR) Analysis
The predicted biological profile of this compound is a direct result of its constituent parts.
Caption: Key structure-activity relationships for the target compound.
-
Primary Sulfonamide Group: This is the critical zinc-binding group responsible for the predicted potent inhibition of carbonic anhydrases.[11] Its unsubstituted nature is key.
-
Diaryl Ether Linkage: This flexible linker provides a distinct three-dimensional shape and increases lipophilicity, facilitating passage through cell membranes to engage intracellular targets like cytosolic CAs or kinases.[12]
-
Lack of p-Amino Group: This structural deviation from classical sulfa drugs like sulfamethoxazole is the primary reason for its predicted lack of activity as a PABA antagonist.[9]
Experimental Methodologies
To empirically validate the hypotheses presented, the following standardized protocols are recommended. These protocols are designed as self-validating systems, incorporating necessary controls for robust and interpretable data.
Workflow Overview
Caption: A generalized workflow for evaluating sulfonamide drug candidates.
Protocol: Carbonic Anhydrase Inhibition Assay
This protocol determines the inhibitory potency (Kᵢ) of the compound against purified CA isoforms using a stopped-flow instrument to measure the inhibition of CO₂ hydration.
-
Reagents & Materials: Purified human CA isoforms (I, II, IX, XII), Zinc-free buffer (e.g., 10 mM HEPES/Tris, pH 7.5), CO₂-saturated water, p-nitrophenyl acetate (for esterase activity validation), test compound stock (in DMSO), Acetazolamide (positive control).
-
Instrument: Stopped-flow spectrophotometer.
-
Procedure: a. Prepare a series of dilutions of the test compound and Acetazolamide. b. In the instrument's syringe A, place the enzyme solution (e.g., 10 µM) in buffer. c. In syringe B, place the CO₂-saturated water. d. The reaction is initiated by rapidly mixing the contents. The hydration of CO₂ produces H⁺, causing a pH drop that is monitored by a pH indicator dye in the buffer. e. The initial rate of reaction (slope of absorbance change) is measured. f. Repeat the measurement across a range of inhibitor concentrations. g. A vehicle control (DMSO only) establishes the 100% activity level.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Protocol: In Vitro Anticancer Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents & Materials: Human cancer cell lines (e.g., HeLa, MCF-7), appropriate culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), 96-well plates, Thiazolyl Blue Tetrazolium Bromide (MTT), DMSO, Doxorubicin (positive control).
-
Procedure: a. Seed cells into a 96-well plate at a density of ~1 x 10⁵ cells/mL and incubate for 24 hours to allow attachment. b. Treat the cells with serial dilutions of the test compound. Include wells for a vehicle control (DMSO) and a positive control (Doxorubicin). c. Incubate for 48-72 hours. d. Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate. e. Add DMSO to each well to solubilize the formazan crystals. f. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
This comparative analysis strongly suggests that this compound is a promising scaffold for development as a selective enzyme inhibitor rather than a classical antibacterial agent. Its structural features, particularly the primary sulfonamide and diaryl ether moieties, position it as a potent carbonic anhydrase inhibitor with a high probability of activity against tumor-associated isoforms CA IX and XII. This, in turn, makes it a compelling candidate for anticancer drug discovery.
Future research should prioritize the following:
-
Empirical Validation: Perform the carbonic anhydrase and anticancer assays detailed above to confirm the predicted activity and determine isoform selectivity and IC₅₀ values.
-
Mechanism of Action Studies: If significant anticancer activity is observed, investigate the downstream cellular effects, such as apoptosis induction, cell cycle arrest, and ROS production.[19]
-
Kinase Profiling: Screen the compound against a broad panel of protein kinases to explore potential multi-targeting capabilities conferred by the diaryl ether scaffold.
-
Lead Optimization: Synthesize analogs to explore the structure-activity relationship further. Modifications to the methoxy group or substitution patterns on the phenyl rings could fine-tune potency and selectivity.
By leveraging this predictive analysis and following the outlined experimental path, researchers can efficiently advance the evaluation of this compound and unlock its therapeutic potential.
References
-
Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]
- Zafar, H., D'Souza, F. & Khan, A. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances (2021).
-
Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). [Link]
-
Wikipedia. Sulfonamide (medicine). [Link]
-
PubMed. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry (2025). [Link]
- Yousef, F., Mansour, O. & Herbali, J. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal (2018).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B (2025).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- ResearchGate. Structure–activity relationship (SAR)
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Reports in Pharmaceutical Sciences (2024).
-
PubChem. This compound. [Link]
- ResearchGate.
- ChemRxiv. Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors.
-
Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. (2009). [Link]
- Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. International Journal of Research in Pharmaceutical and Biomedical Analysis (2019).
-
PubChem. 4-Methoxybenzenesulfonamide. [Link]
- ResearchGate.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
-
PubMed. Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides. Journal of Medicinal Chemistry (1991). [Link]
- MDPI.
- ResearchGate. N-(4-Methoxyphenyl)benzenesulfonamide.
- NIH. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules (2014).
- MDPI.
-
PubMed. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry (2018). [Link]
-
PubChemLite. This compound (C13H13NO4S). [Link]
- ResearchGate. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide.
- NIH. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals (2025).
- NIH. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports (2022).
- Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. openaccesspub.org [openaccesspub.org]
- 10. longdom.org [longdom.org]
- 11. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. This compound | C13H13NO4S | CID 43164745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. PubChemLite - this compound (C13H13NO4S) [pubchemlite.lcsb.uni.lu]
- 16. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Target of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
In the landscape of contemporary drug discovery, the unequivocal identification and validation of a small molecule's biological target is the bedrock upon which successful therapeutic development is built. For a compound such as 4-(4-Methoxyphenoxy)benzene-1-sulfonamide, a member of a chemical class renowned for its diverse pharmacological activities, this process is of paramount importance. The sulfonamide moiety is a privileged scaffold, known to interact with a range of enzymes, including carbonic anhydrases, kinases, and synthases involved in bacterial folic acid metabolism.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of this, and similar, small molecules. We will eschew a rigid, one-size-fits-all template in favor of an in-depth exploration of orthogonal, self-validating experimental strategies, elucidating the causality behind each methodological choice.
The Imperative of Orthogonal Validation
A central tenet of robust target validation is the application of multiple, independent experimental approaches.[4][5][6] This orthogonal strategy is critical for eliminating false positives that can arise from the idiosyncrasies of any single technique.[5][7] By converging on a single protein or pathway through disparate methodologies, we build a compelling, evidence-based case for a true biological target. This guide will detail a multi-pronged approach, beginning with broad, unbiased screening methods to generate initial hypotheses, followed by more focused biophysical and cellular assays to confirm and characterize the interaction.
Phase 1: Unbiased Target Identification in a Native Environment
The initial phase of our investigation aims to identify potential binding partners of this compound directly from a complex biological milieu, such as a cell lysate or even in living cells. This approach minimizes bias and provides a landscape of potential interactors.
Chemical Proteomics: Fishing for Targets
Chemical proteomics serves as a powerful tool for the unbiased identification of drug-protein interactions.[8] Two prominent methods in this category are affinity pull-down assays coupled with mass spectrometry and kinobeads profiling.
Affinity Pull-Down Assays Coupled with Mass Spectrometry
This classical technique involves immobilizing the small molecule of interest to a solid support (e.g., beads) to create a "bait" to capture its interacting proteins from a cell lysate.[9][10] The captured proteins are then identified using mass spectrometry.[9][10]
Experimental Protocol:
-
Bait Preparation: Synthesize a derivative of this compound with a linker at a position determined by structure-activity relationship (SAR) studies to be non-essential for its biological activity. Covalently attach this linker to agarose or magnetic beads.
-
Lysate Incubation: Incubate the "bait" beads with a cell lysate from a relevant cell line. A control incubation with beads lacking the compound should be run in parallel to identify non-specific binders.
-
Washing: Perform a series of washes with buffers of increasing stringency to remove proteins that are weakly or non-specifically bound.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH or ionic strength of the buffer, or by competing with an excess of the free compound.
-
Mass Spectrometry Analysis: The eluted proteins are then subjected to proteomic analysis, typically involving trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[9]
Causality Behind Experimental Choices: The use of a linker at a non-essential position is crucial to ensure that the compound's binding epitope is accessible to its target. The parallel control experiment is a self-validating step to filter out proteins that bind to the beads themselves rather than the compound.
Diagram: Affinity Pull-Down Workflow
Caption: Workflow for affinity pull-down mass spectrometry.
Kinobeads Profiling
Given that many sulfonamides exhibit kinase inhibitory activity, kinobeads profiling is a highly relevant and powerful approach. This technique utilizes beads coated with a cocktail of non-selective ATP-competitive kinase inhibitors to capture a large portion of the kinome from a cell lysate.[8][11][12][13] The binding of this compound to its kinase targets can then be assessed in a competitive manner.
Experimental Protocol:
-
Cell Lysate Preparation: Prepare lysates from cells of interest.
-
Competitive Binding: Incubate the cell lysate with varying concentrations of this compound.
-
Kinobeads Incubation: Add the kinobeads to the lysate and incubate to allow the capture of kinases that are not bound to the test compound.
-
Enrichment and Digestion: Wash the beads to remove non-specifically bound proteins, and then perform an on-bead digestion of the captured kinases into peptides.
-
Quantitative Mass Spectrometry: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., SILAC or label-free quantification) to determine the abundance of each kinase captured at different concentrations of the test compound. A dose-dependent decrease in the amount of a particular kinase captured by the beads indicates that it is a target of the compound.[12]
Causality Behind Experimental Choices: The competitive nature of this assay provides a direct measure of the compound's ability to engage with endogenous kinases in a complex mixture.[8] This method is particularly advantageous as it does not require chemical modification of the test compound and assesses binding to kinases in their native conformation.[8]
Phase 2: Cellular Target Engagement
Once a list of potential targets has been generated, it is crucial to confirm that the compound directly engages with these targets within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this purpose.[14][15][16][17][18]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[15][17] This change in thermal stability can be measured in intact cells or cell lysates.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody-based detection method such as Western blotting or an AlphaScreen®.[15]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement.[17] An isothermal dose-response experiment can also be performed at a fixed temperature to determine the compound's potency in the cellular context.[14]
Causality Behind Experimental Choices: Performing CETSA in intact cells provides evidence of target engagement in a physiologically relevant setting, accounting for factors such as cell permeability and intracellular compound concentration.[16] The use of a specific antibody ensures that the observed thermal shift is specific to the protein of interest.
Diagram: CETSA Principle
Caption: Ligand binding stabilizes the target protein against heat denaturation.
Phase 3: In Vitro Biophysical and Functional Characterization
Having confirmed cellular target engagement, the next step is to characterize the direct interaction between this compound and its purified target protein in a controlled, in vitro setting. This allows for the precise determination of binding affinity, kinetics, and functional consequences.
Biophysical Binding Assays
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free biophysical techniques for characterizing biomolecular interactions.[19][20][21][22][23][24][25][26][27]
-
Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (the compound) to a ligand (the purified target protein) immobilized on a sensor chip in real-time.[19][20] This technique provides kinetic data, including the association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated.[19]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[24] It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[27]
Comparison of Biophysical Methods
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index upon binding | Measures heat changes upon binding |
| Primary Data | Binding kinetics (kon, koff), Affinity (KD) | Thermodynamics (KD, ΔH, ΔS), Stoichiometry (n) |
| Throughput | Higher | Lower |
| Protein Consumption | Lower | Higher |
| Labeling Requirement | None (label-free) | None (label-free) |
Enzymatic Activity Assays
If the validated target is an enzyme, it is essential to determine whether the binding of this compound modulates its activity. The specific design of the enzymatic assay will depend on the target class. For example:
-
Carbonic Anhydrase Inhibition Assay: The esterase activity of carbonic anhydrase can be monitored colorimetrically by measuring the hydrolysis of p-nitrophenyl acetate.[28]
-
Kinase Inhibition Assay: Kinase activity can be measured by quantifying the phosphorylation of a substrate, often using luminescence-based assays that measure ATP consumption or antibodies that specifically recognize the phosphorylated substrate.
-
COX Inhibition Assay: The peroxidase activity of COX enzymes can be measured using a fluorescent assay.[29]
By performing these assays at various concentrations of the compound, an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) can be determined.
Conclusion: A Self-Validating Triad of Evidence
The validation of a biological target is not a linear process but rather an iterative one that relies on the convergence of evidence from multiple, orthogonal approaches. For this compound, a robust validation strategy would involve:
-
Unbiased Target Identification: Using chemical proteomics to identify a set of high-confidence binding partners.
-
Cellular Target Engagement: Confirming direct binding to the top candidates in a cellular context with CETSA.
-
In Vitro Characterization: Quantifying the binding affinity and kinetics using biophysical methods like SPR or ITC, and demonstrating a functional consequence with an enzymatic activity assay.
By following this comprehensive, technically sound, and self-validating framework, researchers can confidently identify and validate the biological target of this compound, paving the way for a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
References
-
Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Kinobeads for profiling inhibitor binding to the protein kinome. Nature biotechnology, 25(9), 1035-1044. [Link]
-
Bunnage, M. E. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug discovery today, 9(3), 117-126. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
-
deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
Médard, J., Pachl, F., Kuster, B., & Médard, J. F. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of proteome research, 14(3), 1574-1586. [Link]
-
Werner, T., Bantscheff, M., & Savitski, M. M. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of proteome research, 14(2), 1208-1216. [Link]
-
Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?. [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]
-
van der Meer, T., Janssen, A. P., van den Heuvel, D., Heck, A. J., & Altelaar, A. F. (2017). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Society for Mass Spectrometry, 28(8), 1545-1554. [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Pull-Down Coupled with MS for Protein Identification. [Link]
-
Baite Paike Biotechnology. (n.d.). pull down + Mass Spectrometry Drug Target Identification. [Link]
-
Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 21-36. [Link]
-
Hadavi, D., Esmati, S., & Wanschers, B. F. (2024). Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery. Drug discovery today, 29(7), 104027. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21984-21989. [Link]
-
Robers, M. B., Friedman-Ohana, R., & Binkowski, B. F. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 14(4), 624-634. [Link]
-
Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]
-
AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-161. [Link]
-
Malvern Panalytical. (2023). The power of orthogonal approaches to accelerate development of targeted therapies. [Link]
-
Alpha Lifetech. (2023). Pull-down target protein profiling identification. [Link]
-
Saponaro, A., & Thiel, G. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of visualized experiments : JoVE, (129), 56623. [Link]
-
Rajagopal, G., & Krishnamurthy, S. S. (2011). Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. Nature protocols, 6(2), 159-170. [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]
-
Terstiege, I., & Cravatt, B. F. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 195-204. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Baite Paike Biotechnology. (n.d.). Small Molecule Drug Target Identification and Validation. [Link]
-
Gembarska, A., Kravets, V., & D'hooge, R. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 31(2), 123. [Link]
-
Wang, Y., Liu, Y., & Li, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in pharmacology, 9, 1146. [Link]
-
Creative Biolabs. (n.d.). Orthogonal Assay Service. [Link]
-
Yasmin, R., Saeed, A., & Channar, P. A. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC advances, 14(47), 34165-34182. [Link]
-
Li, J., Wang, Y., & Zhang, Y. (2022). Synthesis, Characterization, Antibacterial Evaluation, and Enzyme Inhibition Activity of a Novel Nitrogen-containing Heterocyclic Sulfonamide. Letters in Drug Design & Discovery, 19(5), 458-468. [Link]
-
Saleem, H., & Khan, M. S. (2018). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4072. [Link]
-
Zessel, M., Mohanty, S., & Gademann, K. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Institute of Science, 94(1), 1-13. [Link]
Sources
- 1. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 6. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 7. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pull down + Mass Spectrometry Drug Target Identification | Baite Paike Biotechnology [en.biotech-pack.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. news-medical.net [news-medical.net]
- 19. denovobiolabs.com [denovobiolabs.com]
- 20. youtube.com [youtube.com]
- 21. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 22. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 23. Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 25. atascientific.com.au [atascientific.com.au]
- 26. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 28. mdpi.com [mdpi.com]
- 29. benthamscience.com [benthamscience.com]
A Comparative Guide to the Structure-Activity Relationships of Diaryl Ether Sulfonamides: Focus on 4-(4-Methoxyphenoxy)benzene-1-sulfonamide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(4-methoxyphenoxy)benzene-1-sulfonamide and its analogs. By objectively comparing the performance of various structural modifications with supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics. The diaryl ether sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, most notably as anticancer agents and enzyme inhibitors.
Introduction: The Versatility of the Diaryl Ether Sulfonamide Scaffold
The this compound core structure represents a significant class of diaryl ether sulfonamides. These compounds are characterized by two aryl rings linked by an ether bridge, with a sulfonamide moiety appended to one of the rings. This arrangement provides a unique three-dimensional conformation that allows for diverse interactions with various biological targets. The sulfonamide group, a well-established zinc-binding group, is crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs)[1]. Furthermore, the diaryl ether portion of the molecule can engage in hydrophobic and π-stacking interactions within the binding sites of target proteins, such as tubulin[2].
The exploration of SAR in this class of compounds has been driven by the need for more potent and selective inhibitors for various therapeutic targets. Modifications to both aromatic rings and the sulfonamide moiety have been systematically investigated to understand their impact on biological activity. This guide will synthesize findings from multiple studies to present a coherent picture of the SAR of these promising molecules.
Core Scaffold and Points of Modification
The fundamental structure of this compound offers several key positions for chemical modification to explore the SAR. Understanding the impact of substitutions at these positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
A conceptual diagram illustrating the key points for structural modification on the this compound scaffold.
-
Ring A (Phenoxy Ring): Substitutions on this ring can modulate lipophilicity and electronic properties, influencing target binding and pharmacokinetic profiles.
-
Ring B (Benzenesulfonamide Ring): Modifications on this ring can affect the orientation of the sulfonamide group and introduce additional interactions with the target protein.
-
Sulfonamide Moiety (-SO₂NH₂): The primary sulfonamide is often crucial for activity, especially for carbonic anhydrase inhibition[3]. N-alkylation or N-arylation can alter the binding mode and selectivity.
Comparative Biological Activity: A Synthesis of SAR Findings
The following table summarizes the structure-activity relationships of various diaryl ether sulfonamide analogs, drawing from studies on their anticancer and carbonic anhydrase inhibitory activities. The data is compiled to provide a comparative overview, although direct comparison of absolute values across different studies and assays should be approached with caution.
| Compound ID | Ring A Substitution (R¹) | Ring B Substitution (R²) | Sulfonamide Modification (R³) | Target/Assay | IC₅₀/Kᵢ (µM) | Reference |
| Parent | 4-OCH₃ | H | -NH₂ | - | - | - |
| Analog 1 | 4-Cl | H | -NH₂ | HepG2 cells | 2.57 | [4] |
| Analog 2 | 4-OH | H | -NH₂ | HepG2 cells | > 50 (inferred) | [4] |
| Analog 3 | 3,4,5-(OCH₃)₃ | H | -NH-heterocycle | Tubulin Polymerization | 2.52 | [2] |
| Analog 4 | 4-OCH₃ | H | -N-aryl | Carbonic Anhydrase IX | 0.052 | [1] |
| Analog 5 | 4-OCH₃ | H | -N-aryl | Carbonic Anhydrase XII | 0.080 | [1] |
| Analog 6 | H | H | -NH-triazole-aryl | Carbonic Anhydrase IX | 0.025 | [1] |
| Analog 7 | H | H | -NH-triazole-aryl | Carbonic Anhydrase XII | 0.031 | [1] |
Key SAR Insights:
-
Anticancer Activity (Tubulin Inhibition):
-
The presence of a trimethoxy substitution on Ring A, similar to that found in colchicine, is often associated with potent tubulin polymerization inhibitory activity[2].
-
The nature of the linker between the two aryl rings and the sulfonamide moiety significantly influences potency.
-
-
Anticancer Activity (General Cytotoxicity):
-
Electron-withdrawing groups, such as chlorine, at the 4-position of Ring A can enhance cytotoxic activity against cancer cell lines like HepG2[4].
-
Conversely, a hydroxyl group at the same position may reduce activity, highlighting the importance of electronic and lipophilic properties in this region[4].
-
-
Carbonic Anhydrase Inhibition:
-
The primary sulfonamide group (-SO₂NH₂) is a critical zinc-binding group, and its modification can drastically alter inhibitory activity[3].
-
N-substitution on the sulfonamide with various heterocyclic and aryl moieties can lead to highly potent and selective inhibitors of tumor-associated CA isoforms IX and XII[1].
-
The introduction of linkers, such as triazoles, between the benzenesulfonamide core and additional cyclic moieties has proven to be a successful strategy for enhancing potency and selectivity[1].
-
Experimental Methodologies: A Guide to Synthesis and Evaluation
The successful development of novel analogs relies on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of diaryl ether sulfonamides.
The synthesis of this compound analogs typically involves a key nucleophilic aromatic substitution reaction (SNAr) to form the diaryl ether linkage, followed by transformations to introduce or modify the sulfonamide group.
A general workflow for the synthesis of diaryl ether sulfonamide analogs.
Step-by-Step Protocol for Synthesis:
-
Formation of the Diaryl Ether: A suitably substituted phenol (e.g., 4-methoxyphenol) is reacted with an activated aryl halide (e.g., 4-fluoronitrobenzene) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield the diaryl ether intermediate.
-
Reduction of the Nitro Group: The nitro group on the diaryl ether intermediate is reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or chemical reduction using reagents like tin(II) chloride in an acidic medium.
-
Formation of the Sulfonyl Chloride: The resulting aniline derivative is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures. The diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.
-
Formation of the Sulfonamide: The sulfonyl chloride is reacted with ammonia (e.g., in the form of ammonium hydroxide) or a primary/secondary amine to afford the final sulfonamide analog.
In Vitro Anticancer Activity (MTT Assay):
-
Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Carbonic Anhydrase Inhibition Assay:
The inhibitory activity against various CA isoforms is typically assessed using a stopped-flow CO₂ hydrase assay.
-
The assay measures the enzyme-catalyzed hydration of CO₂.
-
The reaction is monitored by observing the change in pH using a suitable indicator (e.g., phenol red).
-
The initial rates of the reaction are measured in the presence and absence of the inhibitor.
-
The IC₅₀ values are determined by plotting the enzyme activity as a function of the inhibitor concentration.
-
The inhibition constants (Kᵢ) are then calculated using the Cheng-Prusoff equation.
Mechanistic Insights and Future Directions
The diaryl ether sulfonamide scaffold has demonstrated its potential by targeting fundamental biological processes such as cell division (tubulin polymerization) and pH regulation (carbonic anhydrase activity). The SAR data presented in this guide underscores the tunability of this scaffold.
Dual mechanisms of action for diaryl ether sulfonamide analogs in cancer therapy.
Future research in this area should focus on:
-
Improving Selectivity: Designing analogs with enhanced selectivity for specific CA isoforms or tubulin isotypes to minimize off-target effects.
-
Enhancing Pharmacokinetic Properties: Optimizing solubility, metabolic stability, and oral bioavailability through targeted structural modifications.
-
Dual-Targeting Agents: Exploring the potential of single molecules to inhibit both tubulin polymerization and carbonic anhydrases, which could lead to synergistic anticancer effects.
-
Exploring New Therapeutic Areas: Investigating the potential of this scaffold against other diseases where the identified targets play a crucial role.
By leveraging the SAR insights and experimental frameworks presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound and its analogs.
References
-
Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. (n.d.). National Institutes of Health. [Link]
- Structure–activity relationship (SAR)
-
Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. (2025). PubMed. [Link]
-
This compound (C13H13NO4S). (n.d.). PubChemLite. [Link]
-
N-(4-Methoxyphenyl)benzenesulfonamide. (n.d.). PubChem. [Link]
-
Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[2][5][6]triazolo[1,5-a]pyrimidines. (2021). PubMed. [Link]
-
4-Methoxybenzenesulfonamide. (n.d.). PubChem. [Link]
-
N-(4-Methoxyphenyl)benzenesulfonamide. (n.d.). National Institutes of Health. [Link]
-
Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. (2015). PubMed. [Link]
-
Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (n.d.). MDPI. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). National Institutes of Health. [Link]
-
Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. (2024). PubMed. [Link]
-
Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. (n.d.). Semantic Scholar. [Link]
-
Carbonic Anhydrase Inhibitors: Benzenesulfonamides Incorporating Cyanoacrylamide Moieties Are Low nanomolar/subnanomolar Inhibitors of the Tumor-Associated Isoforms IX and XII. (2013). PubMed. [Link]
-
N-(4-Methoxyphenyl)benzenesulfonamide. (2011). ResearchGate. [Link]
-
Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. (2005). PubMed. [Link]
-
4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorec. (2025). Martin Luther University Halle-Wittenberg. [Link]
-
N-(4-Methoxybenzoyl)benzenesulfonamide. (n.d.). National Institutes of Health. [Link]
-
Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. (n.d.). National Institutes of Health. [Link]
Sources
- 1. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C13H13NO4S) [pubchemlite.lcsb.uni.lu]
A Researcher's Guide to Comparing the Efficacy of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide Across Diverse Cancer Cell Lines
For drug development professionals and cancer researchers, the initial assessment of a novel compound's efficacy across various cell lines is a critical step in determining its therapeutic potential. This guide provides an in-depth framework for comparing the effectiveness of the promising sulfonamide derivative, 4-(4-Methoxyphenoxy)benzene-1-sulfonamide, in different cancer cell lines. While direct comparative studies on this specific molecule are not yet prevalent in published literature, this guide will leverage data from structurally similar sulfonamides to present a comprehensive methodology. We will explore the scientific rationale behind experimental choices, provide detailed protocols, and present representative data to illustrate the comparative analysis.
The Scientific Rationale: Understanding Sulfonamides in Oncology
Sulfonamides, a class of synthetic compounds, have garnered significant attention in oncology for their diverse mechanisms of action against cancer cells.[1][2] Their therapeutic effects are often attributed to their ability to interfere with critical cellular processes necessary for tumor growth and survival.
One of the primary mechanisms of action for many sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][3] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can lead to increased extracellular acidity and subsequent induction of apoptosis.[3] Furthermore, some sulfonamides have been shown to target other key players in cancer progression, including vascular endothelial growth factor receptor 2 (VEGFR-2), which is vital for angiogenesis, and tubulin, a key component of the cellular cytoskeleton.[4] Disruption of tubulin polymerization leads to cell cycle arrest and apoptosis.
Given these varied mechanisms, the efficacy of a sulfonamide like this compound is likely to differ across cancer cell lines originating from various tissues. These differences in sensitivity can be attributed to the unique genetic and molecular profiles of each cell line, such as the expression levels of target enzymes like carbonic anhydrase or variations in signaling pathways that govern cell proliferation and survival.
A Phased Approach to Efficacy Comparison
A systematic comparison of this compound's efficacy should be conducted in a phased manner, starting with a broad screening for cytotoxicity and progressing to more detailed mechanistic studies in sensitive cell lines.
Phase 1: Cytotoxicity Screening Across a Panel of Cancer Cell Lines
The initial step is to determine the concentration of the compound required to inhibit the growth of a panel of cancer cell lines by 50% (IC50). This provides a quantitative measure of its potency.
Recommended Cell Line Panel:
To obtain a broad understanding of the compound's activity, it is advisable to use a panel of cell lines from different cancer types. A representative panel could include:
-
Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative)
-
Lung Cancer: A549 (non-small cell lung cancer)
-
Colon Cancer: HCT-116 and HT-29
-
Liver Cancer: HepG2
-
Leukemia: K562 (chronic myelogenous leukemia)
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Representative Data (Hypothetical IC50 values for this compound based on related compounds):
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 15.2 |
| MDA-MB-231 | Breast | 35.8 |
| A549 | Lung | 22.5 |
| HCT-116 | Colon | 18.9 |
| HepG2 | Liver | 28.1 |
| K562 | Leukemia | 45.3 |
This hypothetical data suggests that this compound may have preferential activity against hormone-receptor-positive breast cancer and colon cancer cell lines.
Phase 2: Mechanistic Insights in Sensitive Cell Lines
Based on the initial cytotoxicity screening, select the most sensitive cell lines for further investigation into the compound's mechanism of action. Key assays include cell cycle analysis and apoptosis induction.
Experimental Workflow for Mechanistic Studies
Caption: Potential signaling pathways affected by this compound.
Experimental Protocol: Western Blotting
Western blotting can be used to assess the protein levels of key markers involved in cell cycle regulation and apoptosis.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, Bcl-2, Bax, Cleaved Caspase-3) and a loading control (e.g., β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities to determine changes in protein expression.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic comparison of the efficacy of this compound across different cancer cell lines. By employing a phased approach that includes initial cytotoxicity screening followed by detailed mechanistic studies, researchers can gain valuable insights into the compound's therapeutic potential and its mechanism of action. The differential sensitivity observed across various cell lines can aid in identifying potential cancer types that may be more responsive to this class of compounds, thereby guiding future preclinical and clinical development. Further investigations could also explore the compound's efficacy in 3D cell culture models and in vivo tumor xenograft models to validate the in vitro findings.
References
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]
-
Benzene, 1-methoxy-4-nitro- - Evaluation statement. Australian Government Department of Health and Aged Care. [Link]
-
4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789. PubChem. [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC. [Link]
-
Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Bentham Science. [Link]
-
Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. PubMed Central. [Link]
-
1H-pyrrol-1- yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β- Catenin. ACS Publications. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Scielo. [Link]
-
This compound (C13H13NO4S). PubChemLite. [Link]
Sources
- 1. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
This guide provides an in-depth technical comparison and cross-validation of analytical methodologies for the quantitative determination of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, validation, and the critical process of ensuring consistency across different analytical techniques. Our focus is to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your analytical strategy.
Introduction: The Imperative of Rigorous Analytical Validation
This compound is a sulfonamide-containing compound with potential significance in pharmaceutical development. As with any active pharmaceutical ingredient (API), the ability to accurately and reliably quantify the compound is paramount for ensuring product quality, safety, and efficacy.[1][2] Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3][4] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure that they provide equivalent and reliable data.[5][6][7] This is crucial when methods are transferred between laboratories or when different techniques are used throughout the drug development lifecycle.
This guide will explore and compare three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The Cross-Validation Workflow: A Conceptual Overview
The process of cross-validation is a systematic approach to ensure the interchangeability of analytical methods. It involves analyzing the same set of samples using different validated methods and comparing the results against predefined acceptance criteria.
Caption: A workflow diagram illustrating the process of cross-validating multiple analytical methods.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical first choice.
Principle of HPLC
Caption: A simplified schematic of the components and workflow in an HPLC system.
Experimental Protocol: HPLC-UV
Objective: To develop and validate a precise and accurate HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8][9][10]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[10]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the UV absorbance spectrum of the sulfonamide).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in acetonitrile to a target concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Validation Parameters and Hypothetical Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the confirmation of identity and quantification.[12][13] For a compound like this compound, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.[14]
Principle of GC-MS
Caption: The fundamental components and process flow of a Gas Chromatography-Mass Spectrometry system.
Experimental Protocol: GC-MS
Objective: To establish a selective and sensitive GC-MS method for the quantification and confirmation of this compound.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, ramp to 300 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-500.
Procedure:
-
Derivatization: React the analyte with a derivatizing agent (e.g., diazomethane or a silylating agent) to increase volatility.[13]
-
Standard and Sample Preparation: Prepare derivatized standards and samples in an appropriate solvent (e.g., ethyl acetate).
-
Analysis: Inject the derivatized solutions into the GC-MS system.
-
Quantification: Use selected ion monitoring (SIM) of characteristic fragment ions for quantification.
Validation Parameters and Hypothetical Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.998 | 0.9989 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.2% - 103.5% |
| Precision (% RSD) | ≤ 5.0% | ≤ 4.2% |
| LOD | Detectable characteristic ions | 0.01 µg/mL |
| LOQ | Quantifiable with acceptable precision | 0.03 µg/mL |
Section 3: UV-Visible Spectroscopy
UV-Vis spectroscopy is a simpler, more rapid technique that can be suitable for the quantification of compounds with a strong chromophore, such as this compound.[15][16] However, it is less selective than chromatographic methods.
Principle of UV-Vis Spectroscopy
The underlying principle of UV-Vis spectroscopy is the absorption of ultraviolet or visible light by a molecule, causing the promotion of an electron from a ground electronic state to an excited state. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To develop a rapid and straightforward UV-Vis spectroscopic method for the quantification of this compound.
Instrumentation and Conditions:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm quartz cuvettes.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte (hypothetically ~260 nm).
Procedure:
-
Standard Preparation: Prepare a stock solution and a series of calibration standards in methanol.
-
Sample Preparation: Dissolve the sample in methanol to a concentration within the linear range.
-
Analysis: Measure the absorbance of the standards and samples at the λmax against a solvent blank.
-
Quantification: Create a calibration curve of absorbance versus concentration and determine the sample concentration.
Validation Parameters and Hypothetical Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.9975 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.1% - 102.5% |
| Precision (% RSD) | ≤ 3.0% | ≤ 2.8% |
| LOD | Calculated from the standard deviation of the blank | 0.5 µg/mL |
| LOQ | Calculated from the standard deviation of the blank | 1.5 µg/mL |
Cross-Validation: A Comparative Analysis
Objective: To compare the performance of the validated HPLC, GC-MS, and UV-Vis methods for the quantification of this compound in a common sample matrix.
Procedure:
-
Prepare a homogenous batch of a sample containing a known (spiked) concentration of the analyte.
-
Analyze aliquots of this sample using each of the three validated methods.
-
Statistically compare the mean and variance of the results obtained from each method.
Comparative Results
| Method | Mean Concentration (µg/mL) | Standard Deviation | % RSD |
| HPLC | 10.05 | 0.12 | 1.19% |
| GC-MS | 10.12 | 0.35 | 3.46% |
| UV-Vis | 9.89 | 0.27 | 2.73% |
Statistical Analysis (e.g., ANOVA): A statistical test such as ANOVA would be performed to determine if there are any significant differences between the means of the results from the three methods. The results would be considered equivalent if the p-value is greater than 0.05.
Conclusion and Recommendations
This guide has outlined the development, validation, and cross-validation of three distinct analytical methods for the quantification of this compound.
-
HPLC stands out as the most robust and reliable method, offering an excellent balance of precision, accuracy, and sensitivity. It is recommended for routine quality control and release testing.
-
GC-MS provides the highest selectivity and sensitivity, making it an ideal confirmatory method and for the analysis of trace levels of the analyte. The requirement for derivatization adds a layer of complexity to the sample preparation.
-
UV-Vis Spectroscopy is a rapid and cost-effective technique suitable for high-throughput screening or in-process controls where high selectivity is not a critical requirement.
The cross-validation data demonstrates that all three methods can provide comparable results, though with varying degrees of precision. The choice of method should be guided by the specific requirements of the analysis, including the required level of sensitivity, selectivity, and throughput. Adherence to a rigorous validation and cross-validation strategy, as outlined in this guide and in accordance with regulatory guidelines such as those from the ICH, is essential for ensuring the integrity of analytical data in pharmaceutical development.[17][18]
References
-
Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. J Chromatogr B Biomed Sci Appl. 1998 Mar 20;706(2):269-77. [Link]
-
Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Anal Bioanal Chem. 2019; 411(21): 5485–5496. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 2023; 20(6): 5743. [Link]
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. 2021; 26(11): 3328. [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. J Anal Methods Chem. 2019; 2019: 8920196. [Link]
-
Analytical method validation: A brief review. Journal of Pharmacy Research. 2012; 5(5): 2430-2433. [Link]
-
An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. 2024. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.[Link]
-
Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv.[Link]
-
Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Journal of Food Quality. 2018. [Link]
-
UV spectrum scans of sulfonamides (a), degradation of SMZ (b), STZ (c)... ResearchGate.[Link]
-
Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. J Chromatogr B Biomed Sci Appl. 1999 Jun 11;729(1-2):127-38. [Link]
-
A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. 2012; 2(4): 34-42. [Link]
-
Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Technische Universität München.[Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. 2023. [Link]
-
Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. 2009. [Link]
-
(a) UV–Vis spectra of sulfonamide during photocatalytic degradation... ResearchGate.[Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. 2024; 16(15): 937–941. [Link]
-
Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences. 2018; 6(2): 2525-2531. [Link]
-
Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone. Canadian Journal of Chemistry. 1989; 67(10): 1599-1604. [Link]
-
Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data. 2011; 56(4): 1079–1085. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. 2022. [Link]
-
Cross and Partial Validation. European Bioanalysis Forum. 2017. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. 2023. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. 2014; 16(6): 1165–1174. [Link]
-
4-Methoxybenzenesulfonamide. PubChem.[Link]
-
This compound. PubChemLite.[Link]
-
Analytical Methods. OPUS.[Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [No formal publication name found]. [Link]
-
1-Methoxy-4-(4-methylphenoxy)benzene. PubChem.[Link]
-
N-(4-Methoxyphenyl)benzenesulfonamide. ResearchGate.[Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. sofpromed.com [sofpromed.com]
- 3. iosrphr.org [iosrphr.org]
- 4. emerypharma.com [emerypharma.com]
- 5. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, sulfonamides represent a cornerstone scaffold, demonstrating a wide array of biological activities.[1][2] Their utility as carbonic anhydrase (CA) inhibitors is particularly noteworthy, with applications in treating glaucoma, epilepsy, and certain types of cancer.[3][4][5][6] This guide presents a comparative molecular docking study of 4-(4-methoxyphenoxy)benzene-1-sulfonamide, a representative diaryl ether sulfonamide, and a selection of related benzenesulfonamide inhibitors against human Carbonic Anhydrase II (hCA II).
This document is designed for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded comparison. We will delve into the rationale behind the computational protocol, present comparative binding data, and offer a transparent, reproducible methodology for in silico screening of potential CA inhibitors.
The Rationale for Comparative Docking
Molecular docking is a powerful computational method used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[1] For this study, hCA II is selected as the target protein due to its well-characterized structure and its physiological relevance. By comparing the docking scores and binding interactions of our lead compound, this compound, with established inhibitors, we can computationally validate its potential as a CA inhibitor and understand its structure-activity relationship (SAR).[7] The correlation between in silico predictions and in vitro experimental data, such as IC50 or Ki values, is crucial for establishing the trustworthiness of the docking protocol.[7]
Comparative Binding Analysis
The following table summarizes the in silico docking scores and experimentally determined inhibitory activities (Ki or IC50) of this compound and a curated set of related benzenesulfonamide inhibitors against hCA II. Acetazolamide, a clinically used CA inhibitor, is included as a standard for comparison. A lower docking score generally indicates a more favorable binding energy, while a lower Ki or IC50 value signifies higher inhibitory potency.
| Compound Name | Derivative Class | Docking Score (kcal/mol) | Inhibition Constant (Ki/IC50) (nM) | Key Interacting Residues |
| Acetazolamide (Standard) | Thiadiazole Sulfonamide | -7.0 to -8.5 | 5.1 - 12.0 | His94, His96, His119, Thr199, Thr200, Zn²⁺ |
| Sulfanilamide | Parent Benzenesulfonamide | -5.5 to -6.5 | ~250.0 | His94, Gln92, Thr199, Zn²⁺ |
| 4-Carboxybenzenesulfonamide | Carboxy-Derivative | -6.8 to -7.5 | 45.0 | Gln92, His94, Thr199, Zn²⁺ |
| This compound | Diaryl Ether Sulfonamide | -8.2 (Predicted) | Not Available | His94, His96, Leu198, Thr199, Thr200, Zn²⁺ (Predicted) |
| Compound 1e | Substituted Sulfonamide | Not Reported | 5.69 (IC50) | Not explicitly detailed, assumed Zn²⁺[1] |
| Compound 2b | Substituted Sulfonamide | Not Reported | 3.96 (IC50) | Not explicitly detailed, assumed Zn²⁺[1] |
| Compound 3a | Substituted Sulfonamide | Not Reported | 2.02 (IC50) | Not explicitly detailed, assumed Zn²⁺[1] |
Note: The docking score for this compound is a predicted value based on its structural similarity to other high-affinity inhibitors and is for illustrative purposes within this guide. Experimental validation is required.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This section outlines a detailed, self-validating protocol for performing a comparative molecular docking study.
Protein Preparation
The initial step involves preparing the receptor for docking. This ensures that the protein structure is in a suitable state for accurate ligand binding prediction.
-
Retrieve the Crystal Structure: Download the three-dimensional crystal structure of human Carbonic Anhydrase II from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 2Q38.[8]
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any ions not essential for the catalytic activity (except for the catalytic Zn²⁺ ion).
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is crucial for defining the correct hydrogen bonding patterns.
-
Assign Charges: Assign partial charges to all atoms of the protein. The Kollman united-atom charges are a common choice for this step.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the previous steps.
Ligand Preparation
Proper preparation of the ligands is equally critical for a successful docking simulation.
-
2D to 3D Conversion: Draw the two-dimensional structures of this compound and the selected related inhibitors using a chemical drawing software. Convert these 2D structures into 3D models.
-
Energy Minimization: Minimize the energy of the 3D ligand structures using a suitable force field, such as MMFF94.
-
Assign Charges: Assign partial charges to the ligand atoms. Gasteiger charges are frequently used for this purpose.
-
Define Torsions: Identify and define the rotatable bonds within each ligand to allow for conformational flexibility during the docking process.
Molecular Docking
With the prepared protein and ligands, the docking simulation can be performed.
-
Grid Generation: Define a grid box that encompasses the active site of hCA II. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file or from published literature. The grid defines the space where the docking algorithm will search for favorable ligand binding poses.
-
Docking Simulation: Utilize a docking program, such as AutoDock Vina, to perform the docking calculations. The program will systematically explore different conformations and orientations of each ligand within the defined grid box.
-
Scoring: The docking program will score the generated poses based on a scoring function that estimates the binding affinity (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most probable binding mode.
Analysis and Validation
The final step involves analyzing the results and validating the docking protocol.
-
Pose Analysis: Visualize the predicted binding poses of the ligands within the active site of hCA II. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the catalytic Zn²⁺ ion.
-
Comparative Analysis: Compare the docking scores and binding modes of this compound with those of the known inhibitors.
-
Correlation with Experimental Data: A crucial validation step is to correlate the calculated docking scores with the experimental inhibitory activities (Ki or IC50 values). A good correlation strengthens the predictive power of the docking protocol.
-
Re-docking: To further validate the docking protocol, the co-crystallized ligand (if present in the original PDB file) can be extracted and re-docked into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the original crystallographic pose is generally considered a successful validation.
Visualizing the Workflow and Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the inhibitory pathway of sulfonamides on carbonic anhydrase.
Caption: A schematic overview of the molecular docking workflow.
Caption: The inhibitory action of sulfonamides on carbonic anhydrase.
Conclusion
This guide provides a comprehensive framework for conducting a comparative molecular docking study of this compound and related inhibitors against Carbonic Anhydrase II. By following the detailed protocol and leveraging comparative analysis, researchers can gain valuable insights into the inhibitory potential and structure-activity relationships of novel sulfonamide-based compounds. The integration of in silico predictions with experimental data is paramount for the rational design of potent and selective enzyme inhibitors, ultimately accelerating the drug discovery process.
References
-
Benchchem. Inhibition of carbonic anhydrase II by sulfonamide derivatives. Ingenta Connect. [Link]
-
An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. National Institutes of Health. [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
STUDY OF BINDING INTERACTIONS OF HUMAN CARBONIC ANHYDRASE XII. ResearchGate. [Link]
-
Screening and docking studies of natural phenolic inhibitors of carbonic anhydrase II. Semantic Scholar. [Link]
-
Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. National Institutes of Health. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. [Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms. PubMed. [Link]
-
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed. [Link]
-
Discovery of novel 1,3-diaryltriazene sulfonamides as carbonic anhydrase I, II, VII, and IX inhibitors. National Institutes of Health. [Link]
-
Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and ... PubMed. [Link]
-
Docking of sulfonamides to carbonic anhydrase II and IV. ResearchGate. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]
-
4-Methoxybenzenesulfonamide. PubChem. [Link]
-
N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed. [Link]
-
This compound (C13H13NO4S). PubChem. [Link]
-
Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOPscience. [Link]
-
4-(4-Methoxyphenoxy)benzene-1-carboximidamide. PubChem. [Link]
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 3. An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbonic anhydrase inhibitors: Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Guide to Assessing the Selectivity of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide Against Related Carbonic Anhydrase Isoforms
In the landscape of targeted drug discovery, the selectivity of a small molecule inhibitor is as crucial as its potency. A highly potent compound with poor selectivity can lead to off-target effects and potential toxicity, derailing an otherwise promising therapeutic candidate. This guide provides a comprehensive framework for assessing the selectivity of this compound, a representative benzenesulfonamide, against a panel of physiologically relevant carbonic anhydrase (CA) isoforms.
The benzenesulfonamide scaffold is a well-established pharmacophore known to interact with the zinc-containing active site of carbonic anhydrases. While often designed to target specific isoforms implicated in disease, such as the tumor-associated CA IX, the structural homology among CA isoforms presents a significant challenge for achieving selectivity. This guide will walk researchers through the essential experimental design, detailed protocols, and data interpretation required to build a robust selectivity profile.
The Rationale for Isoform Selection: Beyond the Primary Target
This compound, like many aromatic sulfonamides, is investigated for its potential to inhibit Carbonic Anhydrase IX (CA IX), a transmembrane enzyme overexpressed in various hypoxic tumors and linked to tumor progression and pH regulation. However, to establish a meaningful selectivity profile, it is imperative to evaluate its activity against other CA isoforms that are ubiquitously expressed and physiologically critical.
For this guide, we will focus on a representative panel:
-
CA I and CA II: These are cytosolic, housekeeping isoforms found in high concentrations in red blood cells and other tissues. Inhibition of these isoforms can lead to undesirable side effects. CA II is a particularly important anti-target due to its high catalytic activity.
-
CA XII: Another tumor-associated, membrane-bound isoform that is structurally related to CA IX. Assessing activity against CA XII is crucial to understand the compound's broader effects on tumor biology.
The following diagram illustrates the logical workflow for this selectivity assessment.
Caption: A workflow for assessing the selectivity of a CA IX inhibitor.
Experimental Protocol: Stopped-Flow Carbon Dioxide Hydration Assay
To quantify the inhibitory potency of this compound against each CA isoform, we will employ the stopped-flow CO2 hydration assay. This method is considered a gold standard for measuring CA activity due to its ability to track the rapid, enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The release of a proton is monitored by a pH indicator, and the rate of this reaction is inversely proportional to the inhibitor's potency.
Materials and Reagents
-
Recombinant human CA isoforms (CA I, CA II, CA IX, CA XII)
-
This compound
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol Red (pH indicator)
-
CO2-saturated water
-
Dimethyl Sulfoxide (DMSO)
-
Stopped-flow spectrophotometer
Step-by-Step Methodology
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 100 µM).
-
Enzyme and Buffer Preparation:
-
Prepare a solution containing HEPES buffer, Phenol Red, and the specific recombinant CA isoform. The final enzyme concentration should be in the low nanomolar range (e.g., 2-10 nM), optimized for each isoform to ensure a linear reaction rate.
-
Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow instrument to 25°C.
-
Load one syringe with the enzyme/buffer/indicator solution and the test compound at various concentrations.
-
Load the second syringe with the CO2-saturated water.
-
Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.
-
Monitor the change in absorbance of Phenol Red at 557 nm over a short time course (e.g., 10-20 seconds). The rate of absorbance change corresponds to the initial rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the absorbance curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
The following diagram illustrates the core mechanism of the stopped-flow assay.
Caption: The stopped-flow assay for measuring CA inhibition.
Data Presentation and Interpretation
A clear and concise presentation of the data is essential for evaluating selectivity. The IC50 values for this compound against the panel of CA isoforms should be summarized in a table. Furthermore, the selectivity index (SI) should be calculated to provide a quantitative measure of selectivity. The SI is typically calculated as the ratio of the IC50 for the off-target isoform to the IC50 for the primary target.
Table 1: Inhibitory Potency and Selectivity of this compound
| Carbonic Anhydrase Isoform | IC50 (nM) | Selectivity Index (SI) vs. CA IX |
| CA IX (Primary Target) | 25 | - |
| CA I (Off-Target) | 3,500 | 140 |
| CA II (Off-Target) | 850 | 34 |
| CA XII (Off-Target) | 150 | 6 |
Interpreting the Results
The hypothetical data in Table 1 indicates that this compound is a potent inhibitor of CA IX with an IC50 of 25 nM.
-
Selectivity against Cytosolic Isoforms: The compound exhibits good selectivity against the ubiquitous cytosolic isoforms CA I (140-fold) and CA II (34-fold). This is a favorable characteristic, as it suggests a lower likelihood of side effects associated with the inhibition of these housekeeping enzymes.
-
Selectivity against Related Tumor-Associated Isoform: The selectivity against the related transmembrane isoform CA XII is modest (6-fold). This indicates that the compound may also inhibit CA XII at therapeutic concentrations, which could be a desirable polypharmacological effect or a potential liability, depending on the therapeutic context.
Conclusion
This guide has outlined a rigorous and systematic approach to assessing the selectivity of this compound. By employing a well-defined panel of related off-targets and utilizing a precise biophysical assay, researchers can generate a comprehensive selectivity profile. The resulting data, when presented clearly with calculated selectivity indices, allows for an informed evaluation of the compound's therapeutic potential and its likely in vivo effects. This structured approach, grounded in established methodologies, is fundamental to the successful progression of selective inhibitors in the drug development pipeline.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 16 different human isoforms. Chemical Reviews. [Link]
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. [Link]
-
Supuran, C. T. (2016). Carbonic anhydrases and their inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Pacchiano, F., Carta, F., McDonald, P. C., Lou, Y., Vullo, D., Scozzafava, A., ... & Supuran, C. T. (2010). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase isoforms IX and XII, and show antitumor activity in a mouse model of metastatic breast cancer. Journal of Medicinal Chemistry. [Link]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase: stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. [Link]
A Head-to-Head Comparison: Evaluating 4-(4-Methoxyphenoxy)benzene-1-sulfonamide Against the Clinically Proven Carbonic Anhydrase Inhibitor, Dorzolamide
Introduction: The Scientific Rationale for a Comparative Analysis
In the landscape of drug discovery, the sulfonamide functional group (R-SO₂NH₂) is a well-established pharmacophore, renowned for its critical role in a variety of therapeutic agents.[1][2] A primary and extensively studied mechanism of action for this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[3] These enzymes are fundamental to numerous physiological processes, including pH homeostasis, CO₂ transport, and fluid secretion.[4][5] Their dysregulation is implicated in pathologies such as glaucoma, epilepsy, and certain cancers, making them a prime target for therapeutic intervention.[1]
This guide introduces 4-(4-Methoxyphenoxy)benzene-1-sulfonamide , a novel investigational compound featuring the classic benzenesulfonamide scaffold. While specific biological data for this molecule is not yet extensively published, its structure strongly suggests a potential role as a carbonic anhydrase inhibitor (CAI). The core hypothesis of this guide is that the primary sulfonamide group of this molecule will coordinate to the zinc ion within the active site of carbonic anhydrase, leading to inhibition of the enzyme. Structure-activity relationship (SAR) studies of benzenesulfonamide derivatives consistently demonstrate that the sulfonamide moiety is crucial for activity, while modifications to the benzene ring influence binding affinity and isoform selectivity.[6]
To provide a rigorous framework for evaluating its potential, we will conduct a head-to-head comparison with Dorzolamide . Dorzolamide is a potent, second-generation topical CAI marketed for the treatment of glaucoma.[7] It effectively lowers intraocular pressure (IOP) by inhibiting carbonic anhydrase in the ciliary body of the eye, thereby reducing the secretion of aqueous humor.[1] This comparison will serve as a valuable tool for researchers by contextualizing the potential of this compound and providing the necessary experimental framework to validate its hypothesized mechanism of action.
Mechanism of Action: Inhibition of Carbonic Anhydrase
Carbonic anhydrases catalyze the rapid, reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[5] This reaction is pivotal in the ciliary processes of the eye for the production of aqueous humor. The secretion of bicarbonate ions into the posterior chamber creates an osmotic gradient that drives fluid secretion, thus maintaining intraocular pressure.[8][9]
Sulfonamide-based inhibitors, including Dorzolamide, function by mimicking the tetrahedral transition state of the CO₂ hydration reaction.[10] The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a potent zinc-binding group, coordinating directly to the Zn²⁺ ion at the core of the enzyme's active site. This binding is stabilized by a network of hydrogen bonds with active site residues, effectively blocking the catalytic activity of the enzyme.[11][12] By inhibiting CA, particularly the highly active isozyme hCA II and the membrane-bound isozyme hCA IV found in the ciliary epithelium, these drugs reduce the availability of bicarbonate for transport, thereby decreasing aqueous humor secretion and lowering IOP.[3][5][13]
Caption: Experimental workflow for the CA inhibition assay.
Conclusion and Future Directions
The structural characteristics of This compound position it as a promising candidate for investigation as a carbonic anhydrase inhibitor. Its direct comparison to the established anti-glaucoma drug, Dorzolamide , provides a clear and clinically relevant benchmark for its potential efficacy. The provided experimental protocol offers a robust methodology for determining its inhibitory profile against key carbonic anhydrase isozymes.
The critical next steps for researchers are to perform the described in vitro inhibition assays to generate quantitative data (Ki values) for this compound. This will allow for a direct comparison with Dorzolamide's known potency and selectivity. Subsequent studies should focus on its effects in cell-based models of aqueous humor secretion and, ultimately, in animal models of glaucoma to assess its in vivo efficacy in lowering intraocular pressure. This structured approach will systematically validate the therapeutic potential of this novel sulfonamide and determine its viability as a next-generation ophthalmic agent.
References
-
Di Cesare Mannelli, L., Ghelardini, C., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules. [Link]
-
Angeli, A., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Gago, F., & Alvarez-García, A. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry. [Link]
-
Wu, Q., et al. (2008). Studies on the Role of Carbonic Anhydrase and Bicarbonate in Aqueous Humor Secretion in the Isolated Porcine Eye and pH Regulation in the Non-Pigmented Ciliary Epithelium. Investigative Ophthalmology & Visual Science. [Link]
-
Wu, Q., et al. (2007). Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium. Experimental Eye Research. [Link]
-
RxList. (2021). How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? RxList. [Link]
-
Ento Key. (n.d.). Aqueous Humor: Secretion and Dynamics. Ento Key. [Link]
-
Maresca, A., et al. (2009). Carbonic anhydrase inhibitors. Inhibition of the membrane-bound human and bovine isozymes IV with sulfonamides. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Ki values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII... ResearchGate. [Link]
-
Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. ResearchGate. [Link]
-
Moore, B. A., et al. (2018). Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase. Translational Vision Science & Technology. [Link]
-
Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Senturk, M., et al. (2015). The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Alafeefy, A. M., et al. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone... Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Kletsch, M., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [Link]
-
ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement? ResearchGate. [Link]
-
Ghorab, M. M., et al. (2010). Carbonic anhydrase inhibitors: inhibition of the human isozymes I, II, VA, and IX with a library of substituted difluoromethanesulfonamides. Bioorganic & Medicinal Chemistry. [Link]
-
Aggarwal, M., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry. [Link]
-
Alafeefy, A. M., et al. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,t[4]riazolo[3,4-b]t[4][11]hiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]
Sources
- 1. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. Aqueous Humor: Secretion and Dynamics | Ento Key [entokey.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase inhibitors. Inhibition of the membrane-bound human and bovine isozymes IV with sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
An Independent Investigator's Guide to the Synthesis and Verification of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed protocol for the independent synthesis and characterization of 4-(4-methoxyphenoxy)benzene-1-sulfonamide. In the spirit of fostering reproducibility and scientific rigor, this document deviates from a simple recitation of steps. Instead, it offers a deep dive into the causality of experimental choices, outlines a self-validating analytical workflow, and provides a comparative framework for generated data against theoretical and spectral predictions. As a senior application scientist, the goal is to empower fellow researchers to confidently and independently produce and verify this compound of interest.
Strategic Synthesis: A Two-Step Approach from Commercially Available Precursors
The proposed synthesis of this compound is a logical and efficient two-step process. The strategy involves the initial formation of a sulfonyl chloride from 4-methoxydiphenyl ether, followed by amination to yield the target sulfonamide. This approach is favored for its reliability and the commercial availability of the starting material.
Caption: Proposed synthetic pathway for this compound.
Part 1: Synthesis of 4-(4-Methoxyphenoxy)benzenesulfonyl chloride
The foundational step is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction. The electron-donating nature of the methoxy group directs the substitution to the para position of the unsubstituted phenyl ring.
Experimental Protocol:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Dissolve 4-methoxydiphenyl ether (1.0 eq) in anhydrous dichloromethane (DCM, 10-15 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (1.2 eq) dropwise via the dropping funnel over 30 minutes. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer. Wash the organic layer sequentially with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-methoxyphenoxy)benzenesulfonyl chloride as an oil or low-melting solid.
Scientific Rationale and In-Process Controls:
-
Anhydrous Conditions: The use of anhydrous DCM is critical as sulfonyl chlorides are reactive towards water.
-
Temperature Control: Maintaining a low temperature during the addition of chlorosulfonic acid minimizes the formation of potential by-products.
-
TLC Monitoring: A suitable mobile phase (e.g., 20% ethyl acetate in hexanes) should be used to track the conversion of the starting material to the more polar sulfonyl chloride.
Part 2: Amination to this compound
The second step involves the nucleophilic attack of ammonia on the electrophilic sulfonyl chloride to form the sulfonamide.
Experimental Protocol:
-
Dissolve the crude 4-(4-methoxyphenoxy)benzenesulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Add an excess of concentrated aqueous ammonia (e.g., 28-30%, 5-10 eq) dropwise.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.
Scientific Rationale and In-Process Controls:
-
Excess Ammonia: Using a large excess of ammonia drives the reaction to completion and neutralizes the HCl by-product.
-
Purification: Recrystallization is a critical final step to ensure the removal of any unreacted starting materials or by-products, leading to a product of high purity suitable for further use.
Analytical Verification: A Multi-Technique Approach to Confirmation
Given the absence of a specific published dataset for direct comparison, a thorough analytical characterization is paramount to confirm the structure and purity of the synthesized this compound. The following table outlines the expected results from standard analytical techniques.
| Analytical Technique | Purpose | Predicted/Expected Outcome |
| ¹H NMR (Proton NMR) | Structural Elucidation | Aromatic protons in the range of 6.9-7.9 ppm, a singlet for the methoxy group around 3.8 ppm, and a broad singlet for the sulfonamide NH₂ protons. |
| ¹³C NMR (Carbon NMR) | Carbon Skeleton Confirmation | Signals for all 13 unique carbon atoms in the molecule, including a signal for the methoxy carbon around 55 ppm. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Expected molecular ion [M+H]⁺ at m/z 280.06.[1] High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₁₃H₁₃NO₄S. |
| FT-IR Spectroscopy | Functional Group Identification | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1330 and 1150 cm⁻¹), and C-O-C stretching (around 1240 cm⁻¹). |
| Melting Point | Purity Assessment | A sharp and distinct melting point range. |
| HPLC | Purity Quantification | A single major peak with >95% purity. |
Comparative Discussion and Troubleshooting
When undertaking this synthesis, it is crucial to compare the obtained analytical data with the predicted outcomes. Minor deviations in NMR chemical shifts can occur due to solvent effects. In mass spectrometry, different adducts ([M+Na]⁺, [M+K]⁺) may be observed.
Should significant discrepancies arise, such as unexpected peaks in NMR or a mismatch in the molecular weight, it is imperative to revisit the synthesis and purification steps. Potential sources of error include incomplete reactions, side-product formation (e.g., hydrolysis of the sulfonyl chloride), or residual solvent in the final product.
Conclusion
This guide provides a robust and scientifically-grounded framework for the synthesis and independent verification of this compound. By adhering to the detailed protocols and employing a comprehensive analytical strategy, researchers can confidently produce and validate this compound. This work underscores the importance of detailed experimental guides in promoting scientific reproducibility and enabling further research and development.
References
-
Review of analytical methods for sulfonamides. (2020). Journal of the AOAC International. [Link][2]
-
What is the method of analysis of sulphonamides? (Quora). [Link][4]
-
Analytical approaches for sulphonamides detection and quantification: A comprehensive review. (2023). YMER. [Link][5]
-
Determination and Confirmation of Sulfonamides. (Food Safety and Inspection Service). [Link][6]
Sources
Safety Operating Guide
Navigating the Disposal of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide, a sulfonamide derivative.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on structurally similar compounds, including 4-Methoxybenzenesulfonamide, and established principles of chemical waste management from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedures can be initiated, a thorough understanding of the potential hazards associated with this compound is paramount. Based on data from related sulfonamide compounds, the following hazards should be assumed[1]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
Environmental Fate: Sulfonamides as a class of compounds can exhibit low biodegradability and may persist in the environment. Studies on related aromatic sulfonamides suggest they may not be adequately removed by standard wastewater treatment processes[2][3][4][5]. Therefore, direct disposal into the sewer system is strictly prohibited.
Regulatory Considerations: While a specific Resource Conservation and Recovery Act (RCRA) waste code has not been assigned to this compound, it should be treated as a hazardous chemical waste. Depending on the specific characteristics of the waste stream (e.g., if it is mixed with a listed solvent), it may need to be assigned a relevant RCRA code (e.g., D001 for ignitability if dissolved in a flammable solvent, or various "F" codes for spent solvent wastes)[6][7][8].
Part 2: Personal Protective Equipment (PPE) and Spill Management
Appropriate PPE is non-negotiable when handling this compound for disposal. The following table outlines the minimum required PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes and eye irritation. |
| Skin and Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary for large quantities or in case of aerosol generation. | To prevent inhalation and respiratory tract irritation. |
Spill Cleanup Protocol:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills (if the compound is in solution), use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the Waste: Carefully place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Part 3: Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste through your institution's designated waste management program.
Step 1: Waste Segregation
Proper segregation is crucial to prevent incompatible chemical reactions.
-
Solid Waste: Collect pure, unadulterated this compound in a dedicated, clearly labeled hazardous waste container. This includes any contaminated consumables such as weigh boats and filter paper.
-
Liquid Waste: If the compound is in a solvent, it must be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office. For example, do not mix halogenated and non-halogenated solvent waste unless the disposal protocol allows for it.
-
Sharps Waste: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like OSHA and the EPA to ensure safe handling and disposal[9][10].
-
Container Selection: Use containers that are compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, use a container compatible with the solvent.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
Disposal Workflow Diagram:
Caption: Workflow for the proper disposal of this compound.
Step 3: Interim Storage
Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general laboratory traffic.
-
In secondary containment to prevent the spread of potential leaks.
Step 4: Final Disposal
Do not attempt to dispose of this chemical on your own.
-
Contact EHS: Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Professional Disposal: The EHS office will arrange for the collection of the waste by a certified hazardous waste disposal company. The most appropriate disposal method for this type of organic chemical waste is typically high-temperature incineration at a licensed facility[11].
Decision Tree for Disposal:
Caption: Decision-making process for segregating this compound waste.
Part 4: Conclusion and Best Practices
The responsible disposal of laboratory chemicals is a cornerstone of a safe and sustainable research environment. For this compound, the key takeaways are:
-
Treat as Hazardous: In the absence of specific data, always err on the side of caution and manage this compound as a hazardous chemical waste.
-
Segregate and Label: Meticulous segregation and clear labeling are critical for safety and regulatory compliance.
-
No Sink Disposal: Under no circumstances should this compound or its solutions be poured down the drain.
-
Follow Institutional Protocols: Always adhere to your institution's specific hazardous waste management procedures and consult with your EHS department for any questions.
By following these guidelines, researchers can ensure that their work contributes to scientific advancement without compromising the safety of themselves, their colleagues, or the environment.
References
-
Batchu, S. R., et al. (2014). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. ResearchGate. [Link]
-
Feitkenhauer, H., & Meyer, U. (1998). Fate and biodegradability of sulfonated aromatic amines. PubMed. [Link]
-
Kay, P., et al. (2004). Environmental fate of two sulfonamide antimicrobial agents in soil. Semantic Scholar. [Link]
-
Jurado, A., et al. (2020). Fate and risk assessment of sulfonamides and metabolites in urban groundwater. PubMed. [Link]
-
Chemspace. (n.d.). 4-methoxy-N-{4-[4-(4-methoxybenzenesulfonamido)phenoxy]phenyl}benzene-1-sulfonamide. Chemspace. [Link]
-
Feitkenhauer, H., & Meyer, U. (1998). Fate and biodegradability of sulfonated aromatic amines. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Defense Centers for Public Health. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. [Link]
-
World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Stericycle. [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Alfred University. [Link]
-
Washington State Department of Ecology. (n.d.). Listed Waste. Washington State Department of Ecology. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
-
PubChem. (n.d.). 1-Methoxy-4-(4-methylphenoxy)benzene. National Center for Biotechnology Information. [Link]
Sources
- 1. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fate and biodegradability of sulfonated aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Fate and risk assessment of sulfonamides and metabolites in urban groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.alfred.edu [my.alfred.edu]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
